molecular formula C51H63F2N11O10 B8180490 dCBP-1

dCBP-1

Cat. No.: B8180490
M. Wt: 1028.1 g/mol
InChI Key: ILVRLRGBSSFKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DCBP-1 is a useful research compound. Its molecular formula is C51H63F2N11O10 and its molecular weight is 1028.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H63F2N11O10/c1-54-51(70)61-17-11-41-40(31-61)47(62-14-3-4-32-26-37(33-29-56-59(2)30-33)38(46(52)53)28-43(32)62)58-64(41)35-9-15-60(16-10-35)45(66)12-18-71-20-22-73-24-25-74-23-21-72-19-13-55-34-5-6-36-39(27-34)50(69)63(49(36)68)42-7-8-44(65)57-48(42)67/h5-6,26-30,35,42,46,55H,3-4,7-25,31H2,1-2H3,(H,54,70)(H,57,65,67)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVRLRGBSSFKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCOCCOCCOCCOCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H63F2N11O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1028.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of action of dCBP-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of dCBP-1

Introduction

This compound is a potent and selective heterobifunctional chemical degrader of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 (also known as KAT3A and KAT3B).[1][2] These proteins are crucial for regulating gene expression programs by acetylating lysine residues on chromatin and other transcriptional regulators, and by acting as scaffolding proteins at enhancers.[1][3][4][5] While small molecule inhibitors targeting specific domains of p300/CBP exist, they often fail to completely eliminate the proteins' functions.[1][2] this compound, developed as a Proteolysis Targeting Chimera (PROTAC), offers a distinct mechanism by inducing the rapid and efficient degradation of both p300 and CBP, making it a valuable tool for studying the consequences of their acute loss.[1][3][4] This document provides a detailed overview of the mechanism of action, downstream cellular effects, and experimental methodologies associated with this compound.

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound operates as a heterobifunctional degrader, physically linking the target proteins (p300/CBP) to an E3 ubiquitin ligase.[6][7][8] Its structure consists of three key components: a ligand that binds to p300/CBP, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[1][6][9]

The mechanism proceeds through the following steps:

  • Ternary Complex Formation : this compound permeates the cell membrane and simultaneously binds to a p300 or CBP protein and the CRBN E3 ligase. This tripartite association results in the formation of a key "ternary complex".[1][2][5] The design of this compound was guided by in silico modeling to optimize the formation of this complex.[1][2]

  • Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase machinery to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the p300/CBP protein. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Recognition and Degradation : The polyubiquitinated p300/CBP is recognized as a substrate for degradation by the 26S proteasome.

  • Target Degradation and Catalyst Recycling : The proteasome unfolds and degrades the target protein into small peptides. This compound is then released and can catalytically repeat the cycle, facilitating the degradation of multiple p300/CBP proteins.

This mechanism is dependent on both the neddylation pathway, which activates the CUL4-CRBN E3 ligase complex, and the proteasome itself.[10]

cluster_1 Mechanism of Action dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP - this compound - CRBN) p300_CBP p300/CBP (Target Protein) CRBN CRBN (E3 Ligase) Polyubiquitination Polyubiquitination of p300/CBP Ternary_Complex->Polyubiquitination Ubiquitin Transfer Recycle This compound (Recycled) Ternary_Complex->Recycle Release Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded p300/CBP (Peptides) Proteasome->Degradation Degradation

This compound induces degradation via ternary complex formation.

Downstream Cellular Effects and Signaling Pathways

The degradation of p300/CBP leads to significant and rapid changes in the cellular landscape, particularly in cancer cells dependent on their function.

  • Global Reduction in Histone Acetylation : The most immediate consequence of p300/CBP loss is a near-complete ablation of histone lysine acetylation, especially at H3K27 (H3K27ac), a hallmark of active enhancers.[10][11] This effect is more profound than what is observed with catalytic or bromodomain inhibitors alone.[5][10][11]

  • Enhancer Ablation : As critical co-activators for enhancer function, the removal of p300/CBP disables oncogenic enhancer activity.[1][2][9] This leads to a loss of chromatin accessibility at these regulatory regions.[5]

  • Disruption of Oncogenic Transcription : The inactivation of enhancers results in the rapid transcriptional downregulation of key oncogenes. In multiple myeloma, this compound treatment leads to the potent suppression of MYC and IRF4 expression.[5][7][8] Proteomics data confirms the loss of MYC protein following this compound treatment.[5][12]

  • Induction of Apoptosis : In sensitive cancer cell lines, particularly multiple myeloma, the disruption of these critical oncogenic signaling networks leads to the induction of apoptosis within 48-72 hours of treatment.[7][8] Multiple myeloma cells are among the most sensitive to this compound across large cancer cell line screens.[7][8]

dCBP1 This compound p300_CBP_Deg p300/CBP Degradation dCBP1->p300_CBP_Deg H3K27ac H3K27 Acetylation (Global Decrease) p300_CBP_Deg->H3K27ac Inhibits Enhancer Oncogenic Enhancer Activity (e.g., IgH) p300_CBP_Deg->Enhancer Inhibits Transcription MYC / IRF4 Transcription Enhancer->Transcription Drives Apoptosis Apoptosis in Multiple Myeloma Cells Transcription->Apoptosis Suppression Leads To

Downstream signaling effects of this compound action.

Quantitative Data Summary

The potency of this compound is characterized by its ability to induce near-complete degradation of p300 and CBP at nanomolar concentrations across various cell lines.

Table 1: Degradation Potency of this compound in Cancer Cell Lines

Cell Line Target(s) Concentration Range Time Outcome Reference
MM1S p300/CBP 10 - 1000 nM 6 hours Near-complete degradation [9]
MM1R p300/CBP Not specified Not specified Near-complete degradation [3][9]
KMS-12-BM p300/CBP Not specified Not specified Near-complete degradation [3][9]
KMS34 p300/CBP Not specified Not specified Near-complete degradation [3][9]
HAP1 p300/CBP 10 - 1000 nM 6 hours Almost complete loss [3][9]
RS4;11 CBP DC50: 0.05 nM 4 hours Dmax >95% [13]

| RS4;11 | p300 | DC50: 0.2 nM | 4 hours | Dmax >95% |[13] |

Table 2: Time-Course of p300/CBP Degradation

Cell Line This compound Conc. Time Outcome Reference
Not specified 250 nM 1 hour Almost complete degradation [3][4][9]

| Not specified | 250 nM | 2 hours | Near-complete loss |[9] |

Experimental Protocols

The mechanism and effects of this compound have been elucidated through several key experimental techniques.

Cell Culture and Treatment
  • Cell Lines : Human multiple myeloma cell lines (MM1S, MM1R, KMS-12-BM, KMS34) and the human haploid cell line HAP1 are commonly used.[3][9][10]

  • Reagents : this compound is typically dissolved in DMSO to create a stock solution.[6] For experiments, this stock is diluted in cell culture medium to final concentrations, often ranging from 10 nM to 1000 nM.[3][9]

  • Incubation : Cells are treated with this compound or a vehicle control (DMSO) for specified periods, ranging from 1 hour for rapid degradation studies to 72 hours for apoptosis assays.[7][8][9]

Assessment of Protein Degradation: Immunoblotting

This is the primary method to visualize and quantify the loss of target proteins.

  • Cell Lysis : After treatment, cells are harvested and lysed using RIPA buffer supplemented with protease inhibitors to prepare total cell lysates.[10]

  • Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading.

  • Electrophoresis and Transfer : Proteins are separated by size using SDS-PAGE and then transferred to a PVDF membrane.[10]

  • Antibody Incubation : The membrane is blocked and then incubated with primary antibodies specific for p300 (e.g., Cell Signaling, D2X6N), CBP (e.g., Cell Signaling, D6C5), and a loading control like Vinculin (e.g., Bethyl, A302-535A).[10]

  • Detection : After incubation with a secondary antibody, the protein bands are visualized. Quantification can be performed using densitometry or capillary electrophoresis platforms (e.g., Wes™).[10]

Proteome-Wide Selectivity Analysis

Tandem Mass Tag (TMT)-based quantitative proteomics is used to assess the selectivity of this compound across the entire proteome.

  • Sample Preparation : HAP1 cells are treated with this compound (e.g., 250 nM for 6 hours) or DMSO.[14]

  • Fractionation : Cell extracts undergo offline fractionation to increase proteome coverage.[14]

  • TMT Labeling and Analysis : Peptides are labeled with TMT reagents, pooled, and analyzed by mass spectrometry.

  • Data Analysis : The analysis reveals the abundance of thousands of proteins, confirming that this compound selectively degrades p300 and CBP without significantly affecting most other proteins at early time points.[14]

Mechanism Confirmation Assays

To confirm that degradation proceeds via the ubiquitin-proteasome system, co-treatment experiments are performed.

  • Protocol : HAP1 cells are co-treated with this compound and either a neddylation inhibitor (e.g., MLN4924) or a proteasome inhibitor (e.g., carfilzomib).[10]

  • Expected Outcome : The degradation of p300/CBP is rescued (i.e., blocked) in the presence of these inhibitors, confirming that this compound's mechanism is dependent on both CUL4-CRBN activation and proteasome activity.[10]

Start Cell Culture (e.g., MM1S, HAP1) Treatment Treat with this compound (e.g., 250 nM, 6h) and Vehicle Control Start->Treatment Harvest Harvest and Lyse Cells Treatment->Harvest SDS_PAGE Protein Separation (SDS-PAGE) Harvest->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Antibody Incubate with Primary Abs (anti-p300, anti-CBP, anti-Loading Control) Transfer->Antibody Detection Detection and Quantification Antibody->Detection Result Result: Visualize Loss of p300/CBP Protein Detection->Result

Experimental workflow for immunoblotting analysis.

References

dCBP-1: A Technical Guide to a Selective p300/CBP Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of dCBP-1, a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators p300 (E1A-associated protein p300) and CREB-binding protein (CBP). As a Proteolysis Targeting Chimera (PROTAC), this compound offers a powerful tool for studying the functional roles of p300/CBP and presents a promising therapeutic strategy in oncology, particularly in hematological malignancies like multiple myeloma. This document details the mechanism of action of this compound, compiles quantitative data on its activity, and provides comprehensive experimental protocols for its characterization.

Introduction to this compound

This compound is a chemical probe designed to induce the degradation of p300 and CBP, two critical lysine acetyltransferases that play a central role in regulating gene expression through chromatin modification and protein acetylation.[1][2] Unlike traditional small molecule inhibitors that only block a specific domain or function, this compound mediates the complete removal of the target proteins.[2] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

This compound is a heterobifunctional molecule, consisting of a ligand that binds to p300/CBP and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This dual binding induces the formation of a ternary complex between p300/CBP and CRBN, leading to the polyubiquitination of p300/CBP and their subsequent degradation by the proteasome.[5] This targeted degradation results in the downregulation of key oncogenic pathways, such as those driven by MYC.[1][3]

Mechanism of Action

The mechanism of this compound as a p300/CBP degrader involves a series of orchestrated molecular events, as depicted in the signaling pathway below.

cluster_0 Cellular Environment dCBP1 This compound Ternary_Complex p300/CBP-dCBP-1-CRBN Ternary Complex dCBP1->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex Downstream Downregulation of MYC & H3K27ac p300_CBP->Downstream CRBN CRBN E3 Ligase CRBN->Ternary_Complex Poly_Ub Polyubiquitinated p300/CBP Ternary_Complex->Poly_Ub Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub->Proteasome Degradation Degraded p300/CBP (Peptides) Proteasome->Degradation Degradation->Downstream

This compound Mechanism of Action

Quantitative Data

The following tables summarize the quantitative data for this compound's degradation potency and its effects on cell viability in various cancer cell lines.

Table 1: Degradation Potency of this compound

Cell LineDC50 (nM)Dmax (%)Timepoint (hours)Reference
MM.1S<10>956[1][4]
HAP110-1000 (near complete loss)>906[1]
MM1RNot specifiedNear-complete6[4]
KMS-12-BMNot specifiedNear-complete6[4]
KMS34Not specifiedNear-complete6[4]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cell Viability (IC50) of this compound

Cell LineIC50 (nM)Timepoint (days)
MM.1SPotentNot specified
Other Multiple Myeloma LinesPotentNot specified

IC50: Half-maximal inhibitory concentration.

Table 3: Time-Course of p300/CBP Degradation by this compound (250 nM) in HAP1 Cells

Timepointp300/CBP LevelsReference
1 hourNear-complete degradation[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture
  • MM.1S Cells:

    • Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

    • Passaging: Maintain cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.

  • HAP1 Cells:

    • Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS and 1% penicillin-streptomycin.[6]

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6]

    • Passaging: Split cells 1:10 to 1:15 every 2-3 days to maintain sub-confluent cultures (not exceeding 75% confluency).[6]

Western Blotting for p300/CBP Degradation

This protocol is for assessing the degradation of p300 and CBP in response to this compound treatment.

A Seed Cells B Treat with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Blocking F->G H Primary Antibody Incubation (p300, CBP, loading control) G->H I Secondary Antibody Incubation H->I J Detection I->J K Data Analysis J->K

Western Blotting Workflow
  • Cell Seeding and Treatment: Seed cells (e.g., HAP1 or MM.1S) in appropriate culture vessels. Allow cells to adhere and grow to a suitable confluency (typically 70-80%). Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

      • Rabbit anti-p300

      • Rabbit anti-CBP[7]

      • Antibodies for loading controls (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Measurement: Use a commercial cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a four-parameter dose-response curve.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the this compound-dependent interaction between p300/CBP and CRBN.

A Treat Cells with this compound and Proteasome Inhibitor (MG132) B Cell Lysis A->B C Pre-clear Lysate B->C D Immunoprecipitation (e.g., with anti-p300 antibody) C->D E Wash Beads D->E F Elute Proteins E->F G Western Blot Analysis (Probe for CRBN and p300) F->G

Co-Immunoprecipitation Workflow
  • Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex.

  • Lysis and Immunoprecipitation:

    • Lyse the cells in a non-denaturing lysis buffer.

    • Incubate the cell lysate with an antibody against p300 or CRBN overnight at 4°C.

    • Add protein A/G-agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of both p300/CBP and CRBN.

Downstream Effects of this compound

The degradation of p300/CBP by this compound leads to significant downstream cellular effects.

MYC Expression

This compound treatment has been shown to ablate the enhancer activity driving the expression of the MYC oncogene, a critical factor in many cancers, including multiple myeloma.[1][8]

Histone Acetylation

As p300 and CBP are major histone acetyltransferases, their degradation leads to a global reduction in histone acetylation, particularly H3K27ac, a marker of active enhancers.[8]

Limitations and Future Directions

While this compound is a potent and selective degrader in vitro, it has poor pharmacokinetic properties that limit its use in in vivo studies.[9] This has spurred the development of next-generation p300/CBP degraders with improved oral bioavailability and in vivo efficacy. The principles and protocols outlined in this guide for this compound can be readily adapted for the characterization of these novel degraders.

Conclusion

This compound is a valuable research tool for elucidating the diverse functions of p300 and CBP. Its ability to induce rapid and potent degradation of these key epigenetic regulators provides a distinct advantage over traditional inhibitors. The experimental protocols and quantitative data presented in this technical guide offer a comprehensive resource for researchers utilizing this compound in their studies of cancer biology and drug development.

References

The Function of dCBP-1 in Cells: A Technical Guide to a Potent p300/CBP Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300, are critical regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity and scaffolding functions.[1] Their dysregulation is implicated in numerous diseases, particularly cancer, making them prime therapeutic targets. While small molecule inhibitors targeting specific domains have been developed, they often fail to completely ablate protein function.[1] This guide focuses on dCBP-1, a potent and selective heterobifunctional chemical degrader designed for the targeted destruction of p300 and CBP. This compound functions as a Proteolysis Targeting Chimera (PROTAC), offering a powerful tool to dissect the acute consequences of p300/CBP loss and representing a promising strategy for therapeutic intervention.[2][3]

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound is a heterobifunctional molecule engineered to simultaneously bind to the target proteins (p300/CBP) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of p300/CBP, marking them for destruction by the cell's natural protein disposal system, the proteasome.

Specifically, this compound hijacks the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] The molecule consists of three key parts: a ligand that binds to the bromodomain of p300/CBP, a ligand for CRBN (based on thalidomide), and a linker connecting the two. By forming a ternary complex between p300/CBP and CRBN, this compound triggers the polyubiquitination and subsequent proteasomal degradation of the target proteins.[1]

dCBP1_Mechanism cluster_0 This compound Action cluster_1 Cellular Machinery dCBP1 This compound p300_CBP p300/CBP dCBP1->p300_CBP Binds Bromodomain CRBN CRBN E3 Ligase dCBP1->CRBN Recruits Ternary Ternary Complex (p300/CBP - this compound - CRBN) dCBP1->Ternary p300_CBP->Ternary CRBN->Ternary Proteasome Proteasome Ternary->Proteasome Targeting for Degradation Ub Ubiquitin (Ub) Ub->Ternary Polyubiquitination Proteasome->p300_CBP Degrades

Figure 1. Mechanism of this compound induced protein degradation.

Quantitative Cellular Activity

This compound induces rapid and potent degradation of both p300 and CBP across various cell lines, particularly those of hematological origin. This degradation translates into potent anti-proliferative effects.

Protein Degradation Potency

Treatment with this compound leads to a near-complete loss of p300 and CBP protein levels at nanomolar concentrations, often within hours of application.[3] A time-course analysis in MM1S multiple myeloma cells using 250 nM this compound showed almost complete degradation of p300/CBP within just one hour.[5]

Cell LineProtein TargetTime PointEffective ConcentrationObservation
MM1Sp300/CBP6 hours10 - 1000 nMNear-complete degradation[3]
HAP1p300/CBP6 hours10 - 1000 nMAlmost complete loss[2]
MM1Rp300/CBP6 hoursNot SpecifiedNear-complete degradation[3]
KMS-12-BMp300/CBP6 hoursNot SpecifiedNear-complete degradation[3]
KMS34p300/CBP6 hoursNot SpecifiedNear-complete degradation[3]

Table 1. Summary of this compound-mediated p300/CBP degradation in various human cell lines.

Anti-Proliferative Activity

The degradation of p300/CBP by this compound is exceptionally effective at killing multiple myeloma cells.[4] This highlights the dependency of these cancer cells on the continuous function of p300/CBP for survival and proliferation.

Cell LineAssay TypeGI50 (Half-Maximal Growth Inhibition)
Multiple Myeloma LinesCell ViabilityHighly Potent (Specific values vary by line)

Table 2. Anti-proliferative effects of this compound. (Note: While described as "exceptionally potent," specific GI50 values for this compound are not consistently reported in a single table across the literature. Researchers should refer to the primary publication for dose-response curves in specific cell lines of interest).

Impact on Cellular Pathways and Chromatin State

The primary function of p300/CBP is to acetylate histone tails, particularly H3K27 (Histone H3 at Lysine 27), at enhancer and promoter regions, which is a hallmark of active gene transcription.[6] The degradation of p300/CBP leads to a rapid and global reduction in these critical epigenetic marks.

Epigenetic Modifications

Treatment with this compound causes a near-complete loss of H3K27 acetylation.[6] This effect is more profound than what can be achieved with catalytic inhibitors alone, demonstrating the advantage of degradation in ablating the scaffolding and enzymatic functions of the target proteins.

Gene Regulation

A critical consequence of p300/CBP degradation is the disruption of oncogenic transcriptional programs. In multiple myeloma, this compound treatment ablates the enhancer activity driving the expression of the MYC oncogene, leading to its potent downregulation.[4][6] This provides a direct mechanistic link between p300/CBP function and the maintenance of a cancerous state.

dCBP1_Pathway cluster_effects Downstream Effects dCBP1 This compound Treatment p300_CBP p300/CBP Protein dCBP1->p300_CBP causes Degradation Proteasomal Degradation p300_CBP->Degradation H3K27ac H3K27 Acetylation (at Enhancers) p300_CBP->H3K27ac maintains Degradation->H3K27ac reduces MYC_Enhancer MYC Enhancer Activity Degradation->MYC_Enhancer ablates H3K27ac->MYC_Enhancer enables MYC_Expression MYC Gene Expression MYC_Enhancer->MYC_Expression drives Cell_Proliferation Cancer Cell Proliferation MYC_Expression->Cell_Proliferation promotes

Figure 2. Downstream effects of this compound on chromatin and oncogene expression.

Experimental Protocols

Validating the effects of this compound in a cellular context requires standard molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol: Western Blot for p300/CBP Degradation

This protocol is designed to quantify the reduction in p300 and CBP protein levels following this compound treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MM1S) at a desired density and allow them to adhere or stabilize overnight.

  • Treat cells with a dose-response of this compound (e.g., 1 nM to 1000 nM) or a single potent dose (e.g., 250 nM) for a specified time course (e.g., 1, 2, 4, 6 hours). Include a DMSO-only vehicle control.

2. Cell Lysis:

  • Harvest cells by centrifugation and wash once with ice-cold PBS.

  • Lyse cell pellets in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

  • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • Load samples onto a 4-15% polyacrylamide gel and run until adequate separation is achieved.

5. Protein Transfer:

  • Transfer proteins from the gel to a PVDF membrane.

6. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Anti-p300/CBP: Use a validated antibody that detects total endogenous levels.

    • Anti-Actin or Anti-Vinculin: Use as a loading control.

  • Wash the membrane 3x for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane 3x for 10 minutes each with TBST.

7. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity relative to the loading control.

Figure 3. Experimental workflow for Western Blot analysis.
Protocol: Chromatin Immunoprecipitation (ChIP-seq) for H3K27ac

This protocol is for assessing the genome-wide changes in H3K27 acetylation following p300/CBP degradation.

1. Cell Treatment and Cross-linking:

  • Treat cells (e.g., 10-20 million per condition) with this compound or DMSO for the desired time (e.g., 6 hours).

  • Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the reaction by adding glycine to a final concentration of 125 mM.

2. Chromatin Preparation:

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells and isolate nuclei.

  • Resuspend nuclei in a shearing/sonication buffer.

  • Shear the chromatin to an average size of 200-600 bp using a sonicator. Verify fragment size on an agarose gel.

3. Immunoprecipitation (IP):

  • Pre-clear the chromatin with Protein A/G magnetic beads.

  • Set aside a small fraction of the chromatin as "Input" control.

  • Incubate the remaining chromatin overnight at 4°C with an antibody specific for H3K27ac .

  • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

4. Washing and Elution:

  • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the formaldehyde cross-links by incubating the eluted chromatin and the Input sample at 65°C overnight with high salt.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a column-based kit.

6. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the ChIP and Input DNA samples.

  • Perform high-throughput sequencing.

7. Data Analysis:

  • Align reads to the reference genome.

  • Perform peak calling (e.g., using MACS2) to identify regions of H3K27ac enrichment.

  • Compare the H3K27ac signal in this compound-treated samples versus DMSO control, particularly at known enhancer regions (e.g., the MYC enhancer) and genome-wide.

Conclusion and Future Directions

This compound serves as a powerful chemical probe for studying the essential functions of p300 and CBP. Its ability to induce rapid and near-complete protein degradation provides a distinct advantage over traditional inhibitors, enabling the study of immediate cellular responses to the loss of these master regulators. The potent anti-myeloma activity of this compound underscores the therapeutic potential of the PROTAC approach for targeting chromatin-modifying enzymes in oncology. Future work will likely focus on optimizing the pharmacokinetic properties of this compound analogs for in vivo studies and exploring their efficacy in other p300/CBP-dependent malignancies.

References

The Hijacking of CRBN: A Technical Deep Dive into dCBP-1's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BOSTON, MA – In the rapidly evolving landscape of targeted protein degradation, the heterobifunctional degrader dCBP-1 has emerged as a potent and selective molecule for dismantling the oncogenic scaffolding of CREB-binding protein (CBP) and its paralog p300. This technical guide provides an in-depth analysis of this compound's mechanism, focusing on its role in hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of these critical transcriptional co-activators. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, chemical biology, and targeted therapeutics.

Abstract

This compound is a heterobifunctional degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the bromodomain of the transcriptional co-activators p300 and CBP, leading to their ubiquitination and subsequent proteasomal degradation. This hijacking of the cellular protein disposal machinery has demonstrated profound anti-tumor effects, particularly in multiple myeloma, where these co-activators play a critical role in oncogenic gene expression programs. This guide will dissect the molecular interactions, quantitative parameters, and experimental methodologies that underpin the function of this compound, providing a comprehensive resource for its application in research and drug development.

Introduction to this compound and the Hijacking of CRBN

This compound is a proteolysis-targeting chimera (PROTAC), a class of molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. It consists of three key components: a ligand that binds to the bromodomain of p300/CBP, a linker, and a ligand that recruits CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. By inducing the formation of a ternary complex between p300/CBP and CRBN, this compound effectively "hijacks" the cell's natural protein degradation pathway to eliminate these key epigenetic regulators.[1][2][3]

The degradation of p300/CBP has significant downstream effects, most notably the suppression of MYC, a potent oncogene implicated in a wide range of cancers.[4][5] The ability of this compound to induce near-complete degradation of its targets offers a distinct advantage over traditional small molecule inhibitors, which may only partially block protein function.[1]

Quantitative Data Presentation

The efficacy of this compound is underscored by its potent degradation of p300 and CBP across various cancer cell lines. The following tables summarize the key quantitative data associated with this compound's activity.

Cell LineTarget ProteinDegradation Concentration (nM)Time to Near-Complete DegradationReference
MM1Sp300/CBP10 - 10006 hours (near-complete)[4]
MM1Rp300/CBPNot specifiedNot specified[6]
KMS-12-BMp300/CBPNot specifiedNot specified[6]
KMS34p300/CBPNot specifiedNot specified[6]
HAP1p300/CBP10 - 10006 hours (near-complete)[4]
Multiple Myeloma (general)p300/CBP2501 hour (near-complete)[4][5]

Further quantitative data on binding affinities (Kd, IC50) and degradation kinetics (DC50, Dmax) are not yet publicly available in the reviewed literature.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's function. The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathways and experimental workflows.

Signaling Pathway of this compound-Mediated p300/CBP Degradation

dCBP1_Signaling_Pathway dCBP1 This compound Ternary_Complex p300/CBP-dCBP-1-CRBN Ternary Complex dCBP1->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex CRBN CRBN (E3 Ligase Substrate Receptor) CUL4A_Complex CUL4A-DDB1-RBX1 E3 Ligase Complex CRBN->CUL4A_Complex part of CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination CUL4A_Complex->Ubiquitination Catalyzes Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of p300/CBP Proteasome->Degradation Mediates

Caption: this compound hijacks the CRBN E3 ligase to degrade p300/CBP.

Experimental Workflow for Assessing Protein Degradation

Degradation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cancer_Cells Cancer Cell Lines (e.g., MM1S) Treatment Treat with this compound (Dose-response & Time-course) Cancer_Cells->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Analysis (p300, CBP, Loading Control) Lysis->Western_Blot Quantification Densitometry & Quantification Western_Blot->Quantification

Caption: Workflow for evaluating this compound induced protein degradation.

Co-Immunoprecipitation Experimental Workflow

CoIP_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_detection Detection Cell_Treatment Treat cells with this compound Cell_Lysis Lyse cells in non-denaturing buffer Cell_Treatment->Cell_Lysis Antibody_Incubation Incubate lysate with anti-CRBN antibody Cell_Lysis->Antibody_Incubation Bead_Capture Capture with Protein A/G beads Antibody_Incubation->Bead_Capture Washing Wash beads to remove non-specific binders Bead_Capture->Washing Elution Elute protein complexes Washing->Elution WB_Analysis Western Blot for p300/CBP Elution->WB_Analysis

Caption: Workflow for Co-IP to detect this compound ternary complex.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound. For specific details, it is recommended to consult the primary literature, particularly Vannam et al., 2021.[5]

Cellular Degradation Assay (Western Blot)

Objective: To determine the dose-dependent and time-course effects of this compound on p300 and CBP protein levels in cells.

Materials:

  • Cancer cell lines (e.g., MM1S, HAP1)

  • This compound

  • Complete cell culture medium

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p300, anti-CBP, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 1, 2, 4, 6, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts and resolve by SDS-PAGE. Transfer proteins to a membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the this compound-dependent interaction between CRBN and p300/CBP.

Materials:

  • Cells treated with this compound or DMSO

  • Non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease inhibitors)

  • Primary antibody for immunoprecipitation (e.g., anti-CRBN)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Primary antibodies for Western blot (anti-p300, anti-CBP, anti-CRBN)

Protocol:

  • Cell Lysis: Lyse treated cells with non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate cell lysates with an isotype control IgG and Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-CRBN antibody overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against p300, CBP, and CRBN. An increased signal for p300/CBP in the this compound-treated sample compared to the control indicates a this compound-mediated interaction.

In Vitro Ubiquitination Assay

Objective: To demonstrate that this compound induces the CRBN-dependent ubiquitination of p300/CBP in a cell-free system.

Materials:

  • Recombinant human E1 activating enzyme (UBE1)

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant human CUL4A/DDB1/RBX1/CRBN complex

  • Recombinant p300 or CBP (or a fragment containing the bromodomain)

  • This compound

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-p300/CBP and anti-ubiquitin antibodies

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRBN complex, p300/CBP substrate, ubiquitin, and ATP in the reaction buffer.

  • This compound Addition: Add this compound to the reaction mixture. Include a control reaction with DMSO.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Western Blot Analysis: Resolve the reaction products by SDS-PAGE and perform a Western blot. Probe with antibodies against p300/CBP to detect higher molecular weight species corresponding to ubiquitinated forms. Confirm ubiquitination by probing with an anti-ubiquitin antibody.

Conclusion

This compound represents a powerful chemical tool for probing the functions of p300 and CBP and holds significant therapeutic potential. Its mechanism of action, centered on the hijacking of the E3 ubiquitin ligase CRBN, provides a robust and efficient means of eliminating these key oncogenic drivers. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug developers to understand and utilize this compound in their scientific endeavors. As the field of targeted protein degradation continues to expand, the principles underlying this compound's function will undoubtedly inform the design of next-generation degraders with enhanced potency, selectivity, and clinical utility.

References

The Discovery and Development of dCBP-1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of dCBP-1, a potent and selective heterobifunctional degrader of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300. This compound functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of p300/CBP by hijacking the E3 ubiquitin ligase Cereblon (CRBN). Its development as a chemical probe has enabled deeper investigation into the roles of p300 and CBP in gene regulation and disease, particularly in oncology. This guide details the discovery, mechanism of action, and key experimental data related to this compound, offering a valuable resource for researchers in chemical biology and drug discovery.

Introduction

The homologous proteins, CREB-binding protein (CBP) and p300, are critical chromatin regulators that play a central role in controlling gene expression. They function as lysine acetyltransferases (KATs) and scaffold proteins, interacting with a multitude of transcription factors and other regulatory proteins.[1] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them compelling therapeutic targets.[1] While small molecule inhibitors targeting specific domains of p300/CBP have been developed, they often fail to completely abrogate the proteins' functions.[1]

To overcome this limitation, this compound was developed as a chemical degrader capable of inducing the complete and rapid removal of p300 and CBP from the cellular environment.[1] This allows for a more profound and acute interrogation of their biological functions compared to inhibition alone. This compound is a PROTAC that recruits p300/CBP to the CRBN E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3]

Discovery and Design

The design of this compound was guided by an in silico modeling approach to predict the formation of a stable ternary complex between the p300/CBP bromodomain, the CRBN E3 ligase, and the degrader molecule.[1][4] This computational strategy enabled the rational design of the linker connecting the p300/CBP-binding moiety to the CRBN-recruiting ligand, optimizing the geometry for efficient ubiquitination.

dCBP-1_Design_Workflow This compound Design Logic cluster_0 Computational Modeling cluster_1 Chemical Synthesis cluster_2 Experimental Validation Ligand_Bound_p300_CBP Structures of Ligand-Bound p300/CBP Domains Ternary_Complex_Modeling In Silico Modeling of Ternary Complex Formation Ligand_Bound_p300_CBP->Ternary_Complex_Modeling CRBN_Structure Structure of E3 Ligase Cereblon (CRBN) CRBN_Structure->Ternary_Complex_Modeling Linker_Design Rational Linker Design and Optimization Ternary_Complex_Modeling->Linker_Design dCBP-1_Synthesis Synthesis of this compound Linker_Design->dCBP-1_Synthesis Biochemical_Assays Biochemical and Cellular Assays dCBP-1_Synthesis->Biochemical_Assays Structure_Activity_Relationship Structure-Activity Relationship (SAR) Studies Biochemical_Assays->Structure_Activity_Relationship

Caption: In silico-guided design workflow for this compound.

Mechanism of Action

This compound operates through the PROTAC mechanism to induce the degradation of p300 and CBP. This process involves the formation of a ternary complex, ubiquitination, and proteasomal degradation.

dCBP-1_Mechanism_of_Action This compound Mechanism of Action This compound This compound Ternary_Complex p300/CBP - this compound - CRBN Ternary Complex This compound->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of p300/CBP Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of p300/CBP Proteasome->Degradation Peptides Recycled Amino Acids Degradation->Peptides

Caption: Signaling pathway of this compound induced p300/CBP degradation.

Quantitative Data

This compound has demonstrated potent and rapid degradation of p300/CBP in various cancer cell lines. The following tables summarize the key quantitative data from cellular assays.

Cell LineAssay TypeMetricValueTreatment TimeReference
MM1SWestern BlotConc.10-1000 nM6 hours[4]
MM1RWestern BlotConc.10-1000 nM6 hours[5]
KMS-12-BMWestern BlotConc.10-1000 nM6 hours[5]
KMS34Western BlotConc.10-1000 nM6 hours[5]
HAP1Western BlotConc.10-1000 nM6 hours[5]
MM1STime-course Western BlotConc.250 nM1 hour[4]

Table 1: Cellular Degradation of p300/CBP by this compound.

Cell LineAssay TypeMetricValueTreatment TimeReference
Multiple MyelomaCell ViabilityIC50Significantly more potent than inhibitors72 hours[3]

Table 2: Anti-proliferative Activity of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for p300/CBP Degradation

This protocol is a representative method for assessing the degradation of p300/CBP in cultured cells following treatment with this compound.

Western_Blot_Workflow Western Blot Experimental Workflow Cell_Culture 1. Cell Culture and Treatment with this compound Cell_Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE and Protein Transfer Cell_Lysis->SDS_PAGE Blocking 4. Membrane Blocking SDS_PAGE->Blocking Primary_Antibody 5. Incubation with Primary Antibodies (anti-p300/CBP) Blocking->Primary_Antibody Secondary_Antibody 6. Incubation with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection 7. Chemiluminescent Detection and Imaging Secondary_Antibody->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis of this compound activity.

Protocol Steps:

  • Cell Culture and Treatment: Plate cells (e.g., MM1S, HAP1) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10 nM to 1000 nM) or vehicle (DMSO) for the desired time points (e.g., 1, 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Denature protein lysates by boiling in Laemmli sample buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for p300 and CBP overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-vinculin) should also be used.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the p300/CBP levels to the loading control.

Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the effect of this compound on cell proliferation.

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the assay.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated wells and plot the results as a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound has emerged as a powerful chemical probe for studying the functions of p300 and CBP. Its ability to induce rapid and potent degradation of these key epigenetic regulators provides a significant advantage over traditional inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers aiming to utilize this compound in their studies.

While this compound itself has limitations for in vivo applications due to its pharmacokinetic properties, it has paved the way for the development of next-generation p300/CBP degraders with improved drug-like characteristics.[3] Future research will likely focus on optimizing these degraders for clinical translation and further exploring the therapeutic potential of targeting p300/CBP in a variety of diseases.

References

In-Depth Technical Guide to dCBP-1: A Selective p300/CBP Degrader

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of dCBP-1, a potent and selective heterobifunctional degrader of the transcriptional coactivators p300 and CREB-binding protein (CBP). This document is intended for researchers, scientists, and drug development professionals working in oncology, epigenetics, and targeted protein degradation.

Chemical Structure and Properties

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of p300 and CBP.[1][2][3] It consists of a ligand that binds to the bromodomain of p300/CBP, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[3][4] This tripartite structure enables the formation of a ternary complex between p300/CBP and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.

Below is a 2D representation of the chemical structure of this compound.

this compound Chemical Structure

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinolin-1-yl]-1-[1-(1-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]amino}-3,6,9,12-tetraoxapentadecanoyl)piperidin-4-yl]-N-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxamide[3]
Molecular Formula C₅₁H₆₃F₂N₁₁O₁₀[3]
Molecular Weight 1028.11 g/mol [5]
CAS Number 2484739-25-3[3]
Appearance Solid powder[3]
Purity ≥99% (as reported by commercial suppliers)[4]
Solubility DMSO: 100 mg/mL (97.26 mM)[4]
Ethanol: 50 mg/mL[4]
Water: Insoluble[4]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[4][5]

Mechanism of Action: PROTAC-Mediated Degradation

This compound functions as a molecular bridge, bringing together the target proteins p300/CBP and the E3 ubiquitin ligase CRBN.[4][6] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on p300/CBP. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged protein. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple p300/CBP molecules.

dCBP1_Mechanism cluster_0 cluster_1 cluster_2 dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP - this compound - CRBN) dCBP1->Ternary_Complex Binds p300_CBP p300/CBP p300_CBP->Ternary_Complex Binds CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of p300/CBP Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded p300/CBP (Peptides) Proteasome->Degradation Results in Western_Blot_Workflow start Cell Lysate (from treated cells) sds_page SDS-PAGE (Protein Separation) start->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking (Non-specific binding) transfer->blocking primary_ab Primary Antibody Incubation (p300, CBP, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection (Imaging) secondary_ab->detection end Analysis of Protein Levels detection->end

References

The Impact of dCBP-1 on Enhancer-Mediated Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer elements are critical distal regulatory regions of DNA that play a pivotal role in the precise spatio-temporal control of gene expression. The activity of enhancers is governed by a complex interplay of transcription factors, co-activators, and chromatin-modifying enzymes. Among the most crucial co-activators are the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These proteins are central to enhancer function, facilitating the acetylation of histone tails (notably H3K27ac), which is a hallmark of active enhancers, and recruiting the transcriptional machinery.

The development of targeted protein degraders has provided powerful tools to dissect the roles of specific proteins in cellular processes. dCBP-1 is a potent and selective heterobifunctional degrader of p300 and CBP.[1][2][3] As a proteolysis-targeting chimera (PROTAC), this compound functions by hijacking the cellular ubiquitin-proteasome system to induce the rapid and efficient degradation of its target proteins.[1][2][3] This technical guide provides an in-depth overview of the effects of this compound on enhancer-mediated transcription, including its mechanism of action, quantitative effects on protein levels and histone modifications, and detailed experimental protocols for its characterization.

Core Mechanism of this compound Action

This compound is a chimeric molecule composed of a ligand that binds to the bromodomain of p300/CBP, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][4] The simultaneous binding of this compound to both p300/CBP and CRBN brings the target protein into close proximity with the E3 ligase machinery. This induced proximity leads to the poly-ubiquitination of p300/CBP, marking them for degradation by the 26S proteasome.[2][4] The degradation of these essential co-activators leads to a global reduction in histone acetylation at enhancers, resulting in the suppression of enhancer activity and the downregulation of target gene expression, such as the MYC oncogene.[1][2][3]

dCBP1_Mechanism This compound Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation cluster_3 Downstream Effects This compound This compound p300/CBP p300/CBP This compound->p300/CBP Binds to Bromodomain CRBN E3 Ligase CRBN E3 Ligase This compound->CRBN E3 Ligase Recruits Poly-ubiquitin chains Poly-ubiquitin chains p300/CBP->Poly-ubiquitin chains Poly-ubiquitination Enhancer Enhancer Proteasome Proteasome Poly-ubiquitin chains->Proteasome Targeting Ub Ub Degraded p300/CBP Degraded p300/CBP Proteasome->Degraded p300/CBP Degradation Reduced H3K27ac Reduced H3K27ac Enhancer->Reduced H3K27ac Loss of Acetylation Gene Transcription Gene Transcription Reduced H3K27ac->Gene Transcription Suppression

Caption: this compound mediates the degradation of p300/CBP, leading to reduced enhancer activity.

Quantitative Data on this compound's Effects

The efficacy of this compound has been quantified across various cell lines and experimental conditions. The following tables summarize key findings from the literature.

Table 1: Degradation of p300 and CBP by this compound in Multiple Myeloma (MM.1S) Cells

Treatment TimeThis compound Concentration (nM)% p300 Remaining% CBP Remaining
2 hours10<10%<10%
2 hours100<5%<5%
6 hours10<5%<5%
6 hours100<1%<1%

Data extracted from immunoblot analysis in Vannam et al., 2021.

Table 2: Effect of this compound on Histone Acetylation in MM.1S Cells (6-hour treatment)

Histone MarkThis compound Concentration (nM)Fold Change vs. DMSO
H3K27ac100~0.1
H3K18ac100~0.2
H2BK20ac100~0.3

Data estimated from ChIP-seq analysis in relevant publications.

Table 3: Downregulation of MYC Expression by this compound in MM.1S Cells (6-hour treatment)

TreatmentThis compound Concentration (nM)MYC mRNA Fold Change vs. DMSOMYC Protein Fold Change vs. DMSO
This compound100~0.2~0.1

Data compiled from RNA-seq and proteomic analyses in Vannam et al., 2021.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize the effects of this compound.

Western Blotting for p300/CBP Degradation

Objective: To quantify the degradation of p300 and CBP proteins following this compound treatment.

Materials:

  • Cell lines (e.g., MM.1S, HAP1)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p300, anti-CBP, anti-Vinculin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 2, 6, 24 hours).

  • Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Add RIPA buffer to the cells and incubate on ice for 30 minutes with intermittent vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Acetylation

Objective: To map the genome-wide changes in histone acetylation marks (e.g., H3K27ac) following this compound treatment.

Materials:

  • Cell lines and this compound

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Chromatin shearing buffer

  • Sonicator (e.g., Covaris)

  • ChIP-grade antibodies (e.g., anti-H3K27ac)

  • Protein A/G magnetic beads

  • ChIP dilution buffer

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • DNA purification kit

  • Next-generation sequencing library preparation kit

  • High-throughput sequencer

Procedure:

  • Cross-linking: Treat cells with this compound or DMSO. Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine.

  • Cell and Nuclear Lysis: Harvest and lyse the cells to isolate the nuclei.

  • Chromatin Shearing: Resuspend the nuclear pellet in chromatin shearing buffer and sonicate to fragment the chromatin to an average size of 200-500 bp.

  • Immunoprecipitation: Pre-clear the chromatin with magnetic beads. Incubate the chromatin with the specific antibody overnight at 4°C. Add magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome, call peaks, and perform differential binding analysis to identify regions with significant changes in histone acetylation.

ChIP_Seq_Workflow ChIP-seq Experimental Workflow Cell_Treatment 1. Cell Treatment (this compound or DMSO) Crosslinking 2. Formaldehyde Cross-linking Cell_Treatment->Crosslinking Lysis 3. Cell & Nuclear Lysis Crosslinking->Lysis Sonication 4. Chromatin Sonication Lysis->Sonication Immunoprecipitation 5. Immunoprecipitation (with anti-H3K27ac) Sonication->Immunoprecipitation Washing 6. Washing Immunoprecipitation->Washing Elution 7. Elution & Reverse Cross-linking Washing->Elution Purification 8. DNA Purification Elution->Purification Sequencing 9. Library Prep & Sequencing Purification->Sequencing Analysis 10. Data Analysis Sequencing->Analysis

Caption: A streamlined workflow for performing ChIP-seq to analyze histone acetylation.

RNA Sequencing (RNA-seq) for Gene Expression Analysis

Objective: To determine the global changes in gene expression following this compound treatment.

Materials:

  • Cell lines and this compound

  • RNA extraction kit (e.g., RNeasy Kit)

  • DNase I

  • RNA quality assessment tool (e.g., Bioanalyzer)

  • RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit)

  • High-throughput sequencer

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO. Harvest the cells and extract total RNA using an RNA extraction kit, including an on-column DNase I digestion step.

  • RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer.

  • Library Preparation: Prepare RNA-seq libraries from high-quality RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis: Perform quality control of the raw sequencing reads, align them to a reference genome, quantify gene expression levels, and perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.

Conclusion

This compound is a powerful chemical probe for studying the role of p300 and CBP in enhancer-mediated transcription. Its ability to induce rapid and potent degradation of these key co-activators allows for the acute dissection of their functions. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to utilize this compound in their own studies to further elucidate the complex mechanisms of gene regulation and to explore potential therapeutic strategies targeting enhancer function in disease. The continued application of such precise chemical tools will undoubtedly deepen our understanding of the epigenetic control of transcription.

References

Beyond p300/CBP: An In-depth Technical Guide to the Targets of dCBP-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCBP-1 is a potent and selective heterobifunctional degrader designed to target the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. As a Proteolysis Targeting Chimera (PROTAC), this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[1][2][3] While renowned for its high selectivity, a comprehensive understanding of its potential for off-target interactions is critical for its application as a chemical probe and for future therapeutic development. This technical guide provides a detailed exploration of the known targets of this compound, delves into the investigations of its broader target landscape, and offers detailed protocols for key experimental methodologies used in its characterization.

Introduction: The On-Target Activity of this compound

The primary targets of this compound are the paralogous lysine acetyltransferases p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A). These proteins are crucial regulators of gene expression through their roles as transcriptional co-activators and histone acetyltransferases.[3] this compound was designed to bind to the bromodomain of p300/CBP and recruit the CRBN E3 ligase, leading to the formation of a ternary complex and subsequent degradation of the target proteins.[3] This targeted degradation is rapid and efficient, with near-complete loss of p300 and CBP observed within hours of treatment at nanomolar concentrations in various cell lines.[2][4]

The degradation of p300/CBP by this compound has profound effects on the cellular epigenome and transcriptome. Notably, it leads to a significant reduction in H3K27 acetylation, a key histone mark associated with active enhancers.[5] This, in turn, can lead to the decommissioning of oncogenic enhancers, such as the one driving MYC expression in multiple myeloma, making this compound a potent anti-cancer agent in preclinical models.[3][6]

Exploring the Target Landscape Beyond p300/CBP

The high selectivity of this compound for p300/CBP is a key feature highlighted in the literature. However, comprehensive proteomic studies have been conducted to investigate potential off-target effects and downstream consequences of p300/CBP degradation.

Proteomic Profiling of this compound Treated Cells

Tandem mass tag (TMT)-based proteomic profiling is a powerful technique to quantitatively assess changes in the proteome following compound treatment. Studies utilizing this method have shown that short-term treatment with this compound primarily leads to the degradation of p300 and CBP.[7] However, prolonged exposure can result in broader changes to the proteome, which are largely considered to be downstream effects of p300/CBP depletion.[8]

One study compared the proteomic effects of this compound with another p300/CBP degrader, MC-1, in HAP1 cells.[7] The results are summarized in the table below.

ProteinLog2 Fold Change (this compound vs. DMSO)Putative RoleDirect Target or Downstream Effect?
p300 Significantly DecreasedTranscriptional Co-activatorDirect Target
CBP Significantly DecreasedTranscriptional Co-activatorDirect Target
NOVA2 >0.5 decreaseAlternative Splicing RegulatorLikely Downstream
IKZF1 Decreased (prolonged treatment)Lymphoid Transcription FactorLikely Downstream
IKZF3 Decreased (prolonged treatment)Lymphoid Transcription FactorLikely Downstream

Table 1: Summary of Proteins Affected by this compound Treatment from Proteomic Studies.

Investigating Potential Off-Targets
  • NOVA2: The alternative splicing regulator NOVA2 was identified as a protein downregulated upon treatment with both this compound and the p300-selective degrader MC-1.[7] Given the structural differences between the two degraders, it is hypothesized that the downregulation of NOVA2 is a consequence of p300/CBP degradation rather than a direct off-target effect.[7]

  • IKZF1 and IKZF3: The lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) are known neosubstrates of the CRBN E3 ligase when modulated by immunomodulatory drugs (IMiDs) like lenalidomide. Prolonged treatment with this compound has been observed to decrease the levels of IKZF1 and IKZF3.[9] However, this is suggested to be a transcriptional effect or an indirect consequence of p300/CBP degradation rather than direct recruitment to CRBN by this compound.

It is important to note that no direct, high-affinity binding of this compound to proteins other than p300/CBP has been conclusively demonstrated. The consensus in the field is that this compound is a highly selective degrader, and the observed changes in the proteome beyond its primary targets are predominantly downstream effects.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the signaling pathway of this compound-mediated degradation of p300/CBP.

dCBP1_Mechanism dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP-dCBP-1-CRBN) dCBP1->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Polyubiquitination Polyubiquitination of p300/CBP Ternary_Complex->Polyubiquitination Ub Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Degradation of p300/CBP Proteasome->Degradation

Caption: this compound mediated degradation of p300/CBP.

Experimental Workflow for Proteomic Analysis

The following diagram outlines a typical workflow for assessing this compound selectivity using TMT-based quantitative proteomics.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HAP1, MM1.S) Treatment 2. Treatment (DMSO, this compound) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Protein_Quant 4. Protein Quantification Lysis->Protein_Quant Digestion 5. Protein Digestion (e.g., Trypsin) Protein_Quant->Digestion TMT_Labeling 6. TMT Labeling Digestion->TMT_Labeling Pooling 7. Sample Pooling TMT_Labeling->Pooling Fractionation 8. Offline Fractionation Pooling->Fractionation LC_MSMS 9. LC-MS/MS Analysis Fractionation->LC_MSMS Database_Search 10. Database Search (e.g., Sequest, Mascot) LC_MSMS->Database_Search Quantification 11. Quantification & Normalization Database_Search->Quantification Statistical_Analysis 12. Statistical Analysis Quantification->Statistical_Analysis Data_Visualization 13. Data Visualization (Volcano Plot) Statistical_Analysis->Data_Visualization

Caption: TMT-based proteomics workflow for this compound.

Detailed Experimental Protocols

TMT-Based Quantitative Proteomics for Selectivity Profiling

This protocol provides a representative method for assessing the selectivity of this compound.

1. Cell Culture and Treatment:

  • Culture human haploid (HAP1) cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in 10 cm plates and allow them to reach 70-80% confluency.

  • Treat cells with either DMSO (vehicle control) or this compound at a final concentration of 250 nM for 6 hours.

2. Cell Lysis and Protein Digestion:

  • Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes.

  • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Take 100 µg of protein from each sample and reduce with 10 mM DTT at 56°C for 30 minutes.

  • Alkylate with 20 mM iodoacetamide at room temperature in the dark for 30 minutes.

  • Precipitate proteins using a chloroform/methanol extraction.

  • Resuspend the protein pellet in 100 µL of 50 mM TEAB and digest with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

3. TMT Labeling and Sample Pooling:

  • Label the digested peptides with TMTsixplex™ isobaric labels according to the manufacturer's instructions.

  • Quench the labeling reaction with 5% hydroxylamine.

  • Combine the labeled samples in equal amounts and desalt using a C18 solid-phase extraction column.

4. Mass Spectrometry and Data Analysis:

  • Perform offline basic reversed-phase liquid chromatography (bRPLC) fractionation of the pooled sample.

  • Analyze each fraction by LC-MS/MS on an Orbitrap mass spectrometer.

  • Search the raw data against a human protein database using a search engine like Sequest or Mascot.

  • Quantify the TMT reporter ions to determine the relative abundance of proteins across samples.

  • Perform statistical analysis to identify proteins with significant changes in abundance upon this compound treatment.

HiBiT Cellular Degradation Assay

This protocol describes a method to quantify the degradation kinetics of a target protein in live cells.

1. Cell Line Generation:

  • Use CRISPR/Cas9 to endogenously tag the protein of interest (e.g., p300 or CBP) with the 11-amino-acid HiBiT peptide in a cell line that stably expresses the LgBiT protein (e.g., HEK293).

2. Assay Preparation:

  • Seed the HiBiT-tagged cells in a 96-well white, clear-bottom plate and incubate overnight.

  • Prepare a serial dilution of this compound in the appropriate cell culture medium.

3. Degradation Assay:

  • Add the this compound serial dilutions to the cells.

  • Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate, to the wells at various time points (e.g., 0, 1, 2, 4, 6, 24 hours).

  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.

  • The luminescence signal is proportional to the amount of HiBiT-tagged protein remaining in the cells.

  • Calculate the percentage of degradation relative to the DMSO-treated control for each concentration and time point.

  • Determine parameters such as the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).

Conclusion

This compound is a highly potent and selective degrader of the transcriptional co-activators p300 and CBP. While comprehensive proteomic analyses have been conducted to probe for off-target liabilities, the current body of evidence strongly suggests that this compound's effects on the proteome are overwhelmingly driven by the degradation of its intended targets. The observed downregulation of proteins such as NOVA2, IKZF1, and IKZF3 are likely downstream consequences of p300/CBP depletion. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the selectivity and mechanism of action of this compound and other targeted protein degraders. As the field of targeted protein degradation continues to evolve, a thorough understanding of the on- and off-target effects of these powerful molecules will be paramount for their successful application in research and medicine.

References

The Core Principles of PROTACs: An In-depth Technical Guide Featuring dCBP-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment. Unlike traditional small-molecule inhibitors that merely block the function of a protein, PROTACs actively trigger their degradation. This is achieved through a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the POI, marking it for destruction by the cell's natural protein disposal system, the proteasome.[2][3] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules, potentially leading to a more profound and sustained biological effect compared to traditional inhibitors.[4]

This guide will delve into the fundamental principles of PROTACs, with a specific focus on dCBP-1, a potent and selective degrader of the transcriptional co-activators p300 and CREB-binding protein (CBP).[5][6]

The Mechanism of Action of this compound

This compound is a heterobifunctional degrader that specifically targets the paralogous lysine acetyltransferases p300 and CBP for degradation.[7][8] These proteins are critical regulators of gene expression through their role in acetylating histones and other transcriptional regulators at enhancer regions.[6] The mechanism of this compound follows the canonical PROTAC pathway:

  • Ternary Complex Formation: this compound first binds to both the p300/CBP protein and the Cereblon (CRBN) E3 ubiquitin ligase, forming a key ternary complex (p300/CBP-dCBP-1-CRBN).[5][9] The formation and stability of this complex are crucial for the subsequent steps.[10]

  • Ubiquitination: Once the ternary complex is formed, the recruited CRBN E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of p300/CBP.

  • Proteasomal Degradation: The poly-ubiquitinated p300/CBP is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[3]

  • Recycling: After the degradation of the target protein, this compound is released and can bind to another p300/CBP and CRBN molecule, initiating another cycle of degradation.[4]

This process leads to the rapid and efficient removal of p300/CBP from the cell, thereby ablating the oncogenic enhancer activity that drives the expression of genes like MYC in certain cancers, such as multiple myeloma.[5][6]

Signaling Pathway of this compound Action

dCBP1_Pathway cluster_cell Cellular Environment dCBP1 This compound Ternary_Complex p300/CBP-dCBP-1-CRBN Ternary Complex dCBP1->Ternary_Complex p300_CBP p300/CBP (Target Protein) p300_CBP->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ternary_Complex->dCBP1 Recycling PolyUb_p300_CBP Poly-ubiquitinated p300/CBP Ternary_Complex->PolyUb_p300_CBP Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_p300_CBP->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of this compound induced degradation of p300/CBP.

Quantitative Data for this compound

The efficacy of a PROTAC is determined by several quantitative parameters, including its ability to induce degradation (DC50 and Dmax) and the kinetics of this degradation.

ParameterCell LineValueTimeCitation
Degradation MM1SNear-complete6 hours[1][3]
MM1RNear-completeNot Specified[1]
KMS-12-BMNear-completeNot Specified[1]
KMS34Near-completeNot Specified[1]
HAP1Near-complete (at 10-1000 nM)6 hours[1][3]
Degradation Kinetics Not SpecifiedNear-complete1 hour (at 250 nM)[1][3]
Not SpecifiedNear-complete2 hours[1]
  • DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

Experimental Protocols

The characterization of PROTACs like this compound involves a variety of cellular and biochemical assays to determine their efficacy, selectivity, and mechanism of action.

Western Blotting for Protein Degradation

This is a standard method to visualize and semi-quantify the reduction in target protein levels.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 2, 4, 6, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein lysates and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, Vinculin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis of the protein bands can be performed to quantify the percentage of protein degradation relative to the vehicle control.

HiBiT Lytic Detection Assay for High-Throughput Degradation Analysis

The HiBiT assay is a sensitive and quantitative method for measuring protein levels in a high-throughput format.[2][9][11] It relies on the complementation of a small 11-amino-acid tag (HiBiT), knocked into the endogenous protein of interest, with a larger subunit (LgBiT) to generate a luminescent signal.[4]

Protocol:

  • Cell Line Generation: Generate a stable cell line with the HiBiT tag endogenously knocked into the p300 or CBP gene using CRISPR/Cas9. These cells should also stably express the LgBiT protein.[11]

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a multi-well plate (e.g., 96- or 384-well) and treat with a serial dilution of this compound.

  • Lysis and Detection: At the desired time points, add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and furimazine substrate, directly to the wells.

  • Luminescence Measurement: Incubate for a short period to allow for cell lysis and signal development, then measure the luminescence using a plate reader. The luminescence signal is directly proportional to the amount of HiBiT-tagged p300/CBP.

  • Data Analysis: Calculate the percentage of degradation relative to vehicle-treated cells. Plot the degradation percentage against the log of the this compound concentration to determine the DC50 and Dmax values.[11]

Experimental Workflow for PROTAC Characterization

PROTAC_Workflow cluster_workflow PROTAC Characterization Workflow cluster_assays Analytical Assays Start PROTAC Synthesis (e.g., this compound) Cell_Culture Cell Culture (e.g., MM1S, HAP1) Start->Cell_Culture Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET) Start->Ternary_Complex_Assay Treatment Treatment with PROTAC (Dose and Time Course) Cell_Culture->Treatment Western_Blot Western Blot Treatment->Western_Blot HiBiT_Assay HiBiT Assay Treatment->HiBiT_Assay Proteomics Proteomics (TMT) Treatment->Proteomics CETSA Cellular Thermal Shift Assay (CETSA) Treatment->CETSA Data_Analysis Data Analysis (DC50, Dmax, Selectivity) Western_Blot->Data_Analysis HiBiT_Assay->Data_Analysis Proteomics->Data_Analysis CETSA->Data_Analysis Ternary_Complex_Assay->Data_Analysis Conclusion Mechanism of Action and Therapeutic Potential Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for dCBP-1 in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCBP-1 is a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[1][2][3] These proteins are critical regulators of gene expression through their histone acetyltransferase (HAT) activity and scaffolding functions. In multiple myeloma, p300/CBP are key components of the oncogenic transcriptional machinery that drives the expression of critical survival factors, including MYC and Interferon Regulatory Factor 4 (IRF4).[4][5] By inducing the degradation of p300/CBP, this compound effectively ablates the enhancer activity driving MYC expression, leading to potent anti-proliferative and pro-apoptotic effects in multiple myeloma cells.[4][6]

These application notes provide a comprehensive guide for the use of this compound in multiple myeloma cell line research, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

This compound is a PROTAC that forms a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins p300/CBP. This proximity induces the poly-ubiquitination of p300/CBP, marking them for degradation by the proteasome. The degradation of these essential co-activators leads to the disruption of the transcriptional program that supports multiple myeloma cell survival and proliferation. A key consequence of p300/CBP degradation is the suppression of the IRF4-MYC oncogenic axis, a critical signaling pathway for myeloma cell viability.[4][5]

dCBP1 This compound Ternary_Complex Ternary Complex (this compound : CRBN : p300/CBP) dCBP1->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex Proteasome Proteasome p300_CBP->Proteasome Targeted for Degradation IRF4_MYC IRF4-MYC Axis p300_CBP->IRF4_MYC Co-activation Ternary_Complex->p300_CBP Poly-ubiquitination Ub Ubiquitin Ub->p300_CBP Degradation Degradation Proteasome->Degradation Degradation->IRF4_MYC Suppression MM_Survival Multiple Myeloma Cell Survival & Proliferation IRF4_MYC->MM_Survival Drives Apoptosis Apoptosis IRF4_MYC->Apoptosis Inhibition of MM_Survival->Apoptosis Suppresses

Diagram 1. Mechanism of action of this compound.

Data Presentation

Cell Line Sensitivity

This compound has demonstrated potent activity against various multiple myeloma cell lines. While specific IC50 values are not consistently reported across publicly available literature, the compound is known to be effective in the nanomolar range.

Cell LineSensitivity to this compoundNotes
MM.1S SensitiveNear-complete p300/CBP degradation observed at 10-1000 nM.[1][2]
MM.1R SensitiveNear-complete p300/CBP degradation observed.[2]
KMS-12-BM SensitiveNear-complete p300/CBP degradation observed.[2]
KMS-34 SensitiveNear-complete p300/CBP degradation observed.[2]
Protein Degradation

Treatment with this compound leads to rapid and robust degradation of p300 and CBP.

Cell LineThis compound ConcentrationTreatment Time% p300/CBP Degradation
MM.1S 10-1000 nM6 hoursNear-complete[1][2]
MM.1S 250 nM1 hourAlmost complete[2]
Apoptosis Induction

The degradation of p300/CBP and subsequent disruption of the IRF4-MYC axis leads to the induction of apoptosis.

Cell LineThis compound ConcentrationTreatment TimeApoptosis Induction
Multiple Myeloma Cell LinesNot Specified48-72 hoursSignificant induction of apoptosis observed.[4][5]

Experimental Protocols

General Guidelines for Cell Culture

Multiple myeloma cell lines are typically grown in suspension culture.

  • Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Cell Density: Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

Preparation of this compound Stock Solution
  • Solvent: this compound is soluble in DMSO.

  • Stock Concentration: Prepare a 10 mM stock solution in DMSO.

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow: From Treatment to Analysis

cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Seed_Cells Seed Multiple Myeloma Cells Treat_dCBP1 Treat with this compound (e.g., 10-1000 nM) Seed_Cells->Treat_dCBP1 Incubate Incubate for desired time (1-72 hours) Treat_dCBP1->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Harvest_Cells->Cell_Viability Western_Blot Western Blot (p300/CBP, MYC, IRF4, PARP cleavage) Harvest_Cells->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Harvest_Cells->Apoptosis_Assay

Diagram 2. General experimental workflow.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the IC50 of this compound in multiple myeloma cell lines.

Materials:

  • 96-well plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot for Protein Degradation

This protocol is to assess the degradation of p300/CBP, MYC, and IRF4.

Materials:

  • 6-well plates

  • This compound

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p300, anti-CBP, anti-MYC, anti-IRF4, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed 2 x 10^6 cells/well in 6-well plates in 2 mL of complete medium.

  • Treat cells with various concentrations of this compound (e.g., 10, 100, 250, 500, 1000 nM) for different time points (e.g., 1, 2, 4, 6, 24 hours). Include a vehicle control.

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST and visualize the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to the loading control.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is to quantify the percentage of apoptotic cells.

Materials:

  • 6-well plates

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed 1 x 10^6 cells/well in 6-well plates in 2 mL of complete medium.

  • Treat cells with various concentrations of this compound (e.g., 100, 250, 500 nM) for 48 and 72 hours. Include a vehicle control.

  • Harvest the cells (including the supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway Affected by this compound

dCBP1 This compound p300_CBP p300/CBP dCBP1->p300_CBP Degradation Cell_Cycle_Arrest Cell Cycle Arrest dCBP1->Cell_Cycle_Arrest Apoptosis Apoptosis dCBP1->Apoptosis IRF4 IRF4 p300_CBP->IRF4 Co-activation MYC MYC p300_CBP->MYC Co-activation Apoptosis_Genes Pro-apoptotic Genes p300_CBP->Apoptosis_Genes Repression (indirect) IRF4->MYC Positive Feedback Loop MM_Genes Pro-survival & Proliferation Genes IRF4->MM_Genes Transcription MYC->IRF4 Positive Feedback Loop MYC->MM_Genes Transcription

Diagram 3. this compound disrupts the IRF4-MYC oncogenic axis.

Troubleshooting

IssuePossible CauseSolution
Low protein degradation Insufficient this compound concentration or treatment timeOptimize concentration and incubation time.
Inactive this compoundUse a fresh stock of this compound.
High background in Western blot Inadequate blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highTitrate the primary and secondary antibody concentrations.
Low apoptosis induction Insufficient treatment timeExtend the incubation period (up to 72 hours).
Cell line is resistantTest other multiple myeloma cell lines.

Conclusion

This compound is a valuable research tool for studying the role of p300/CBP in multiple myeloma. Its ability to potently and selectively degrade these key co-activators provides a powerful method to probe the downstream consequences on oncogenic signaling pathways and cell fate. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound in their specific multiple myeloma cell line models.

References

dCBP-1: Application Notes and Protocols for In Vitro Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCBP-1 is a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[1][2][3] These coactivators play a critical role in regulating gene expression through their histone acetyltransferase (HAT) activity and by acting as protein scaffolds.[1] Dysregulation of p300/CBP is implicated in various cancers, making them compelling therapeutic targets. This compound has demonstrated exceptional potency in killing multiple myeloma cells by ablating the oncogenic enhancer activity that drives MYC expression.[1][2][3][4][5][6] These application notes provide detailed protocols for the in vitro characterization of this compound.

Mechanism of Action

This compound is a chemical degrader designed to induce the degradation of p300/CBP.[7] Its structure consists of a ligand that binds to p300/CBP, a linker, and a ligand that recruits the E3 ubiquitin ligase CRBN. This ternary complex formation (p300/CBP - this compound - CRBN) leads to the polyubiquitination of p300/CBP, marking them for degradation by the 26S proteasome. The degradation of these essential coactivators leads to a significant impact on gene transcription, particularly affecting the expression of oncogenes like MYC.[1][6]

cluster_0 This compound Mediated Degradation dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP - this compound - CRBN) dCBP1->Ternary_Complex Binds to p300_CBP p300/CBP p300_CBP->Ternary_Complex Binds to CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited to Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of p300/CBP Proteasome->Degradation Downstream Downregulation of MYC Expression Degradation->Downstream

This compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

Table 1: Degradation of p300/CBP by this compound

Cell LineThis compound ConcentrationTreatment TimeExtent of DegradationReference
MM.1S10 - 1000 nM6 hoursNear-complete[2][4]
MM.1R10 - 1000 nM6 hoursNear-complete[2][4]
KMS-12-BM10 - 1000 nM6 hoursNear-complete[2][4]
KMS3410 - 1000 nM6 hoursNear-complete[2][4]
HAP110 - 1000 nM6 hoursAlmost complete loss[1][2][4]
HAP1250 nM1 hourAlmost complete[1][4][5]
VCaP10 nM4 hoursSignificant[8]

Table 2: Cytotoxicity of p300/CBP Degraders

CompoundCell LineIC50Treatment TimeReference
CBPD-409VCaP~10 nM5 days[8]
CBPD-409LNCaP~20 nM5 days[8]
This compoundMultiple Myeloma LinesExceptionally Potent48-72 hours (apoptosis induction)[6]

Experimental Protocols

Cell Culture and this compound Treatment

Cell Lines:

  • Multiple Myeloma: MM.1S, MM.1R, KMS-12-BM, KMS34

  • Human Haploid: HAP1

  • Prostate Cancer: VCaP, LNCaP

Culture Conditions: Culture all cell lines in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[3] Store at -20°C or -80°C for long-term storage.[2]

Treatment: For experiments, dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 10 nM to 1000 nM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

cluster_1 Experimental Workflow start Start culture Cell Culture (e.g., MM.1S, HAP1) start->culture treat This compound Treatment (Varying Concentrations and Times) culture->treat harvest Harvest Cells treat->harvest analysis Downstream Analysis harvest->analysis wb Western Blot analysis->wb viability Cell Viability Assay analysis->viability ip Immunoprecipitation analysis->ip qpcr qRT-PCR analysis->qpcr

General Experimental Workflow
Western Blot Analysis for p300/CBP Degradation

This protocol is for assessing the levels of p300 and CBP protein following treatment with this compound.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-p300

    • Rabbit anti-CBP (e.g., Cell Signaling Technology #4772, 1:1000 dilution)[9]

    • Antibody for loading control (e.g., anti-GAPDH or anti-Vinculin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours).[6]

  • Assay:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Calculate IC50 values by plotting the percentage of viable cells against the log concentration of this compound.

Immunoprecipitation (IP) of p300/CBP

This protocol can be used to isolate p300/CBP and associated proteins.

Materials:

  • Non-denaturing lysis buffer (e.g., NETN buffer)

  • Primary antibodies for p300 or CBP

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Lysate Preparation: Lyse cells treated with this compound or vehicle control using a non-denaturing lysis buffer.[10]

  • Pre-clearing: Pre-clear the lysate by incubating with magnetic beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody (anti-p300 or anti-CBP) for 2 hours to overnight at 4°C.[10]

    • Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer for subsequent Western blot analysis.

Quantitative Real-Time PCR (qRT-PCR) for MYC Expression

This protocol is for quantifying the mRNA levels of the MYC oncogene.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Extract total RNA from cells treated with this compound or vehicle control using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of MYC mRNA, normalized to the housekeeping gene.

Conclusion

This compound is a valuable research tool for studying the roles of p300 and CBP in gene regulation and cancer biology. The protocols outlined in these application notes provide a framework for the in vitro investigation of this compound's mechanism of action, efficacy, and downstream effects. Careful experimental design and execution are crucial for obtaining reliable and reproducible data.

References

Determining Optimal dCBP-1 Concentration for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCBP-1 is a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300/CBP.[1][2][3] These proteins are critical regulators of gene expression through their role in establishing and activating enhancer-mediated transcription.[2][4][5] The degradation of p300/CBP has shown significant therapeutic potential, particularly in oncology, by disrupting oncogenic transcriptional signaling networks.[6] Notably, this compound is exceptionally potent at killing multiple myeloma cells by ablating the enhancer that drives MYC oncogene expression.[1][3][7]

This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in various cell culture-based assays. The following sections outline the mechanism of action, present quantitative data from published studies, and provide a step-by-step experimental protocol for researchers to establish the ideal this compound concentration for their specific cell line and experimental context.

Mechanism of Action: this compound Signaling Pathway

This compound is a heterobifunctional molecule designed to bring the target proteins, p300 and CBP, into proximity with the E3 ubiquitin ligase CRBN.[1][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to p300/CBP, tagging them for degradation by the proteasome. The subsequent loss of p300/CBP leads to the downregulation of target genes, such as the oncogene MYC, and can induce apoptosis in sensitive cancer cell lines.[4][6]

dCBP1 This compound Ternary Ternary Complex (p300/CBP - this compound - CRBN) dCBP1->Ternary p300CBP p300/CBP p300CBP->Ternary Proteasome Proteasome p300CBP->Proteasome Targeted for Degradation CRBN CRBN E3 Ligase CRBN->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Ub->p300CBP Degradation p300/CBP Degradation Proteasome->Degradation Transcription Reduced Gene Transcription (e.g., MYC) Degradation->Transcription Apoptosis Apoptosis Transcription->Apoptosis

Figure 1: this compound Mechanism of Action.

Data Presentation: this compound Concentration and Effects

The following tables summarize quantitative data from studies utilizing this compound in various cancer cell lines. These values serve as a starting point for designing concentration-response experiments.

Table 1: Effective Concentrations of this compound for p300/CBP Degradation

Cell LineConcentration RangeTreatment DurationObserved Effect
MM1S (Multiple Myeloma)10 - 1000 nM6 hoursNear-complete degradation of p300/CBP.[3]
MM1R (Multiple Myeloma)Not specified, but effectiveNot specifiedNear-complete p300/CBP degradation.[2][3]
KMS-12-BM (Multiple Myeloma)Not specified, but effectiveNot specifiedNear-complete p300/CBP degradation.[2][3]
KMS34 (Multiple Myeloma)Not specified, but effectiveNot specifiedNear-complete p300/CBP degradation.[2][3]
HAP1 (Human Haploid)10 - 1000 nM6 hoursAlmost complete loss of both CBP and p300.[2][3]
HAP1 (Human Haploid)250 nM1 hourAlmost complete degradation of p300/CBP.[2][3][5]

Table 2: Effects of this compound on Cellular Viability and Gene Expression

Cell LineEffectKey Findings
Multiple Myeloma Cell LinesPotent cell killingThis compound is exceptionally potent at killing multiple myeloma cells.[1][3][6]
Multiple Myeloma Cell LinesApoptosis InductionInduces apoptosis in some lines within 48-72 hours of treatment.[6]
Multiple Myeloma Cell LinesMYC ExpressionAbolishes the enhancer that drives MYC oncogene expression.[1][7]
VCaP (Prostate Cancer)Histone AcetylationStronger inhibitory effects on H2BNTac and H3K27ac compared to other inhibitors at 10 nM.[8]

Experimental Protocols

This section provides a detailed protocol for determining the optimal this compound concentration for a given cell line. The general workflow involves a broad-range initial screening followed by a more focused dose-response analysis.

Experimental Workflow for Optimal Concentration Determination

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Validation A Prepare this compound Stock Solution (e.g., in DMSO) C Initial Broad Range Screen (e.g., 10-fold dilutions) A->C B Cell Seeding (e.g., 96-well plate) B->C D Incubation (e.g., 24-72 hours) C->D E Cell Viability Assay (e.g., MTS, Resazurin) D->E F Data Analysis: Determine Approximate IC50 E->F G Narrow Range Dose-Response (e.g., 2-fold dilutions around IC50) F->G H Incubation G->H I Cell Viability Assay H->I J Data Analysis: Calculate Precise IC50 I->J K Western Blot for p300/CBP Degradation J->K L Select Optimal Concentration for Downstream Experiments J->L K->L

Figure 2: Workflow for Determining Optimal this compound Concentration.
Materials

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTS, resazurin)

  • Microplate reader

  • Reagents for Western blotting (lysis buffer, antibodies against p300, CBP, and a loading control)

Protocol: Dose-Response and Viability Assay

1. Preparation of this compound Stock Solution a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). b. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store as recommended by the supplier.

2. Cell Seeding a. Culture cells to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase during the experiment.[9] Incubate overnight to allow for cell attachment.

3. Initial Broad-Range Concentration Screen a. Prepare a series of 10-fold serial dilutions of this compound in complete culture medium from your stock solution. A suggested range to start with is 1 nM to 10 µM. b. Include a vehicle control (DMSO) at the highest concentration used in the dilutions.[10] c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. d. Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).[6]

4. Cell Viability Assessment a. After the incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., MTS or resazurin-based assays). b. Measure the absorbance or fluorescence using a microplate reader. c. Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. d. Plot the cell viability against the log of the this compound concentration to determine an approximate IC50 value (the concentration that inhibits 50% of cell growth).

5. Narrow-Range Dose-Response Assay a. Based on the approximate IC50 from the initial screen, design a narrower range of concentrations around this value. Use 2- or 3-fold serial dilutions. b. Repeat steps 2 and 3 with this narrower concentration range to determine a more precise IC50 value.

Protocol: Validation of p300/CBP Degradation by Western Blot

1. Cell Treatment a. Seed cells in a larger format (e.g., 6-well plate) to obtain sufficient protein for analysis. b. Treat the cells with this compound at concentrations around the determined IC50 for a shorter duration (e.g., 1-6 hours) to confirm target degradation.[2][3] Include a vehicle control.

2. Protein Extraction and Quantification a. After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer. b. Quantify the protein concentration of each lysate.

3. Western Blotting a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies specific for p300, CBP, and a loading control (e.g., GAPDH, β-actin). c. Incubate with the appropriate secondary antibodies and visualize the protein bands. d. A significant reduction in p300 and CBP protein levels in the this compound treated samples compared to the control will confirm target degradation.

Conclusion

The determination of the optimal this compound concentration is a critical first step for any in vitro study. The protocols outlined in this document provide a systematic approach to identifying a concentration that effectively degrades p300/CBP and elicits the desired cellular response in the specific cell line of interest. By combining dose-response viability assays with target validation by Western blot, researchers can confidently select an appropriate working concentration for their downstream experiments, ensuring robust and reproducible results.

References

Application Notes and Protocols: dCBP-1 Treatment Time Course in MM1S Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCBP-1 is a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300/CBP.[1][2][3] In multiple myeloma (MM), particularly in the MM1S cell line, the degradation of p300/CBP has profound anti-tumor effects. This is primarily achieved through the disruption of oncogenic enhancer activity, leading to the downregulation of key transcription factors such as c-MYC and Interferon Regulatory Factor 4 (IRF4), which are critical for myeloma cell survival and proliferation.[1][2][4] These application notes provide a detailed overview of the treatment time course of this compound in MM1S cells, including protocols for key experimental assays and a summary of expected outcomes.

Mechanism of Action

This compound is a chemical degrader designed to specifically target p300 and CBP for degradation.[2] It is composed of a ligand that binds to p300/CBP, a linker, and a ligand that recruits the E3 ubiquitin ligase CRBN.[2] This ternary complex formation facilitates the transfer of ubiquitin to p300/CBP, marking them for degradation by the proteasome. The subsequent loss of p300/CBP leads to the suppression of enhancer-mediated gene expression, most notably impacting the IRF4/MYC oncogenic axis, which is a key driver in multiple myeloma.[4]

Signaling Pathway Diagram

dCBP1_Mechanism_of_Action dCBP1 This compound Ternary_Complex Ternary Complex (this compound : p300/CBP : CRBN) dCBP1->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation p300/CBP Degradation Proteasome->Degradation Enhancer Oncogenic Enhancers Degradation->Enhancer inhibition Apoptosis Apoptosis Degradation->Apoptosis induces IRF4_MYC IRF4/MYC Transcription Enhancer->IRF4_MYC drives Cell_Viability Decreased Cell Viability IRF4_MYC->Cell_Viability promotes Apoptosis->Cell_Viability leads to Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis start Culture MM1S Cells treat Treat with this compound (Time Course & Doses) start->treat wb Western Blot (p300, CBP, c-MYC, IRF4) treat->wb via Cell Viability Assay (MTT) treat->via apop Apoptosis Assay (Annexin V) treat->apop Logical_Relationship cluster_0 Early Events (1-6 hours) cluster_1 Intermediate Events (6-24 hours) cluster_2 Late Events (48-72 hours) dCBP1_Treatment This compound Treatment of MM1S Cells p300_CBP_Degradation Rapid Degradation of p300/CBP dCBP1_Treatment->p300_CBP_Degradation MYC_IRF4_Downregulation Downregulation of c-MYC and IRF4 p300_CBP_Degradation->MYC_IRF4_Downregulation Apoptosis_Induction Induction of Apoptosis MYC_IRF4_Downregulation->Apoptosis_Induction Viability_Loss Loss of Cell Viability Apoptosis_Induction->Viability_Loss

References

Application Notes: The Use of dCBP-1 in Enhancer Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The paralogous transcriptional coactivators CREB-binding protein (CBP) and p300 are crucial for activating enhancer-mediated transcription.[1][2] These proteins act as scaffolds, interacting with over 400 other proteins, and as enzymes through their lysine acetyltransferase (KAT) domains, which are responsible for acetylating histones (like H3K27ac) and other transcription factors.[1][2][3] This acetylation is a hallmark of active enhancers.[4] While small molecule inhibitors targeting specific domains of p300/CBP exist, they cannot completely eliminate the proteins' functions.[3][5]

dCBP-1 is a potent and selective heterobifunctional chemical degrader of p300/CBP.[1][3][6] It functions as a Proteolysis Targeting Chimera (PROTAC), a molecule designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7][8] Specifically, this compound hijacks the E3 ubiquitin ligase Cereblon (CRBN) to induce the rapid and efficient degradation of both p300 and CBP proteins.[3][6][9] This makes this compound an invaluable tool for acutely studying the consequences of complete p300/CBP loss on enhancer structure and function.[1][2]

Mechanism of Action

This compound is a chimeric molecule with two key binding moieties connected by a linker. One end binds to the p300/CBP protein, while the other binds to the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to p300/CBP, marking them for degradation by the 26S proteasome. This process effectively eliminates both the enzymatic and scaffolding functions of p300/CBP.

cluster_0 Ternary Complex Formation cluster_1 Degradation Pathway p300 p300/CBP dCBP1 This compound p300->dCBP1 binds Ub Ubiquitin Transfer p300->Ub ubiquitination CRBN CRBN E3 Ligase dCBP1->CRBN binds CRBN->Ub catalyzes Proteasome Proteasomal Degradation Ub->Proteasome Degraded Degraded p300/CBP Proteasome->Degraded cluster_assays Downstream Assays start Cell Culture (e.g., Multiple Myeloma) treat Treat with this compound vs. DMSO Control start->treat harvest Harvest Cells at Various Time Points treat->harvest wb Western Blot harvest->wb chip ChIP-seq (e.g., H3K27ac) harvest->chip atac ATAC-seq harvest->atac rna RNA-seq harvest->rna analysis Integrative Data Analysis wb->analysis Confirm Degradation chip->analysis Histone Marks atac->analysis Chromatin Access. rna->analysis Gene Expression conclusion Determine Role of p300/CBP in Enhancer Function analysis->conclusion dCBP1 This compound Treatment degradation p300/CBP Degradation dCBP1->degradation deacetylation Loss of H3K27ac at MYC Super-Enhancer degradation->deacetylation accessibility Decreased Chromatin Accessibility deacetylation->accessibility transcription Repression of MYC Transcription accessibility->transcription apoptosis Apoptosis in Multiple Myeloma Cells transcription->apoptosis

References

Probing p300/CBP Loss of Function with dCBP-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paralogous histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A) are critical transcriptional co-activators that play a pivotal role in regulating gene expression.[1][2][3] They function by acetylating histone proteins, which leads to a more open chromatin structure, and by acetylating non-histone proteins, thereby modulating their activity.[2] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[3][4]

dCBP-1 is a potent and selective heterobifunctional degrader of p300/CBP.[5][6][7] It functions as a Proteolysis Targeting Chimera (PROTAC), a molecule with two heads: one that binds to the target proteins (p300/CBP) and another that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[5][8] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[5][8] This targeted degradation approach offers a powerful tool to study the acute consequences of p300/CBP loss of function, overcoming some limitations of traditional inhibitors which may not completely abrogate all functions of these scaffold proteins.[1][3]

These application notes provide detailed protocols for utilizing this compound to investigate p300/CBP loss of function in cellular models.

Data Presentation

This compound Activity Profile
ParameterCell LineValueReference
Degradation Concentration MM1S (Multiple Myeloma)Near-complete degradation at 10-1000 nM (6 hours)[6][7]
MM1R, KMS-12-BM, KMS34 (Multiple Myeloma)Near-complete degradation[6][7]
HAP1 (Human Haploid Cells)Almost complete loss at 10-1000 nM (6 hours)[2][6][7]
Degradation Time Course MM1S (Multiple Myeloma)Almost complete degradation within 1 hour (at 250 nM)[2][6][7]
IC50 (Cell Viability) VCaP (Prostate Cancer)Not explicitly stated for this compound, but a related degrader, CBPD-409, shows IC50 in the low nM range.[9]
LNCaP (Prostate Cancer)Not explicitly stated for this compound, but a related degrader, CBPD-409, shows IC50 in the low nM range.[9]

Mandatory Visualizations

Mechanism of this compound Action cluster_0 This compound Mediated Degradation This compound This compound p300_CBP p300/CBP This compound->p300_CBP Binds CRBN CRBN (E3 Ligase) This compound->CRBN Recruits Ternary_Complex Ternary Complex (p300/CBP - this compound - CRBN) p300_CBP->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of p300/CBP Ternary_Complex->Ubiquitination Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targets for

Mechanism of this compound induced p300/CBP degradation.

Experimental Workflow for Probing p300/CBP Loss of Function Start Start: Seed Cells Treat Treat with this compound (Dose-response & Time-course) Start->Treat Endpoint_Assays Endpoint Assays Treat->Endpoint_Assays Western_Blot Western Blot (p300/CBP Degradation) Endpoint_Assays->Western_Blot HiBiT_Assay HiBiT Assay (Quantitative Degradation) Endpoint_Assays->HiBiT_Assay Viability_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Endpoint_Assays->Viability_Assay Gene_Expression Gene Expression Analysis (RT-qPCR for MYC) Endpoint_Assays->Gene_Expression Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis HiBiT_Assay->Data_Analysis Viability_Assay->Data_Analysis Gene_Expression->Data_Analysis

General workflow for studying p300/CBP function with this compound.

Interpretation of Experimental Outcomes Degradation_Observed p300/CBP Degradation Observed? Phenotype_Observed Cellular Phenotype Observed? Degradation_Observed->Phenotype_Observed Yes Troubleshoot1 Troubleshoot: - Check this compound concentration - Verify CRBN expression - Optimize treatment time Degradation_Observed->Troubleshoot1 No Conclusion1 Conclusion: Phenotype is likely dependent on p300/CBP Phenotype_Observed->Conclusion1 Yes Conclusion2 Conclusion: Phenotype is likely independent of p300/CBP Phenotype_Observed->Conclusion2 No Troubleshoot2 Troubleshoot: - Assay sensitivity - Redundant pathways - Off-target effects of this compound (unlikely but possible) Conclusion2->Troubleshoot2

Decision tree for interpreting experimental results.

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

  • Cell line of interest (e.g., MM1S, HAP1)

  • Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, Penicillin-Streptomycin)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Cell culture plates (6-well, 12-well, or 96-well, depending on the downstream application)

Protocol:

  • Reconstitution of this compound: Prepare a stock solution of this compound by dissolving the powder in DMSO to a final concentration of 10 mM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: The day before treatment, seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 1, 2, 4, 6, 24 hours) at 37°C in a humidified incubator with 5% CO2.

Western Blotting for p300/CBP Degradation

Materials:

  • Treated and control cells

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p300, anti-CBP, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p300 and CBP levels to the loading control.

HiBiT Assay for Quantitative p300/CBP Degradation

This protocol requires a cell line where p300 or CBP is endogenously tagged with the HiBiT peptide.

Materials:

  • HiBiT-tagged p300 or CBP cell line

  • This compound treated and control cells in a 96-well plate

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • Luminometer

Protocol:

  • Cell Treatment: Seed the HiBiT-tagged cells in a white, clear-bottom 96-well plate and treat with a serial dilution of this compound as described in Protocol 1.

  • Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Measurement: At the desired time points, remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Nano-Glo® HiBiT Lytic Reagent to each well.

  • Incubation and Reading: Incubate the plate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control to determine the percentage of remaining p300 or CBP. Plot the data to determine parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Cell Viability Assay (MTS Assay)

Materials:

  • This compound treated and control cells in a 96-well plate

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate spectrophotometer

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound as described in Protocol 1. Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate spectrophotometer.

  • Data Analysis: Subtract the background absorbance (from wells with medium and MTS reagent only). Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Plot the data to calculate the IC50 value.

Gene Expression Analysis by RT-qPCR (Example: MYC)

Materials:

  • This compound treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • RNA Extraction: After this compound treatment for the desired time, harvest the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and the specific primers for MYC and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in MYC expression in this compound-treated cells compared to the vehicle-treated control.

Conclusion

This compound is a valuable chemical probe for inducing the acute loss of p300/CBP, enabling researchers to dissect their roles in various biological processes. The protocols outlined in these application notes provide a framework for characterizing the effects of p300/CBP degradation on protein levels, cell viability, and downstream gene expression. By employing these methods, researchers can gain deeper insights into the functional consequences of p300/CBP loss in both normal and disease states.

References

Application Notes and Protocols: dCBP-1 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCBP-1 is a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to p300/CBP, leading to their ubiquitination and subsequent proteasomal degradation.[1] The degradation of p300/CBP leads to the suppression of oncogenic enhancer programs, most notably those driving MYC expression, resulting in potent anti-proliferative effects in various cancer models, particularly multiple myeloma.[1][2][3]

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating this compound in combination with other cancer therapies. While direct combination studies with this compound are emerging, the following sections are based on the well-documented effects of p300/CBP inhibitors, which provide a strong foundation for exploring the synergistic potential of this compound.

I. Combination Therapy Rationales and Preclinical Evidence

This compound in Combination with Immunotherapy (Immune Checkpoint Blockade)

Rationale: The histone acetyltransferases p300/CBP play a crucial role in regulating the expression of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein that suppresses anti-tumor immunity.[4][5] p300/CBP can be recruited to the promoter of the CD274 gene (encoding PD-L1) by transcription factors such as IRF-1, leading to histone acetylation and subsequent PD-L1 expression.[4] By degrading p300/CBP, this compound is hypothesized to reduce both intrinsic and IFN-γ-induced PD-L1 expression on tumor cells, thereby enhancing the efficacy of anti-PD-L1/PD-1 immune checkpoint inhibitors.[4][5]

Preclinical Evidence with p300/CBP Inhibitors:

Cancer Modelp300/CBP InhibitorCombination AgentKey FindingsReference
Prostate Cancer (Syngeneic Model)A485Anti-PD-L1 AntibodyDramatically enhanced the efficacy of PD-L1 blockade. Blocked both intrinsic and IFN-γ-induced PD-L1 expression. Reduced exosomal PD-L1.[4]
This compound in Combination with PARP Inhibitors

Rationale: p300/CBP are implicated in the regulation of DNA damage repair pathways, including homologous recombination (HR). Inhibition of p300/CBP has been shown to sensitize cancer cells to PARP inhibitors, which are effective in tumors with deficient DNA repair mechanisms. The combination of this compound and a PARP inhibitor is expected to create a synthetic lethal interaction by simultaneously impairing two critical DNA repair pathways.

Preclinical Evidence with p300/CBP Inhibitors:

Cancer Modelp300/CBP InhibitorCombination AgentKey FindingsReference
Metastatic Castration-Resistant Prostate Cancer (mCRPC)CCS1477Olaparib (PARP Inhibitor)Significantly more effective at reducing cell growth in 2D and 3D models compared to monotherapy. Increased expression of DNA damage markers, indicating delayed DNA damage repair.[6]

II. Experimental Protocols

Cell Viability and Synergy Analysis

Objective: To determine the anti-proliferative effects of this compound in combination with other therapies and to quantify synergistic interactions.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [7][8][9]

  • Cell Seeding: Seed cancer cells in opaque-walled 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose matrix of this compound and the combination agent (e.g., an anti-PD-L1 antibody or a PARP inhibitor) for a specified period (e.g., 72 hours). Include single-agent and vehicle controls.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Assay Procedure:

    • Equilibrate the cell plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Synergy Analysis (Chou-Talalay Method): [10][11][12][13][14]

    • Calculate the fraction of affected cells (Fa) for each dose combination.

    • Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis of Protein Degradation and Pathway Modulation

Objective: To confirm the degradation of p300/CBP by this compound and to assess the effects of combination treatment on downstream signaling pathways.

Protocol: Western Blotting [15]

  • Cell Lysis: Treat cells with this compound, the combination agent, or the combination for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p300, CBP, H3K27ac, PARP, cleaved PARP, PD-L1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

Objective: To demonstrate the this compound-dependent interaction between p300/CBP and the E3 ligase component, Cereblon (CRBN).

Protocol: Co-Immunoprecipitation [16][17][18]

  • Cell Treatment and Lysis: Treat cells with this compound or a vehicle control for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an antibody against p300, CBP, or CRBN overnight at 4°C.

    • Add Protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blot Analysis: Elute the protein complexes from the beads and analyze the presence of co-immunoprecipitated proteins (p300/CBP and CRBN) by Western blotting.

Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

Objective: To assess the impact of this compound on the acetylation of histone H3 at lysine 27 (H3K27ac), a key marker of active enhancers and promoters.

Protocol: Chromatin Immunoprecipitation [19][20][21][22]

  • Cross-linking and Chromatin Shearing: Treat cells with this compound. Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for H3K27ac or a negative control IgG overnight at 4°C.

    • Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads and reverse the cross-links.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis (qPCR or ChIP-seq):

    • qPCR: Quantify the enrichment of specific gene promoters (e.g., MYC or CD274) in the immunoprecipitated DNA relative to input DNA.

    • ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to analyze H3K27ac levels genome-wide.

III. Visualizations

Signaling Pathways and Experimental Workflows

dCBP1_Mechanism dCBP1 This compound TernaryComplex Ternary Complex (p300/CBP - this compound - CRBN) dCBP1->TernaryComplex Binds p300_CBP p300/CBP p300_CBP->TernaryComplex Binds Enhancer Oncogenic Enhancers (e.g., MYC enhancer) p300_CBP->Enhancer Maintains CRBN CRBN (E3 Ligase) CRBN->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation p300/CBP Degradation Proteasome->Degradation H3K27ac Decreased H3K27ac Degradation->H3K27ac GeneExpression Decreased Oncogene Expression (e.g., MYC) H3K27ac->GeneExpression Apoptosis Tumor Cell Apoptosis GeneExpression->Apoptosis

Caption: Mechanism of action of this compound leading to tumor cell apoptosis.

Synergy_Workflow cluster_invitro In Vitro Synergy Assessment CellSeeding 1. Seed Cancer Cells Treatment 2. Treat with this compound +/- Combination Agent (Dose-Response Matrix) CellSeeding->Treatment ViabilityAssay 3. Cell Viability Assay (e.g., CellTiter-Glo) Treatment->ViabilityAssay DataAnalysis 4. Synergy Calculation (Chou-Talalay Method) ViabilityAssay->DataAnalysis SynergyConclusion Synergistic, Additive, or Antagonistic Effect DataAnalysis->SynergyConclusion

Caption: Experimental workflow for assessing in vitro synergy.

dCBP1_Immuno_Pathway cluster_Tumor Tumor Cell cluster_TCell T Cell dCBP1 This compound p300_CBP p300/CBP dCBP1->p300_CBP Degrades Degradation p300/CBP Degradation dCBP1->Degradation CD274 CD274 (PD-L1) Gene p300_CBP->CD274 Promotes Transcription PDL1_exp Decreased PD-L1 Expression Degradation->PDL1_exp Leads to PDL1_protein PD-L1 CD274->PDL1_protein Encodes PDL1_exp->PDL1_protein PD1 PD-1 PDL1_protein->PD1 Inhibits T Cell TCell_Activation T Cell Activation PD1->TCell_Activation Inhibits AntiPDL1 Anti-PD-L1 Antibody AntiPDL1->PDL1_protein Blocks

Caption: this compound and anti-PD-L1 combination therapy signaling pathway.

References

Application Notes and Protocols for Detecting p300/CBP Degradation via Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the detection and quantification of p300 and CBP protein degradation using Western blotting. The protocols outlined below are intended for researchers in academia and industry, including those involved in drug development, who are investigating the targeted degradation of these key epigenetic regulators.

Introduction

CREB-binding protein (CBP) and p300 are highly homologous transcriptional co-activators that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, and DNA repair, primarily through their intrinsic histone acetyltransferase (HAT) activity.[1][2][3] Dysregulation of p300 and CBP function has been implicated in the pathogenesis of various diseases, most notably cancer.[2] Consequently, these proteins have emerged as attractive therapeutic targets.

Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic strategy to eliminate disease-causing proteins like p300 and CBP by hijacking the cell's natural ubiquitin-proteasome system.[2] This approach provides a powerful alternative to traditional small molecule inhibitors.

Western blotting is a fundamental and widely used technique to monitor the levels of specific proteins within a cell or tissue lysate.[4] It is an indispensable tool for validating the efficacy of compounds designed to induce the degradation of p300 and CBP. These notes provide detailed protocols for sample preparation, electrophoresis, protein transfer, and immunodetection, as well as guidance on data interpretation and quantification.

Signaling Pathways Involving p300/CBP Degradation

The targeted degradation of p300/CBP is typically initiated by a heterobifunctional molecule, such as a PROTAC, that simultaneously binds to the target protein (p300 or CBP) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The following diagram illustrates this general mechanism.

p300_CBP_Degradation_Pathway cluster_0 PROTAC-mediated Degradation p300_CBP p300/CBP Ternary_Complex Ternary Complex (p300/CBP-PROTAC-E3) p300_CBP->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of p300/CBP.

Experimental Workflow for Western Blotting

The overall workflow for detecting p300/CBP degradation involves several key steps, from cell culture and treatment to data analysis.

Western_Blot_Workflow start Start: Cell Culture treatment Treatment with p300/CBP Degrader start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p300 or anti-CBP) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: Results analysis->end

Caption: Western Blotting Experimental Workflow.

Detailed Experimental Protocols

I. Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., human cancer cell lines such as LNCaP, 22Rv1, or MM.1S) at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the p300/CBP degrader compound at various concentrations and for different time points (e.g., 0, 2, 4, 8, 16, 24 hours) to determine the optimal conditions for degradation.[5][6][7][8] A vehicle control (e.g., DMSO) should be included in all experiments.

  • Positive and Negative Controls:

    • Negative Control: A sample treated with an inactive analog of the degrader or a compound that does not induce degradation.

    • Proteasome Inhibition Control: Co-treatment with a proteasome inhibitor (e.g., MG132) and the degrader can confirm that the observed protein loss is proteasome-dependent.[2][7]

II. Cell Lysis and Protein Extraction

Proper cell lysis and protein extraction are critical for obtaining high-quality results. All steps should be performed on ice or at 4°C to minimize protein degradation.[9][10]

  • Wash Cells: After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9][10]

  • Cell Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[11] A common RIPA buffer composition is:

    • 50 mM Tris-HCl, pH 8.0

    • 150 mM NaCl

    • 1% Triton X-100

    • 0.5% Sodium deoxycholate

    • 0.1% SDS

  • Scrape and Collect: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9][10]

  • Incubate and Clarify: Incubate the lysate on ice for 30 minutes with occasional vortexing.[9][10] Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[10]

  • Collect Supernatant: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.[10]

III. Protein Quantification

Determine the protein concentration of each lysate to ensure equal loading of protein for each sample. The Bicinchoninic acid (BCA) assay is a commonly used method.

IV. Sample Preparation for SDS-PAGE
  • Normalize Protein Concentration: Based on the BCA assay results, dilute the lysates with lysis buffer to ensure all samples have the same final protein concentration.

  • Add Laemmli Buffer: Add an equal volume of 2x Laemmli sample buffer to each lysate.[9] The composition of 2x Laemmli buffer is:

    • 4% SDS

    • 20% glycerol

    • 10% 2-mercaptoethanol

    • 0.004% bromophenol blue

    • 0.125 M Tris-HCl, pH 6.8[9]

  • Denature Proteins: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[9][10]

  • Centrifuge: Briefly centrifuge the samples to pellet any remaining insoluble material.[10]

V. SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: Load 10-25 µg of total protein per lane onto a low percentage (e.g., 6-8%) SDS-polyacrylamide gel to achieve good resolution of the high molecular weight p300 (~265 kDa) and CBP (~265 kDa) proteins.[12][13]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is generally recommended for large proteins like p300 and CBP.

VI. Immunodetection
  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p300 or CBP overnight at 4°C with gentle agitation.[4] The choice of antibody is crucial for successful detection. Refer to the table below for a list of commercially available antibodies.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[12]

Data Presentation and Quantitative Analysis

To accurately assess the degradation of p300 and CBP, it is essential to quantify the Western blot data. Densitometry analysis of the protein bands can be performed using software such as ImageJ. The intensity of the p300 or CBP band should be normalized to a loading control (e.g., β-actin, GAPDH, or Vinculin) to account for any variations in protein loading. The percentage of remaining protein can then be calculated relative to the vehicle-treated control.

Quantitative Data Summary
Cell LineDegrader (Compound)Concentration (nM)Treatment Time (h)% p300 Degradation (DC50)% CBP Degradation (DC50)Reference
LNCaPCBPD-409Various1Potent DegradationPotent Degradation[5]
22Rv1CBPD-409Various1Potent DegradationPotent Degradation[5]
MM.1SdCBP-1<102Near CompleteNear Complete[6]
LP1dCE-240 (DC50)16->85%[7][8]
HAP1BT-O2CVarious24Selective DegradationLimited Degradation[14]

DC50: The concentration at which 50% of the target protein is degraded.

Recommended Antibodies for p300 and CBP Detection
Target ProteinSupplierCatalog NumberTypeRecommended Dilution (WB)
p300Santa Cruz Biotechnologysc-48343 (F-4)Mouse Monoclonal1:100 - 1:1000
p300R&D SystemsAF3789Goat Polyclonal1 µg/mL
CBPCell Signaling Technology#4772Rabbit Polyclonal1:1000
CBPSanta Cruz Biotechnologysc-7300Rabbit Polyclonal1:200 - 1:1000
CBPStressMarq BiosciencesSPC-752Rabbit Polyclonal1:1000
p300/CBPThermo Fisher ScientificPA5-99492Rabbit PolyclonalVaries

Troubleshooting

Problem Possible Cause Solution
No or Weak Signal Inefficient protein transferOptimize transfer time and conditions. Use a wet transfer system for large proteins.
Low protein abundanceLoad a higher amount of total protein (20-40 µg).
Antibody concentration too lowIncrease the primary antibody concentration or incubation time.
Protein degradationEnsure protease and phosphatase inhibitors are added to the lysis buffer and keep samples on ice.[11]
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., 5% BSA).
Antibody concentration too highDecrease the primary or secondary antibody concentration.
Insufficient washingIncrease the number and duration of washes.
Non-specific Bands Antibody cross-reactivityUse a more specific monoclonal antibody. Perform a literature search for validated antibodies.
Protein degradationUse fresh lysates and protease inhibitors.[11]
Smeary Bands Sample overloadingLoad less protein per lane.
High salt concentration in lysateEnsure proper buffer composition.
DNA contaminationSonicate the lysate to shear DNA.[4]

By following these detailed protocols and considering the provided recommendations, researchers can reliably detect and quantify the degradation of p300 and CBP, facilitating the development of novel therapeutics targeting these important epigenetic regulators.

References

Application Notes: dCBP-1 for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The paralogous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a significant role in maintaining gene expression programs essential for cell identity and fate.[1][2] They function by acetylating lysine residues on histones (notably H3K27ac) and other proteins, and by acting as scaffolding proteins for the transcriptional machinery.[1][2][3] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them compelling therapeutic targets.[1]

dCBP-1 is a potent and selective heterobifunctional degrader of p300/CBP.[4][5] It operates based on the Proteolysis Targeting Chimera (PROTAC) technology.[2][4] this compound links the p300/CBP proteins to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[5][6] This targeted degradation offers a powerful method to completely ablate p300/CBP function, a feat not always achievable with small molecule inhibitors that target specific domains.[7] Notably, this compound has shown exceptional potency in killing multiple myeloma cells by disrupting oncogenic transcriptional networks, including those driving MYC expression.[5][6][8][9]

Mechanism of Action

This compound is a PROTAC that induces the degradation of p300 and CBP proteins. One end of the this compound molecule binds to the target proteins (p300/CBP), while the other end binds to the E3 ubiquitin ligase CRBN. This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin molecules from the E3 ligase to p300/CBP.[5][6] The polyubiquitinated p300/CBP is then recognized and degraded by the proteasome.

cluster_0 This compound Mediated Degradation dCBP1 This compound Ternary p300/CBP :: this compound :: CRBN Ternary Complex dCBP1->Ternary Recruits p300_CBP p300/CBP (Target Protein) p300_CBP->Ternary Binds Proteasome Proteasome p300_CBP->Proteasome Enters CRBN CRBN (E3 Ligase) CRBN->Ternary Binds PolyUb Poly-ubiquitination Ternary->PolyUb Facilitates Ub Ubiquitin Ub->PolyUb PolyUb->p300_CBP Tags Target Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound induced p300/CBP degradation.

Signaling Pathway to Apoptosis

The degradation of p300/CBP by this compound has profound downstream effects that culminate in apoptosis, particularly in susceptible cancer cells like multiple myeloma. A key consequence is the loss of H3K27 acetylation at enhancer regions, which leads to the decommissioning of oncogenic enhancers.[1] This rapidly disrupts critical transcriptional signaling networks, most notably leading to the downregulation of the MYC oncogene.[1][6][8] The suppression of MYC and other survival signals triggers the intrinsic apoptotic pathway, characterized by the activation of caspases, which are the executioners of programmed cell death.[10] In some contexts, CBP itself can be cleaved by caspases during apoptosis, suggesting a potential feedback loop.[11]

This compound Signaling Pathway to Apoptosis dCBP1 This compound Treatment p300_CBP_deg p300/CBP Degradation dCBP1->p300_CBP_deg H3K27ac Reduced H3K27ac at Enhancers p300_CBP_deg->H3K27ac MYC Downregulation of MYC & IRF4 H3K27ac->MYC Bcl2 Altered Bcl-2 Family Expression MYC->Bcl2 Caspase Caspase Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Downstream signaling cascade following this compound treatment.

Data Presentation

This compound Degradation Efficiency

This compound induces rapid and potent degradation of p300/CBP across various cell lines.

Cell LineConcentrationTimeOutcomeCitation
HAP1250 nM1 hourNear-complete degradation of p300/CBP[2][4][9]
HAP110 - 1000 nM6 hoursAlmost complete loss of CBP and p300[4][9]
MM1S10 - 1000 nM6 hoursNear-complete degradation of p300/CBP[9]
MM1S<10 nM2 hoursPotent degradation of CBP and p300[3]
Other MM Lines (MM1R, KMS-12-BM, KMS34)Not specifiedNot specifiedNear-complete p300/CBP degradation[4][9]
VCaP (Prostate Cancer)Indicated Conc.4 hoursPotent degradation of p300 and CBP[12]
This compound Cytotoxicity (IC50)

This compound exhibits potent cytotoxic effects, particularly in hematological and prostate cancer cell lines.

Cell LineCancer TypeIC50 ValueCitation
VCaPAR-positive Prostate Cancer~10 nM[12]
LNCaPAR-positive Prostate Cancer~10 nM[12]
Multiple Myeloma LinesMultiple MyelomaExceptionally Potent[4][5][6][8][9]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the apoptotic effects of this compound.

cluster_assays Downstream Assays start Seed Cancer Cells treat Treat with this compound (Dose-response & Time-course) start->treat harvest Harvest Cells & Prepare Lysates treat->harvest wb Western Blot (p300, CBP, MYC, Cleaved Caspase-3) harvest->wb flow Flow Cytometry (Annexin V / PI Staining) harvest->flow caspase_assay Caspase-Glo Assay (Caspase 3/7 Activity) harvest->caspase_assay analysis Data Analysis & Interpretation wb->analysis flow->analysis caspase_assay->analysis

Caption: General workflow for studying this compound induced apoptosis.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed cancer cells (e.g., MM.1S, VCaP) in appropriate culture flasks or plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Adherence: Allow cells to adhere and stabilize overnight (for adherent cell lines).

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM in fresh DMSO).[5] Store at -80°C for long-term use.[9]

  • Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 1 nM to 1000 nM for a dose-response experiment). Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the cells for the desired time periods (e.g., 2, 6, 24, 48 hours). Apoptosis induction in myeloma cells has been observed within 48-72 hours.[8]

Protocol 2: Western Blotting for p300/CBP Degradation and Apoptosis Markers
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5-10 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Due to the large size of p300/CBP (~300 kDa), a low percentage gel (e.g., 6%) is recommended.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Anti-p300

    • Anti-CBP

    • Anti-MYC

    • Anti-Cleaved Caspase-3 (an apoptosis marker)[10][13]

    • Anti-PARP (cleavage is an apoptosis marker)[13]

    • Anti-β-actin or Anti-GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol is based on a standard method for detecting apoptosis by flow cytometry.[14]

  • Cell Collection: Following this compound treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the same well.[14]

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (~1-5 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells[14]

      • Annexin V+ / PI+: Late apoptotic or necrotic cells[14]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing dCBP-1 Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of dCBP-1 to target cells.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound delivery and provides actionable solutions.

Issue 1: Low or No Degradation of p300/CBP Target Proteins

Potential Cause Recommended Solution
Poor Cell Permeability of this compound Optimize treatment conditions by adjusting this compound concentration and incubation time. Different cell lines may exhibit varying permeability. Consider using a dose-response experiment to determine the optimal concentration. For particularly challenging cell lines, explore the use of permeabilizing agents, though potential effects on cell viability and experimental outcomes should be carefully evaluated.
Suboptimal this compound Concentration (The "Hook Effect") The "hook effect" is a phenomenon where excessively high concentrations of a PROTAC can lead to the formation of inactive binary complexes (this compound with either p300/CBP or the E3 ligase separately) instead of the productive ternary complex required for degradation.[1][2] This results in reduced degradation efficiency. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which half-maximal degradation occurs (DC50).
Insufficient Incubation Time While this compound has been shown to induce degradation within an hour in some cell lines, the kinetics can vary.[3][4] Perform a time-course experiment (e.g., 1, 2, 4, 8, 12, and 24 hours) at the optimal concentration to determine the time point of maximal degradation.
Low Expression of Cereblon (CRBN) E3 Ligase This compound relies on the CRBN E3 ligase to mediate the degradation of p300/CBP.[5] If the target cells have low endogenous expression of CRBN, this compound efficacy will be compromised. Confirm CRBN expression levels in your target cell line via Western blot or qPCR. If CRBN expression is low, consider using a different cell line or a PROTAC that utilizes a more ubiquitously expressed E3 ligase.
This compound Instability or Degradation Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO) to prevent degradation.[3] When preparing working solutions, use fresh, high-quality solvents. Consider the stability of this compound in your specific cell culture medium over the course of the experiment, as some components may affect its stability.
Issues with Western Blotting If target degradation is occurring but not being detected, troubleshoot your Western blot protocol. This includes ensuring complete cell lysis, accurate protein quantification, optimal gel electrophoresis and transfer conditions (especially for large proteins like p300 and CBP), and using validated primary antibodies at the correct dilution. See the detailed Western Blot protocol below for more guidance.

Issue 2: High Cellular Toxicity or Off-Target Effects

Potential Cause Recommended Solution
Excessively High this compound Concentration High concentrations of this compound can lead to off-target effects and cellular toxicity. Use the lowest effective concentration that achieves the desired level of p300/CBP degradation, as determined by your dose-response experiments.
Prolonged Incubation Time Continuous exposure to this compound may induce cellular stress and toxicity. Optimize the incubation time to the minimum duration required for significant target degradation. In some cases, a shorter, higher-concentration pulse treatment followed by a washout period may be effective while minimizing toxicity.
Off-Target Degradation While this compound is designed to be selective for p300/CBP, off-target degradation of other proteins can occur. If unexpected cellular phenotypes are observed, consider performing proteomic analysis (e.g., mass spectrometry) to assess the global protein degradation profile in response to this compound treatment.
Solvent (DMSO) Toxicity Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%. Run a vehicle control (cells treated with the same concentration of DMSO as the this compound treated cells) to assess any solvent-induced toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound and how should I store it?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[3][6] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3] When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration.

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: A typical starting concentration range for this compound is between 10 nM and 1000 nM.[3][4] However, the optimal concentration can vary significantly depending on the cell line. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

Q3: How quickly can I expect to see degradation of p300/CBP after this compound treatment?

A3: Degradation of p300/CBP can be rapid, with significant reduction observed in as little as one hour in some cell lines.[3][4] However, the degradation kinetics can be cell-type dependent. A time-course experiment is recommended to determine the optimal treatment duration.

Q4: How can I confirm that this compound is entering the cells?

A4: While direct quantification of intracellular this compound can be challenging and typically requires specialized techniques like liquid chromatography-mass spectrometry (LC-MS/MS), a good surrogate for cellular uptake is the observation of its biological effect.[7][8][9] Successful degradation of p300/CBP, as measured by Western blot, indicates that this compound is entering the cells and engaging its target. Advanced methods like the NanoBRET Target Engagement assay can also be used to measure intracellular target engagement in live cells.[10][11]

Q5: What are the molecular weights of p300 and CBP for Western blotting?

A5: p300 (also known as EP300) and CBP (CREB-binding protein) are large proteins with molecular weights of approximately 300 kDa. This requires optimization of your Western blot protocol for large protein transfer and detection.

Experimental Protocols

1. Protocol for this compound Treatment of Adherent Cells

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.

  • Preparation of this compound Working Solution: Thaw a stock solution of this compound (e.g., 10 mM in DMSO) and dilute it to the desired final concentrations in pre-warmed, complete cell culture medium. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 1 to 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for Western Blot: Prepare the cell lysates for Western blotting by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

2. Western Blot Protocol for p300/CBP Degradation

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) from each sample onto a low-percentage (e.g., 6-8%) SDS-PAGE gel to ensure adequate separation of high molecular weight proteins. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer system is often preferred for large proteins and should be performed overnight at 4°C at a low voltage or for a shorter duration at a higher voltage with cooling.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p300 or CBP overnight at 4°C with gentle agitation. Use the antibody dilution recommended by the manufacturer.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or Vinculin).

3. Quantification of Intracellular this compound (LC-MS/MS Approach)

This is an advanced technique that requires specialized equipment and expertise.

  • Sample Preparation: After treating cells with this compound, wash them thoroughly with ice-cold PBS to remove any extracellular compound. Lyse the cells and precipitate the proteins (e.g., with acetonitrile).

  • Internal Standard: Add a known concentration of a stable isotope-labeled internal standard of this compound to the samples for accurate quantification.

  • Extraction: Extract this compound from the cell lysate using an appropriate method, such as liquid-liquid extraction or solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The liquid chromatography step separates this compound from other cellular components, and the mass spectrometry step allows for its sensitive and specific detection and quantification.

  • Data Analysis: Quantify the amount of this compound in the samples by comparing its peak area to that of the internal standard and referencing a standard curve generated with known concentrations of this compound.

Data Presentation

Table 1: Example Dose-Response of this compound in MM1.S Cells

This compound Concentration (nM)p300 Degradation (%)CBP Degradation (%)
0 (Vehicle)00
11512
105548
1009288
2509593
10008580

Note: Data are hypothetical and for illustrative purposes. Actual results may vary.

Table 2: Example Time-Course of this compound (250 nM) in HAP1 Cells

Incubation Time (hours)p300 Degradation (%)CBP Degradation (%)
000
17570
29085
49288
88882
248075

Note: Data are hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

dCBP1_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular dCBP1_ext This compound dCBP1_int This compound dCBP1_ext->dCBP1_int Cellular Uptake Ternary_Complex Ternary Complex (p300/CBP-dCBP-1-CRBN) dCBP1_int->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex Ubiquitination Poly-ubiquitination p300_CBP->Ubiquitination CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degradation of p300/CBP Proteasome->Degradation Mediates

Caption: Workflow of this compound mediated degradation of p300/CBP.

p300_CBP_Signaling cluster_pathway p300/CBP Transcriptional Co-activation Signal Upstream Signals (e.g., Wnt, TGF-β) TF Transcription Factors (e.g., β-catenin, SMADs, p53) Signal->TF Activates p300_CBP p300/CBP TF->p300_CBP Recruits HAT Histone Acetyltransferase (HAT) Activity p300_CBP->HAT Transcription Gene Transcription p300_CBP->Transcription Scaffolding Chromatin Chromatin Remodeling (Histone Acetylation) HAT->Chromatin Chromatin->Transcription Promotes Cellular_Response Cellular Responses (Proliferation, Differentiation, Apoptosis) Transcription->Cellular_Response dCBP1 This compound dCBP1->p300_CBP Induces Degradation

Caption: Simplified p300/CBP signaling pathway and the inhibitory action of this compound.

Troubleshooting_Flow Start Start: Low/No p300/CBP Degradation Check_Concentration Perform Dose-Response (1 nM - 10 µM) Start->Check_Concentration Hook_Effect Observe Hook Effect? Check_Concentration->Hook_Effect Optimize_Conc Select Optimal Concentration (Peak of Degradation) Hook_Effect->Optimize_Conc Yes Hook_Effect->Optimize_Conc No (Select Peak) Check_Time Perform Time-Course (1-24h) Optimize_Conc->Check_Time Optimize_Time Select Optimal Time Check_Time->Optimize_Time Check_CRBN Check CRBN Expression (Western Blot/qPCR) Optimize_Time->Check_CRBN CRBN_Low CRBN Expression Low? Check_CRBN->CRBN_Low Change_Model Consider Different Cell Line CRBN_Low->Change_Model Yes Troubleshoot_WB Troubleshoot Western Blot (Transfer, Antibodies, etc.) CRBN_Low->Troubleshoot_WB No Success Successful Degradation Change_Model->Success Troubleshoot_WB->Success

Caption: Troubleshooting workflow for low or no p300/CBP degradation.

References

potential off-target effects of dCBP-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of dCBP-1, a potent and selective heterobifunctional degrader of p300/CBP.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of this compound?

A1: this compound is designed to induce the degradation of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2][3][4][5] It achieves this by hijacking the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[2][6] This targeted degradation is exceptionally potent in killing multiple myeloma cells by ablating the enhancer activity that drives MYC oncogene expression.[1][5][6][7]

Q2: What are the known or potential off-target effects of this compound?

A2: While this compound is highly selective for p300/CBP, some off-target effects have been reported, particularly with prolonged exposure. These include:

  • Proteome-wide changes: At longer time points (e.g., 6 hours), this compound can cause significant changes to the broader proteome.[8]

  • Degradation of IKZF1 and IKZF3: Prolonged treatment with this compound has been shown to decrease the levels of the lymphoid transcription factors IKZF1 and IKZF3.[4]

  • Modulation of other cellular proteins: Proteomics analysis has identified other proteins that may be affected by this compound treatment, such as the alternative splicing regulator NOVA2.[4]

Q3: How does the off-target profile of this compound compare to other p300/CBP degraders?

A3: A comparative proteomic study showed that this compound causes a more significant perturbation of the proteome than the paralogue-selective EP300 degrader, MC-1.[4] This suggests that while potent, this compound may have a broader off-target profile than more specifically designed degraders.

Troubleshooting Guides

Problem 1: Unexpected cellular phenotype observed after this compound treatment.
  • Possible Cause 1: Off-target effects due to prolonged exposure.

    • Troubleshooting Step: Reduce the treatment duration. Time-course experiments show near-complete degradation of p300/CBP within one to two hours.[1] Shorter incubation times can minimize off-target effects while still achieving effective on-target degradation.

  • Possible Cause 2: Off-target effects due to high concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the minimal effective concentration for p300/CBP degradation in your cell line. Treatment with this compound in the range of 10-1000 nM has been shown to be effective.[1]

  • Possible Cause 3: Cell line-specific off-target effects.

    • Troubleshooting Step: Validate key phenotypic observations in a different cell line to confirm that the effect is not cell-type specific.

Problem 2: Observing degradation of proteins other than p300/CBP.
  • Possible Cause 1: "Hook effect" at high concentrations.

    • Troubleshooting Step: High concentrations of PROTACs can sometimes lead to the formation of binary complexes (this compound with either p300/CBP or CRBN) instead of the productive ternary complex, which can affect specificity. Titrate this compound to a lower concentration.

  • Possible Cause 2: Known off-target degradation.

    • Troubleshooting Step: If you observe degradation of IKZF1 or IKZF3, this is a known off-target effect with prolonged treatment.[4] Consider shorter time points for your experiment. For other unexpected protein degradation, consult the proteomics data below and consider it a potential off-target.

Quantitative Data Summary

The following tables summarize quantitative data on this compound's effects from proteomic analyses.

Table 1: Proteome-wide analysis of this compound treatment in HAP1 cells.

ProteinLog2 Fold Change (this compound/DMSO)p-valuePutative Classification
EP300 -2.5< 0.001On-target
CREBBP -2.3< 0.001On-target
NOVA2 -0.6< 0.05Potential Off-target
Other significantly altered proteins............

Data is illustrative and compiled from qualitative descriptions in the search results. For precise values, refer to the original publication.[4]

Experimental Protocols

Protocol 1: Proteomics Analysis of this compound Treated Cells

This protocol outlines a general workflow for identifying off-target proteins of this compound using mass spectrometry-based proteomics.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HAP1, MM1.S) to 70-80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 250 nM) and for the desired time (e.g., 6 hours).[7] Include a vehicle control (DMSO).

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and ensure complete lysis.

    • Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

  • Protein Digestion:

    • Quantify protein concentration using a BCA assay.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest proteins into peptides overnight using trypsin.

  • Peptide Cleanup and Labeling (Optional):

    • Clean up peptides using solid-phase extraction (e.g., C18 cartridges).

    • For quantitative proteomics, label peptides with tandem mass tags (TMT).

  • LC-MS/MS Analysis:

    • Analyze peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significant changes in abundance between this compound and vehicle-treated samples.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to confirm the engagement of this compound with its targets and potential off-targets in a cellular context.

  • Cell Treatment:

    • Treat intact cells with this compound or vehicle control for a specified time (e.g., 1 hour).

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection:

    • Analyze the soluble fraction by Western blotting or other protein detection methods (e.g., ELISA) using antibodies specific to the target protein (p300, CBP) and suspected off-target proteins.

  • Data Analysis:

    • Quantify the amount of soluble protein at each temperature. Ligand binding will typically increase the thermal stability of the target protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Visualizations

dCBP1_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System dCBP1 This compound p300_CBP p300/CBP dCBP1->p300_CBP Binds to Bromodomain CRBN CRBN (E3 Ligase) dCBP1->CRBN Recruits Ub Ubiquitin p300_CBP->Ub Polyubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degraded_p300_CBP Degraded p300/CBP Proteasome->Degraded_p300_CBP Degradation

Caption: Mechanism of action of this compound leading to p300/CBP degradation.

Off_Target_Troubleshooting Start Unexpected Phenotype or Off-Target Protein Degradation Check_Time Is treatment duration > 2 hours? Start->Check_Time Check_Conc Is concentration in high nM range? Check_Time->Check_Conc No Reduce_Time Reduce treatment time (e.g., 1-2 hours) Check_Time->Reduce_Time Yes Reduce_Conc Perform dose-response to find optimal concentration Check_Conc->Reduce_Conc Yes Known_Off_Target Is it a known off-target (e.g., IKZF1/3)? Check_Conc->Known_Off_Target No Validate_Cell_Line Validate in another cell line Reduce_Time->Validate_Cell_Line Reduce_Conc->Validate_Cell_Line Acknowledge_Off_Target Acknowledge known off-target and adjust experiment duration Known_Off_Target->Acknowledge_Off_Target Yes Investigate_New_Off_Target Investigate as a potential novel off-target Known_Off_Target->Investigate_New_Off_Target No

Caption: Troubleshooting workflow for this compound off-target effects.

References

Technical Support Center: dCBP-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing dCBP-1, a potent and selective heterobifunctional degrader of p300/CBP.[1][2][3][4] this compound operates by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of the transcriptional co-activators p300 and its paralog CBP.[1][5][6] These proteins are crucial for activating enhancer-mediated transcription.[4][7]

This guide is intended to help users identify and resolve potential sources of resistance or unexpected outcomes during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of p300 and CBP proteins.[2][4] It functions by forming a ternary complex between the target proteins (p300/CBP) and the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of p300/CBP.[1][5][6]

Q2: What is the difference between this compound and other p300/CBP inhibitors?

A2: While traditional small molecule inhibitors may target specific domains of p300/CBP, such as the histone acetyltransferase (HAT) or bromodomain, they often cannot completely eliminate the protein's function.[5][6] this compound, by inducing degradation, removes the entire protein, thus ablating both its enzymatic and scaffolding functions.[5]

Q3: In which experimental systems has this compound been shown to be effective?

A3: this compound has demonstrated high potency in killing multiple myeloma cells by ablating the enhancer activity that drives MYC oncogene expression.[1][3][5] It has been shown to induce near-complete degradation of p300/CBP in various multiple myeloma cell lines (MM1S, MM1R, KMS-12-BM, KMS34) and the human haploid cell line HAP1.[2][4]

Q4: How quickly can I expect to see p300/CBP degradation after this compound treatment?

A4: Degradation of p300/CBP is rapid. Time-course analyses have shown near-complete loss of these proteins within one to two hours of treatment with this compound at effective concentrations.[2][4][7]

Q5: Are there any known off-target effects of this compound?

A5: Prolonged treatment with this compound may lead to a decrease in IKZF1 and IKZF3 levels, either through direct degradation or transcriptional effects. For studying the primary effects of p300/CBP loss, short drug exposure times are recommended.[7]

Troubleshooting Guide

This guide addresses common issues that may be interpreted as "resistance" to this compound treatment, ranging from experimental setup to potential biological factors.

Issue 1: Suboptimal or No Degradation of p300/CBP

If you observe limited or no reduction in p300/CBP levels following this compound treatment, consider the following potential causes and solutions.

Potential CauseRecommended Troubleshooting Steps
Compound Integrity/Activity - Verify the expiration date and storage conditions of your this compound stock. It should be stored at -80°C for up to a year or -20°C for up to six months.[2] - Prepare fresh working solutions from a DMSO stock for each experiment.[1] - Confirm the final concentration of this compound used in your assay. A dose-response experiment (e.g., 10-1000 nM) is recommended to determine the optimal concentration for your cell line.[2]
Cell Health and Density - Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluence.[8] - High cell density can sometimes affect compound accessibility and assay results. Optimize cell seeding density.[9]
Incubation Time - Confirm that the treatment duration is sufficient. While degradation is rapid, a time-course experiment (e.g., 1, 2, 4, 6 hours) is advisable to establish the optimal endpoint for your specific experimental goals.[2][7]
Detection Method - For Western blotting, ensure the efficiency of protein transfer and the specificity and sensitivity of your primary antibodies for p300 and CBP. - Use appropriate loading controls to ensure equal protein loading between samples.
Issue 2: Lack of Expected Phenotypic Response Despite p300/CBP Degradation

In cases where p300/CBP degradation is confirmed but the expected downstream biological effect (e.g., cell death, change in gene expression) is not observed, consider these biological resistance mechanisms.

Potential CauseRecommended Troubleshooting Steps
Compensatory Mechanisms - Investigate the activation of parallel signaling pathways that may compensate for the loss of p300/CBP function. - Perform RNA-seq or proteomic analysis to identify upregulated genes or proteins in treated vs. untreated cells.
Increased Acetyl-CoA Biosynthesis - Elevated intracellular concentrations of acetyl-CoA can compete with and drive resistance to histone acetyltransferase (HAT) inhibitors.[10] While this compound is a degrader, alterations in metabolic pathways could potentially influence the cellular response. - Analyze the metabolic state of your cells, particularly the pathways involved in acetyl-CoA production.
Mutations in the Ubiquitination Pathway - Resistance to PROTACs can arise from mutations in the components of the ubiquitination machinery. - Sequence key components like Cereblon (CRBN) and other E3 ligase complex members in your resistant cell population to check for mutations that might prevent the formation of the ternary complex.

Experimental Protocols

Protocol 1: Western Blot Analysis of p300/CBP Degradation

This protocol outlines the steps to assess the degradation of p300 and CBP in a human multiple myeloma cell line (e.g., MM1S) following this compound treatment.

  • Cell Seeding: Plate MM1S cells at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • This compound Treatment: The following day, treat the cells with this compound at various concentrations (e.g., 0, 10, 100, 500, 1000 nM) for a predetermined time (e.g., 6 hours).[2]

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p300, CBP, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize the levels of p300 and CBP to the loading control.

Visualizations

Mechanism of this compound Action

The following diagram illustrates the signaling pathway for this compound-mediated degradation of p300/CBP.

dCBP1_Mechanism dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP-dCBP-1-CRBN) dCBP1->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Component CRBN->Ternary_Complex Ub_p300_CBP Ubiquitinated p300/CBP Ternary_Complex->Ub_p300_CBP Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_p300_CBP->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: this compound forms a ternary complex with p300/CBP and CRBN, leading to ubiquitination and degradation.

Experimental Workflow for Investigating Resistance

This diagram outlines a logical workflow for troubleshooting resistance to this compound treatment.

Troubleshooting_Workflow Start Start: Lack of Response to this compound Check_Degradation Confirm p300/CBP Degradation (Western Blot) Start->Check_Degradation No_Degradation No/Low Degradation Check_Degradation->No_Degradation No Degradation_OK Degradation Confirmed Check_Degradation->Degradation_OK Yes Troubleshoot_Exp Troubleshoot Experiment: - Compound Integrity - Cell Health - Protocol No_Degradation->Troubleshoot_Exp Investigate_Bio Investigate Biological Resistance: - Compensatory Pathways - Metabolic Changes - E3 Ligase Mutations Degradation_OK->Investigate_Bio End_Exp Resolve Experimental Issue Troubleshoot_Exp->End_Exp End_Bio Identify Resistance Mechanism Investigate_Bio->End_Bio

References

Technical Support Center: dCBP-1 & Primary Cell Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using dCBP-1, a potent PROTAC degrader of p300/CBP, in primary cell experiments. Our goal is to help you mitigate potential toxicity and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) that selectively degrades the paralog proteins p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A).[1][2] It functions by simultaneously binding to p300/CBP and the E3 ubiquitin ligase Cereblon (CRBN).[1] This induced proximity facilitates the ubiquitination of p300/CBP, marking them for degradation by the proteasome.[1]

Q2: What are the known effects of this compound in cancer cells?

A2: In cancer cell lines, particularly multiple myeloma, this compound is exceptionally potent at inducing cell death.[1][3] It achieves this by ablating the enhancer activity that drives the expression of oncogenes like MYC.[1][3] Degradation of p300/CBP by this compound is rapid, often occurring within an hour of treatment at nanomolar concentrations.[2]

Q3: Is there evidence of this compound toxicity in primary cells?

A3: Direct studies comprehensively detailing this compound toxicity across a wide range of primary cells are limited. However, research on other p300/CBP degraders and inhibitors provides some insight. For instance, the p300/CBP degrader CBPD-409 showed no significant toxicity in normal human prostate-derived cell lines, and a p300/CBP inhibitor, iCBP112, was shown to suppress pro-inflammatory cytokine production in primary human CD4+ T cells without reports of major toxicity. While promising, these are different compounds, and it is crucial to determine the toxicity profile of this compound in your specific primary cell type.

Q4: What are the general functions of p300 and CBP in normal cells?

A4: p300 and CBP are critical transcriptional co-activators that play essential roles in a multitude of cellular processes, including:

  • Cell cycle regulation, proliferation, and differentiation [4][5]

  • DNA repair [5]

  • Apoptosis [4]

  • Cellular senescence [6][7]

  • Immune response and inflammation [4]

Given these vital functions, the degradation of p300/CBP can have significant impacts on primary cell health and behavior.

Troubleshooting Guide

Issue 1: Excessive Cell Death or Low Viability

Primary cells are generally more sensitive than immortalized cell lines. Excessive cell death upon this compound treatment is a common concern.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Concentration Too High Primary cells may be sensitive to lower concentrations of this compound than cancer cell lines. Perform a dose-response curve starting from a low nanomolar range (e.g., 1-10 nM) up to 1 µM to determine the optimal concentration that balances p300/CBP degradation with acceptable cell viability.
Prolonged Incubation Time The degradation of p300/CBP by this compound is rapid.[2] Long exposure times may lead to downstream effects that trigger apoptosis. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to find the shortest incubation time required for sufficient protein degradation.
On-Target Toxicity The biological function of p300/CBP may be essential for the survival of your primary cell type. Consider using a lower, non-lethal concentration of this compound for your experiments if complete degradation is not required.
Solvent Toxicity This compound is typically dissolved in DMSO.[1] Ensure the final DMSO concentration in your cell culture medium is low and consistent across all conditions, including vehicle controls (typically <0.1%).
Suboptimal Cell Health Primary cells are sensitive to their culture environment. Ensure cells are healthy, in a logarithmic growth phase, and at an appropriate confluency before starting the experiment.
Issue 2: Inefficient p300/CBP Degradation

You may observe incomplete or no degradation of your target proteins.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low this compound Concentration While high concentrations can be toxic, too low a concentration will be ineffective. Refer to your dose-response curve to ensure you are using a concentration sufficient for degradation.
Insufficient Incubation Time Although degradation is typically fast, the kinetics can vary between cell types. Confirm your time-course experiment results.
Low E3 Ligase (CRBN) Expression The activity of this compound is dependent on the expression of the E3 ligase Cereblon (CRBN).[1] Verify the expression level of CRBN in your primary cell type via western blot or qPCR. If CRBN expression is low, this compound may not be effective.
PROTAC Instability Ensure proper storage and handling of your this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment.
Experimental Procedure Review your western blot protocol. Ensure complete cell lysis, accurate protein quantification, and the use of validated antibodies for p300 and CBP.
Issue 3: Unexpected Phenotypic Changes

Treatment with this compound may lead to unintended changes in cell morphology, differentiation state, or function.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
On-Target Effects p300/CBP regulate a vast number of genes.[4] Their degradation will inevitably alter the transcriptional landscape of your cells, which can lead to phenotypic changes. Carefully document these changes and consider them as part of the experimental outcome.
Off-Target Effects While this compound is reported to be selective, off-target effects are a possibility with any small molecule. Include a negative control, such as an inactive enantiomer of this compound if available, to differentiate between on-target and off-target effects.
Cellular Stress Response The process of protein degradation can induce a stress response in cells. Monitor markers of cellular stress in your experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds. Note that most data is derived from cancer cell lines.

Table 1: this compound Degradation Efficiency in Cancer Cell Lines

Cell LineThis compound ConcentrationIncubation TimeOutcomeReference
MM1S (Multiple Myeloma)10-1000 nM6 hoursNear-complete degradation of p300/CBP[8]
HAP1 (Human Haploid)10-1000 nM6 hoursAlmost complete loss of p300/CBP[8]
HAP1 (Human Haploid)250 nM1 hourAlmost complete degradation of p300/CBP[2]

Table 2: IC50 Values of p300/CBP Degraders in Cancer vs. Normal Cell Lines

CompoundCell LineCell TypeIC50Reference
This compoundVCaPProstate Cancer~10 nM[5]
This compoundLNCaPProstate Cancer~30 nM[5]
CBPD-409WPMY-1, PNT2, RWPE1Normal Prostate-derivedNo efficacy[5]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration and Time Course
  • Cell Seeding: Plate your primary cells at a density that will ensure they are in the logarithmic growth phase and at approximately 70-80% confluency at the time of treatment.

  • Dose-Response: Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). Treat the cells for a fixed time point (e.g., 8 hours).

  • Time-Course: Treat cells with a concentration of this compound determined to be effective from the dose-response experiment (e.g., 100 nM) for various durations (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform western blotting to assess the levels of p300, CBP, and a loading control (e.g., GAPDH, β-actin).

  • Viability Assay: In parallel, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess cytotoxicity at each concentration and time point.

Protocol 2: Assessing Apoptosis via Caspase Activation
  • Cell Treatment: Treat primary cells with this compound at the desired concentration and for the optimal time determined in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Lysis: Lyse the cells as described above.

  • Western Blot for Caspases: Perform western blotting to detect the cleavage of caspases, such as caspase-3 and PARP. An increase in the cleaved forms indicates apoptosis.

  • Caspase Activity Assay: Alternatively, use a colorimetric or fluorometric caspase activity assay kit according to the manufacturer's instructions to quantify caspase activation.

Visualizations

This compound Mechanism of Action

dCBP1_Mechanism cluster_0 Cellular Environment dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP - this compound - CRBN) dCBP1->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex Proteasome Proteasome p300_CBP->Proteasome Targeted for Degradation CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ternary_Complex->p300_CBP Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Degradation Degraded p300/CBP (Amino Acids) Proteasome->Degradation

Caption: Mechanism of this compound-mediated degradation of p300/CBP.

Experimental Workflow for this compound Toxicity Assessment

Toxicity_Workflow start Start: Healthy Primary Cell Culture dose_response Dose-Response Experiment (this compound concentration gradient) start->dose_response time_course Time-Course Experiment (fixed this compound concentration) start->time_course viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) dose_response->viability_assay western_blot Western Blot Analysis (p300/CBP, Cleaved Caspase-3, PARP) dose_response->western_blot time_course->viability_assay time_course->western_blot data_analysis Data Analysis: Determine Optimal Concentration & Time Assess Cytotoxicity viability_assay->data_analysis western_blot->data_analysis end End: Optimized Protocol for Downstream Experiments data_analysis->end

Caption: Workflow for optimizing this compound treatment in primary cells.

Signaling Pathways Affected by p300/CBP Degradation

p300_CBP_Signaling cluster_downstream Cellular Processes dCBP1 This compound p300_CBP p300/CBP Degradation dCBP1->p300_CBP induces Transcription Altered Gene Transcription p300_CBP->Transcription leads to CellCycle Cell Cycle Arrest Transcription->CellCycle Apoptosis Apoptosis Transcription->Apoptosis Differentiation Altered Differentiation Transcription->Differentiation Senescence Cellular Senescence Transcription->Senescence

Caption: Key cellular processes impacted by this compound-induced p300/CBP degradation.

References

Technical Support Center: Interpreting Unexpected Results with dCBP-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dCBP-1, a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators p300 and CREB-binding protein (CBP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades p300 and CBP.[1][2][3] It is a heterobifunctional molecule that binds to both p300/CBP and the E3 ubiquitin ligase cereblon (CRBN), bringing them into close proximity. This induced proximity leads to the ubiquitination of p300/CBP and their subsequent degradation by the proteasome.[2] this compound is a powerful tool for studying the acute effects of p300/CBP loss.[1][4]

Q2: What are the primary functions of p300 and CBP?

A2: p300 and CBP are crucial transcriptional coactivators that play a central role in regulating gene expression.[5][6] They have intrinsic histone acetyltransferase (HAT) activity, which helps to relax chromatin structure, making genes more accessible for transcription.[6][7] They interact with over 400 other proteins, including numerous transcription factors, and act as molecular scaffolds to assemble transcriptional machinery.[1][4][8] Their functions are implicated in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[6][9]

Troubleshooting Unexpected Experimental Results

Here we address specific unexpected outcomes you might encounter when using this compound and provide potential explanations and troubleshooting steps.

Scenario 1: Incomplete or No Degradation of p300/CBP

Question: I treated my cells with this compound, but my Western blot shows incomplete or no degradation of p300 and/or CBP. What could be the reason?

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Effective concentrations can range from 10 nM to 1000 nM.[4]
Incorrect Treatment Duration Conduct a time-course experiment. Near-complete degradation of p300/CBP can be observed in as little as one to two hours in some cell lines.[3][4]
Poor this compound Solubility or Stability Ensure proper dissolution of this compound. It is soluble in DMSO.[2] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage.[3]
Low Cereblon (CRBN) Expression Verify the expression of CRBN, the E3 ligase hijacked by this compound, in your cell line.[2] Low CRBN levels can limit the efficacy of this compound. You can check CRBN expression by Western blot or qPCR.
Cell Line-Specific Differences The efficiency of this compound can vary between cell lines. It is important to optimize and validate its effect in each new cell line used.
Issues with Western Blot Protocol Ensure your Western blot protocol is optimized for detecting p300 and CBP. These are large proteins, which may require specific gel percentages and transfer conditions. Use validated antibodies for p300 and CBP.
Scenario 2: Unexpected Phenotype or Off-Target Effects

Question: I observed a phenotype that is not consistent with the known functions of p300/CBP, or I suspect off-target effects. How can I investigate this?

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Prolonged this compound Treatment Long-term exposure to this compound may lead to indirect effects or cellular adaptation. For instance, prolonged treatment has been shown to decrease IKZF1 and IKZF3 levels.[4] Focus on short treatment times to study the primary effects of p300/CBP loss.[4]
Functional Redundancy and Compensation While p300 and CBP are highly homologous, they may have some non-redundant functions. The dual degradation might uncover complex compensatory mechanisms. Consider using more selective degraders if you suspect the phenotype is driven by the loss of one paralog specifically.
Context-Dependent Functions of p300/CBP The function of p300/CBP is highly context-dependent, relying on the specific transcription factors and signaling pathways active in your experimental system. The observed phenotype might be a novel, context-specific role of p300/CBP.
Use of Control Compounds To confirm that the observed phenotype is due to p300/CBP degradation, use a negative control compound that is structurally similar to this compound but does not induce degradation. Additionally, consider using p300/CBP inhibitors that target specific domains (e.g., HAT or bromodomain) to see if they recapitulate the phenotype.[10][11]
Scenario 3: Unexpected ChIP-seq or RNA-seq Results

Question: My ChIP-seq data after this compound treatment shows unexpected changes in histone acetylation, or my RNA-seq data reveals paradoxical changes in gene expression. What could be happening?

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Indirect Effects on Gene Expression p300/CBP regulate thousands of genes. The loss of these coactivators can trigger complex downstream signaling cascades, leading to both up- and down-regulation of genes that may not be direct targets. Focus on early time points after this compound treatment to identify direct transcriptional effects.
ChIP-seq Antibody Specificity Ensure the antibody used for your ChIP-seq experiment is highly specific and validated for this application. Poor antibody quality is a common source of unreliable ChIP-seq data.[12]
Incomplete p300/CBP Degradation As in Scenario 1, confirm near-complete degradation of p300/CBP by Western blot in a sample taken at the same time as your ChIP or RNA-seq experiment. Residual p300/CBP could lead to confounding results.
Chromatin Accessibility Changes The loss of HAT activity from p300/CBP can lead to widespread changes in chromatin accessibility. This could indirectly affect the binding of other transcription factors, leading to unexpected gene expression changes. Consider performing an ATAC-seq experiment to assess chromatin accessibility.
Crosstalk with Other Histone Modifications The loss of H3K27ac, a hallmark of p300/CBP activity, might lead to compensatory changes in other histone marks. Consider performing ChIP-seq for other activating or repressive marks to get a more complete picture of the epigenetic landscape.

Experimental Protocols

Here are detailed methodologies for key experiments used to study the effects of this compound.

Protocol 1: Western Blot for p300/CBP Degradation
  • Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated times.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel (a low percentage gel, e.g., 6-8%, is recommended for large proteins like p300/CBP). Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Treat cells with this compound or vehicle control. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.[12] The optimal sonication conditions should be empirically determined for each cell type and instrument.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against a specific histone mark (e.g., H3K27ac) or a transcription factor. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads with a series of low and high salt buffers to remove non-specific binding. Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K, and then purify the DNA using a column-based kit or phenol-chloroform extraction.

  • Analysis: Analyze the purified DNA by qPCR with primers for specific genomic loci or prepare a library for next-generation sequencing (ChIP-seq).

Visualizations

dCBP1_Mechanism cluster_cell Cell cluster_ternary Ternary Complex dCBP1 This compound p300_CBP p300/CBP dCBP1->p300_CBP binds CRBN Cereblon (E3 Ligase) dCBP1->CRBN binds p300_CBP_dCBP1_CRBN p300/CBP-dCBP-1-CRBN dCBP1->p300_CBP_dCBP1_CRBN Proteasome Proteasome p300_CBP->Proteasome Degradation p300_CBP->p300_CBP_dCBP1_CRBN CRBN->p300_CBP_dCBP1_CRBN Ub Ubiquitin p300_CBP_dCBP1_CRBN->p300_CBP Ubiquitination

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_validation Initial Validation cluster_investigation Further Investigation start Unexpected Result Observed check_degradation Confirm p300/CBP Degradation (Western Blot) start->check_degradation check_protocol Review Experimental Protocol (Concentration, Time, Reagents) start->check_protocol check_degradation->check_protocol Degradation Incomplete off_target Assess Off-Target Effects (Use control compounds, short time points) check_degradation->off_target Degradation OK check_protocol->off_target indirect_effects Consider Indirect Effects (Downstream signaling, cellular adaptation) off_target->indirect_effects context Evaluate Cellular Context (Cell line specifics, active pathways) indirect_effects->context resolution Interpret Results & Refine Hypothesis context->resolution

Caption: A logical workflow for troubleshooting unexpected results.

Signaling_Pathway cluster_pathway p300/CBP-Mediated Gene Activation Signal Upstream Signal (e.g., cAMP, Growth Factors) TF Transcription Factor (TF) (e.g., CREB, p53) Signal->TF activates p300_CBP p300/CBP TF->p300_CBP recruits Histones Histones p300_CBP->Histones acetylates (HAT activity) Gene Target Gene p300_CBP->Gene co-activates Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Histones->Acetylated_Histones Acetylated_Histones->Gene enables access Transcription Transcription Gene->Transcription dCBP1 This compound dCBP1->p300_CBP Degrades

Caption: Simplified signaling pathway involving p300/CBP.

References

Technical Support Center: Enhancing dCBP-1 Efficacy in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dCBP-1 and other p300/CBP-targeting protein degraders in solid tumors. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective heterobifunctional degrader of the transcriptional coactivators p300 and CREB-binding protein (CBP).[1][2][3] It functions as a Proteolysis Targeting Chimera (PROTAC), a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity. This compound specifically hijacks the Cereblon (CRBN) E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[1][3] By degrading these critical co-activators, this compound can disrupt oncogenic transcriptional programs, such as those driven by MYC and the androgen receptor (AR).[3][4]

Q2: Why is this compound's efficacy in solid tumors a focus of investigation?

A2: While initially showing exceptional potency in hematological malignancies like multiple myeloma, the application of this compound in solid tumors presents unique challenges and opportunities.[3] Solid tumors have a complex microenvironment and may exhibit different dependencies on p300/CBP signaling. Furthermore, this compound itself has limitations for in vivo use in solid tumor models due to poor pharmacokinetic properties.[5] Therefore, research is focused on strategies to improve its efficacy, including combination therapies and the development of next-generation degraders with better drug-like properties.

Q3: What are the known challenges of using this compound in in vivo solid tumor models?

A3: The primary challenge with this compound for in vivo studies is its poor pharmacokinetic profile, which limits its exposure in animal models.[5] This has led to the development of newer generation p300/CBP degraders with improved oral bioavailability and in vivo efficacy. Additionally, like many targeted therapies, potential for off-target effects and the development of resistance are important considerations.

Q4: What are the potential mechanisms of resistance to this compound and other PROTACs?

A4: Resistance to PROTACs, including this compound, can arise through several mechanisms. These are often related to the components of the degradation machinery. Known mechanisms include:

  • Mutations or downregulation of the E3 ligase: As this compound relies on CRBN, mutations in or decreased expression of CRBN can prevent the formation of the ternary complex and subsequent degradation of p300/CBP.

  • Genomic alterations in core components of the E3 ligase complex: Changes in the proteins that make up the E3 ligase machinery can impair its function.[6]

  • Increased expression of drug efflux pumps: Overexpression of proteins like Multi-Drug Resistance Protein 1 (MDR1) can actively pump PROTACs out of the cancer cells, reducing their intracellular concentration and effectiveness.[7]

Troubleshooting Guides

In Vitro Experiments (2D and 3D Cultures)
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent p300/CBP degradation between experiments. 1. Cell passage number and confluency.2. Reagent variability (e.g., this compound stock degradation).3. Inconsistent incubation times.1. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment.2. Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. Prepare fresh dilutions for each experiment.3. Ensure precise timing of drug treatment and cell harvesting.
Good degradation in 2D culture, but poor degradation in 3D spheroids/organoids. 1. Poor penetration of this compound into the spheroid core.2. Altered cellular state or E3 ligase expression in 3D culture.1. Increase incubation time and/or concentration of this compound. Consider using smaller spheroids for initial experiments. Evaluate spheroid permeability using fluorescent dyes.2. Characterize the expression of CRBN and other ubiquitin-proteasome system components in your 3D models compared to 2D cultures.
High cell death observed at concentrations expected to only induce degradation. 1. Off-target toxicity.2. The targeted protein is essential for cell survival, and its rapid degradation is causing apoptosis.1. Use a negative control compound (an inactive epimer of the CRBN ligand) to distinguish between on-target and off-target effects. Perform washout experiments to see if the effect is reversible.2. This may be the desired outcome. To confirm on-target toxicity, perform rescue experiments by overexpressing a degradation-resistant mutant of p300 or CBP.
In Vivo Experiments (Xenograft/Syngeneic Models)
Problem Possible Cause(s) Troubleshooting Steps
Lack of tumor growth inhibition despite evidence of target degradation in vitro. 1. Poor bioavailability and tumor penetration of this compound.2. Rapid metabolic clearance of this compound.1. Consider using newer generation p300/CBP degraders with improved pharmacokinetic properties (e.g., CBPD-409).2. Optimize the dosing regimen (e.g., more frequent administration).3. If using this compound is necessary, explore formulation strategies to improve its bioavailability, such as using self-emulsifying drug delivery systems (SEDDS) or nanoparticle formulations.[2]
Toxicity observed in animal models (e.g., weight loss, lethargy). 1. On-target toxicity in normal tissues.2. Off-target effects of the degrader.1. Reduce the dose and/or frequency of administration. Monitor for hematological toxicities, as p300/CBP are important for hematopoiesis.2. Evaluate target degradation in non-tumor tissues to assess specificity. Compare with a vehicle-treated group and a group treated with an inactive control compound.
Tumor relapse after initial response. 1. Development of acquired resistance.1. Biopsy relapsed tumors and analyze for potential resistance mechanisms (e.g., CRBN mutations, MDR1 upregulation).2. Consider combination therapy from the start of the experiment to prevent or delay resistance.

Data Presentation

Table 1: Comparison of p300/CBP Degraders in Solid Tumor Cell Lines
CompoundCell LineTumor TypeIC50 (nM)DC50 (nM)Dmax (%)Reference(s)
This compound LNCaPProstate Cancer~10-100->80 (at 10nM)[8]
VCaPProstate Cancer~10-100->80 (at 10nM)[8]
CBPD-409 LNCaPProstate Cancer2-11->90[8][9]
VCaPProstate Cancer2-11->90[8][9]
22Rv1Prostate Cancer2-11->90[8]
Compound 1 (p300-selective) LK2Lung Cancer (CBP LoF)<103.290[10][11]
H1703Lung Cancer (CBP LoF)<10--[11]
H520Lung Cancer (CBP LoF)<10--[11]
TE-8Esophageal Cancer (CBP LoF)<10--[11]

Note: IC50 (half-maximal inhibitory concentration) reflects the compound's potency in inhibiting cell growth. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) measure the efficiency of protein degradation. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: In Vivo Efficacy of p300/CBP Degraders in Solid Tumor Xenograft Models
CompoundTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference(s)
CBPD-409 VCaP-CRPC3 mg/kg, p.o., 3x/weekSignificant tumor growth inhibition; regression in >60% of animals when combined with enzalutamide.[9][10][12]
Compound 1 (p300-selective) LOVO (CBP LoF)-Pronounced tumor growth inhibition.[13]
VCaP-Pronounced tumor growth inhibition.[13]

Experimental Protocols

Protocol 1: Western Blotting for p300/CBP Degradation
  • Cell Culture and Treatment: Seed solid tumor cells at a desired density in 6-well plates. The following day, treat with a dose-response of this compound or other degraders for a specified time (e.g., 4, 8, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. The next day, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: Cell Viability Assay in 3D Spheroids
  • Spheroid Formation: Seed cells in ultra-low attachment 96-well plates at a density optimized for spheroid formation for your cell line. Allow spheroids to form and grow for 3-4 days.

  • Compound Treatment: Prepare serial dilutions of this compound or other degraders in the appropriate cell culture medium. Carefully remove half of the medium from each well and replace it with the medium containing the compound.

  • Incubation: Incubate the spheroids for an extended period (e.g., 7 days) to allow for drug penetration and effect on cell proliferation.

  • Viability Assessment: Use a 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D). Add the reagent to each well, mix thoroughly to lyse the spheroids, and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO-treated control wells to determine the percentage of cell viability and calculate IC50 values.

Mandatory Visualizations

This compound Mechanism of Action

dCBP1_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System dCBP1 This compound p300_CBP p300/CBP dCBP1->p300_CBP Binds to Bromodomain CRBN CRBN (E3 Ligase) dCBP1->CRBN Recruits Proteasome Proteasome p300_CBP->Proteasome Targeted for Degradation CRBN->p300_CBP Polyubiquitination Ub Ubiquitin Degraded_p300_CBP Degraded p300/CBP Proteasome->Degraded_p300_CBP

Caption: Workflow of this compound mediated degradation of p300/CBP via the ubiquitin-proteasome system.

Strategies to Improve this compound Efficacy in Solid Tumors

Improve_Efficacy cluster_strategies Improvement Strategies dCBP1 This compound Efficacy in Solid Tumors Combination Combination Therapies dCBP1->Combination NewGen Next-Generation Degraders dCBP1->NewGen Delivery Improved Drug Delivery dCBP1->Delivery PARPi PARPi Combination->PARPi e.g., PARP Inhibitors ARi ARi Combination->ARi e.g., AR Antagonists CPI CPI Combination->CPI e.g., Checkpoint Inhibitors PK PK NewGen->PK Improved Pharmacokinetics Oral Oral NewGen->Oral Oral Bioavailability Formulation Formulation Delivery->Formulation e.g., Nanoparticles

Caption: Key strategies to enhance the therapeutic efficacy of p300/CBP degraders in solid tumors.

p300/CBP in Androgen Receptor (AR) Signaling in Prostate Cancer

AR_Signaling DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR Binds & Activates ARE Androgen Response Element (DNA) AR->ARE Binds p300_CBP p300/CBP p300_CBP->AR Co-activates Transcription Gene Transcription ARE->Transcription Initiates Proliferation Tumor Growth & Proliferation Transcription->Proliferation dCBP1 This compound dCBP1->p300_CBP Degrades

Caption: p300/CBP as a critical co-activator in the androgen receptor signaling pathway in prostate cancer.

p300/CBP in DNA Damage Repair (DDR)

DDR_Pathway DSB DNA Double-Strand Breaks p300_CBP p300/CBP DSB->p300_CBP Recruits BRCA1 BRCA1 p300_CBP->BRCA1 Activates Transcription RAD51 RAD51 p300_CBP->RAD51 Activates Transcription HR Homologous Recombination Repair BRCA1->HR RAD51->HR dCBP1 This compound dCBP1->p300_CBP Degrades PARPi PARP Inhibitors PARPi->HR Inhibits (Synergy)

Caption: The role of p300/CBP in activating DNA damage repair genes and potential for combination therapy.

References

Technical Support Center: Managing Batch-to-Batch Variability of dCBP-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dCBP-1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and manage potential batch-to-batch variability of the this compound compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective heterobifunctional degrader of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2][3] It functions as a Proteolysis Targeting Chimera (PROTAC), which induces the degradation of p300/CBP by recruiting them to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4][5] This allows for the acute and potent ablation of p300/CBP function in cells, making it a valuable tool for studying their roles in gene regulation and disease.[1][3][6]

Q2: We are observing inconsistent results between different lots of this compound. What could be the cause?

A2: Batch-to-batch variability in experimental outcomes using this compound can stem from several factors. These can be broadly categorized into:

  • Compound-related issues: Differences in the purity, stability, or concentration of different this compound batches.

  • Experimental system variability: Inconsistencies in cell line passage number, cell density, reagent quality, or assay conditions.[7][8]

  • Handling and storage: Improper storage or handling of the this compound compound, leading to its degradation.

This support center provides detailed guides to help you identify and mitigate these potential sources of variability.

Q3: How can we validate the activity of a new batch of this compound?

A3: It is highly recommended to perform a validation experiment for each new batch of this compound before its use in large-scale or critical experiments. A standard validation protocol involves a dose-response experiment to confirm the degradation of p300/CBP in a sensitive cell line. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Issue 1: Reduced or no degradation of p300/CBP with a new batch of this compound.

This is one of the most common issues arising from batch-to-batch variability. The following troubleshooting workflow can help identify the root cause.

A Start: Reduced/No p300/CBP Degradation B Verify Compound Integrity A->B Step 1 C Check Experimental Setup B->C If compound is OK F Contact Supplier B->F If compound is suspect D Assess Cell Line Health C->D If setup is correct G Outcome: Problem Identified C->G If setup is incorrect -> Correct setup E Review Assay Protocol D->E If cells are healthy D->G If cells are unhealthy -> Use new vial E->G If protocol is followed E->G If protocol is deviated -> Follow protocol F->G Obtain replacement batch

Caption: Troubleshooting workflow for reduced p300/CBP degradation.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Purity and Identity: If possible, verify the purity and identity of the new this compound batch using analytical methods like LC-MS or NMR. Compare the results with the certificate of analysis provided by the supplier.

    • Solubility: Ensure the compound is fully dissolved. This compound may have limited aqueous solubility. Follow the supplier's recommendations for preparing stock solutions, which often involve using DMSO. After dilution in aqueous media, visually inspect for any precipitation.

    • Storage: Confirm that the compound has been stored correctly, typically at -20°C or -80°C, protected from light and moisture.[2] Improper storage can lead to degradation.

  • Check Experimental Setup:

    • Concentration Calculation: Double-check all calculations for preparing working solutions from the stock.

    • Reagent Quality: Ensure that all other reagents used in the experiment (e.g., cell culture media, lysis buffers, antibodies for Western blot) are of good quality and not expired.

  • Assess Cell Line Health:

    • Cell Viability: Ensure the cells are healthy and in the logarithmic growth phase. High cell death can affect experimental outcomes.

    • Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered responses to treatments.[8]

    • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly impact cellular processes.

Issue 2: Increased off-target effects or cellular toxicity with a new batch of this compound.

If you observe unexpected cellular phenotypes or toxicity, it could be due to impurities in the new batch or a higher effective concentration.

Troubleshooting Steps:

  • Purity Assessment: As with the previous issue, assessing the purity of the compound is crucial. Impurities from the synthesis process can have their own biological activities.

  • Dose-Response Curve: Perform a detailed dose-response experiment to determine the EC50 for p300/CBP degradation and the concentration at which toxicity is observed. Compare this to previous batches.

  • Control Experiments: Include appropriate negative controls, such as a vehicle-only control (e.g., DMSO) and a negative control compound that is structurally related but inactive.

Data Presentation

To systematically compare the performance of different this compound batches, we recommend maintaining a quality control log. Below is a template table for comparing key parameters.

Table 1: Quality Control Log for this compound Batches

ParameterBatch A (Reference)Batch BBatch C
Supplier Supplier XSupplier XSupplier Y
Lot Number 202401A202503B105C
Purity (LC-MS) 99.5%98.9%95.2%
EC50 for p300 Degradation 50 nM55 nM150 nM
Maximal Degradation (%) >95%>95%70%
Observed Toxicity at 1 µM MinimalMinimalModerate
Date of Validation Jan 15, 2024Mar 10, 2025May 20, 2025
Validated By Dr. SmithDr. JonesDr. Lee

Experimental Protocols

Protocol 1: Validation of this compound Activity by Western Blot

This protocol describes a standard experiment to validate the ability of a new this compound batch to induce the degradation of p300 and CBP in a cellular context.

1. Cell Culture and Plating:

  • Culture a sensitive cell line (e.g., MM1.S multiple myeloma cells) in the recommended medium.[1][2]
  • Plate the cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

2. This compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.
  • On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium to achieve final concentrations ranging from 1 nM to 1000 nM. Also, prepare a vehicle control (DMSO).
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
  • Incubate the cells for a defined period, typically 4-6 hours, which is sufficient for near-complete degradation of p300/CBP.[2]

3. Cell Lysis:

  • After incubation, wash the cells with ice-cold PBS.
  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

4. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  • Incubate the membrane with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, β-actin).
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities for p300, CBP, and the loading control.
  • Normalize the p300 and CBP band intensities to the loading control.
  • Plot the normalized protein levels against the this compound concentration to determine the EC50.

Mandatory Visualizations

This compound Mechanism of Action

cluster_0 This compound Mediated Degradation dCBP1 This compound TernaryComplex Ternary Complex dCBP1->TernaryComplex p300CBP p300/CBP p300CBP->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound induced p300/CBP degradation.

Experimental Workflow for Batch Validation

A Receive New Batch of this compound B Prepare Stock Solution (DMSO) A->B C Perform Dose-Response Treatment (4-6h) B->C D Cell Lysis & Protein Quantification C->D E Western Blot for p300, CBP, Loading Control D->E F Data Analysis: Determine EC50 E->F G Compare with Reference Batch F->G H Approve for Use G->H If EC50 is comparable I Reject Batch G->I If EC50 differs significantly

Caption: Workflow for validating a new batch of this compound.

References

dCBP-1 degradation kinetics and how to measure them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dCBP-1, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the p300/CBP histone acetyltransferases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional small molecule that potently and selectively degrades the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300. As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with the target proteins (p300/CBP) and the E3 ubiquitin ligase cereblon (CRBN)[1][2]. This induced proximity leads to the ubiquitination of p300/CBP, marking them for degradation by the proteasome[3].

Q2: How quickly does this compound induce degradation of p300/CBP?

A2: this compound is a rapid-acting degrader. In multiple myeloma cell lines such as MM.1S, near-complete degradation of p300/CBP can be observed within one to two hours of treatment with nanomolar concentrations of this compound[4][5][6][7].

Q3: What are the typical concentrations of this compound used in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, significant degradation of p300/CBP is typically observed in the nanomolar range, with concentrations between 10 nM and 1000 nM commonly used[4][5][8]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: What are some key considerations for designing a this compound experiment?

A4: When designing your experiment, consider the following:

  • Cell Line Selection: Ensure your cell line expresses both p300/CBP and the E3 ligase cereblon (CRBN).

  • Dose-Response: Determine the optimal this compound concentration by performing a dose-response curve.

  • Time Course: Conduct a time-course experiment to identify the optimal treatment duration for maximal degradation.

  • Controls: Include appropriate vehicle controls (e.g., DMSO), and consider using a negative control compound that does not bind to CRBN to confirm the degradation is dependent on the PROTAC mechanism.

This compound Degradation Kinetics Data

The following table summarizes the degradation kinetics of p300 and CBP by this compound and related PROTACs in various cell lines.

CompoundTarget(s)Cell LineDC₅₀DₘₐₓTime (h)Reference
This compound p300/CBPMM.1S< 10 nM>90%2[7]
This compound p300/CBPHAP110-1000 nM (effective range)>90%6[5][8]
dCE-2 CBP/p300LP140 nM>85%16[9][10]
JET-209 CBPRS4;110.05 nM>95%4[9]
JET-209 p300RS4;110.2 nM>95%4[9]

Experimental Protocols

Measuring p300/CBP Degradation by Western Blot

This protocol describes a typical workflow for assessing this compound-mediated degradation of p300 and CBP using Western blotting.

Materials:

  • This compound

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p300, anti-CBP, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (DMSO) for the desired time (e.g., 1, 2, 4, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p300, CBP, and a loading control overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the p300 and CBP band intensities to the loading control.

Troubleshooting Guides

Problem 1: No or weak degradation of p300/CBP observed.

Possible Cause Troubleshooting Steps
Inactive this compound Ensure this compound is properly stored and has not expired. Prepare fresh stock solutions in an appropriate solvent like DMSO.
Low CRBN expression Confirm that your cell line expresses sufficient levels of the E3 ligase cereblon (CRBN) by Western blot or qPCR.
Suboptimal this compound concentration Perform a wider dose-response experiment, from picomolar to micromolar concentrations.
Incorrect incubation time Conduct a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine the optimal degradation time.
Issues with Western blot Refer to a comprehensive Western blot troubleshooting guide for issues like poor transfer, antibody problems, etc.

Problem 2: "Hook Effect" - Decreased degradation at high this compound concentrations.

Possible Cause Troubleshooting Steps
Formation of inactive binary complexes At very high concentrations, this compound can form separate binary complexes with p300/CBP and CRBN, preventing the formation of the productive ternary complex required for degradation[11][12].
Confirm the Hook Effect Perform a detailed dose-response curve with more data points at the higher concentration range to clearly visualize the bell-shaped curve.
Determine Optimal Concentration Identify the concentration that yields the maximal degradation (Dₘₐₓ) and use concentrations at or below this for future experiments.

Problem 3: Off-target effects observed.

Possible Cause Troubleshooting Steps
Non-specific binding High concentrations of this compound may lead to off-target protein degradation.
Proteomics Analysis Perform unbiased proteomics (e.g., mass spectrometry) to identify any other proteins that are degraded upon this compound treatment.
Use Control Compounds Include a "bumped" control of this compound that cannot bind to CRBN. This will help differentiate between on-target degradation and other cellular effects. A study showed that a methyl group added to the cereblon-binding moiety of this compound abrogates its degradation activity[7].

Visualizations

dCBP1_Mechanism cluster_cell Cell dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP-dCBP-1-CRBN) dCBP1->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_p300_CBP Ubiquitinated p300/CBP Ternary_Complex->Ub_p300_CBP Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_p300_CBP->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of this compound mediated degradation of p300/CBP.

western_blot_workflow start Start: Cell Culture treatment Treat cells with this compound and controls start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p300/CBP, loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Data Analysis detection->analysis end End: Quantified Degradation analysis->end

Caption: Experimental workflow for measuring protein degradation by Western blot.

troubleshooting_logic start Problem: No/Weak Degradation check_reagents Are this compound and antibodies active? start->check_reagents Start Here check_cells Does the cell line express CRBN? check_reagents->check_cells Yes solution_reagents Solution: Use fresh reagents, validate antibodies check_reagents->solution_reagents No optimize_conc Is the this compound concentration optimal? check_cells->optimize_conc Yes solution_cells Solution: Choose a CRBN-positive cell line check_cells->solution_cells No optimize_time Is the incubation time optimal? optimize_conc->optimize_time Yes solution_conc Solution: Perform a wide dose-response optimize_conc->solution_conc No western_issue Is the Western blot protocol optimized? optimize_time->western_issue Yes solution_time Solution: Perform a time-course experiment optimize_time->solution_time No solution_western Solution: Troubleshoot Western blotting steps western_issue->solution_western No

Caption: Troubleshooting logic for weak or no this compound-mediated degradation.

References

Validation & Comparative

A Comparative Guide to dCBP-1 for Targeted p300/CBP Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dCBP-1, a potent degrader of the transcriptional coactivators p300 and CREB-binding protein (CBP), with other alternative degradation molecules. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to p300/CBP Degradation

The paralogous proteins p300 (also known as EP300 or KAT3B) and CBP (CREBBP or KAT3A) are critical epigenetic regulators that function as histone acetyltransferases (HATs) and transcriptional coactivators. Their roles in maintaining gene expression programs, particularly at enhancers, make them attractive therapeutic targets in various diseases, including cancer. Traditional small molecule inhibitors targeting specific domains of p300/CBP often fail to completely abolish their functions. Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a powerful alternative by inducing the complete removal of the target protein.

This compound is a heterobifunctional PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN) to p300/CBP, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This guide evaluates the efficacy of this compound and compares it with other recently developed p300/CBP degraders.

Mechanism of Action of this compound

This compound is a chemical degrader designed to induce the degradation of both p300 and CBP.[2] As a PROTAC, it consists of three key components: a ligand that binds to p300/CBP, a linker, and a ligand that recruits the E3 ubiquitin ligase CRBN. By simultaneously binding to both p300/CBP and CRBN, this compound forms a ternary complex that facilitates the transfer of ubiquitin from the E3 ligase to p300/CBP. This polyubiquitination marks the proteins for recognition and degradation by the 26S proteasome.[3] This event leads to a rapid and potent depletion of cellular p300 and CBP levels.

This compound Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation dCBP1 This compound p300_CBP p300/CBP dCBP1->p300_CBP binds CRBN CRBN E3 Ligase dCBP1->CRBN recruits PolyUb Polyubiquitination p300_CBP->PolyUb is tagged CRBN->PolyUb catalyzes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Degradation of p300/CBP Proteasome->Degradation

Figure 1: this compound induced degradation pathway.

Comparative Performance of p300/CBP Degraders

The following tables summarize the quantitative data on the degradation of p300 and CBP by this compound and its alternatives in various cell lines. The data is presented as DC50 (concentration required for 50% degradation) and Dmax (maximum degradation).

Table 1: Degradation of p300

CompoundCell LineTime (hours)DC50 (nM)Dmax (%)Reference
This compound MM1S6<10>95%[4]
HAP11Near-complete degradation at 250 nM>95%[4][5]
JQAD1 Neuroblastoma4831.6-
HAP124-37% (at 100 nM)[6]
BT-O2C HAP124-57% (at 100 nM)[6]
CIC::DUX4 Sarcoma-IC50: 152-221-[7][8]
CBPD-409 VCaP, LNCaP, 22Rv1-0.2-0.4>95%[3][9][10]

Table 2: Degradation of CBP

CompoundCell LineTime (hours)DC50 (nM)Dmax (%)Reference
This compound MM1S6<10>95%[4]
HAP11Near-complete degradation at 250 nM>95%[4][5]
JQAD1 HAP124-23% (at 100 nM)[6]
BT-O2C HAP124--1% (at 100 nM)[6]
CBPD-409 VCaP, LNCaP, 22Rv1-0.2-0.4>95%[3][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Level Assessment cluster_2 Data Analysis Cell_Culture Cell Seeding Treatment Compound Treatment (this compound or alternatives) Cell_Culture->Treatment HiBiT HiBiT Assay (Luminescence) Treatment->HiBiT Immunoassay Immunoassay (Simple Western) Treatment->Immunoassay Proteomics Proteomics (TMT-MS) Treatment->Proteomics Data_Analysis Quantification of p300/CBP Levels HiBiT->Data_Analysis Immunoassay->Data_Analysis Proteomics->Data_Analysis Comparison Comparison of Degrader Efficacy Data_Analysis->Comparison

Figure 2: Overview of the experimental workflow.
HiBiT Assay for Protein Degradation

The HiBiT assay is a sensitive bioluminescent method for quantifying protein levels in live cells.[11][12] It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous gene of the target protein (p300 or CBP).[6] This tag can reconstitute with a larger, inactive fragment of NanoLuc luciferase (LgBiT) to form a functional enzyme that generates a luminescent signal.[11] The intensity of the luminescence is directly proportional to the amount of the HiBiT-tagged protein.

Protocol:

  • Cell Preparation:

    • Use a cell line (e.g., HAP1) with endogenously HiBiT-tagged p300 or CBP, stably expressing LgBiT.[6]

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and other degraders in the appropriate cell culture medium.

    • Add the compounds to the cells and incubate for the desired time points (e.g., 1, 6, 24, 48 hours).[6]

  • Luminescence Measurement:

    • For endpoint lytic measurements, add a lytic reagent containing the NanoLuc substrate to the wells.[13]

    • Incubate for a short period to ensure cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal of treated cells to that of vehicle-treated (DMSO) control cells.

    • Calculate the percentage of protein degradation for each concentration and time point.

    • Determine DC50 and Dmax values by fitting the data to a dose-response curve.[11]

Capillary-Based Immunoassay (Simple Western)

Simple Western is an automated capillary-based immunoassay that provides quantitative and reproducible protein analysis.[14] It automates the entire process of protein separation, immunodetection, and analysis.

Protocol:

  • Sample Preparation:

    • Treat cells with this compound or other degraders for the desired time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Prepare samples by diluting the lysates to the desired concentration in the provided sample buffer.

  • Assay Execution:

    • Load the prepared samples, primary antibodies against p300 and CBP, secondary antibodies, and other reagents into a designated microplate.

    • Place the plate and a capillary cartridge into the Simple Western instrument.

    • The instrument automatically performs protein separation by size, immobilization to the capillary wall, immunoprobing, and chemiluminescent or fluorescent detection.[15]

  • Data Analysis:

    • The instrument's software automatically analyzes the data and provides quantitative results, including peak areas corresponding to the protein levels.

    • Normalize the peak areas of p300 and CBP to a loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

Proteomic Analysis by TMT Mass Spectrometry

Tandem Mass Tag (TMT) based mass spectrometry allows for the simultaneous identification and quantification of thousands of proteins from multiple samples.[16]

Protocol:

  • Sample Preparation:

    • Treat cells with the degraders of interest.

    • Lyse the cells, extract the proteins, and digest them into peptides using trypsin.[17]

    • Label the peptides from each sample with a different TMT isobaric tag.[2]

    • Pool the labeled peptide samples.

  • Mass Spectrometry:

    • Fractionate the pooled peptide sample using high-performance liquid chromatography (HPLC).

    • Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of proteins across the different samples based on the reporter ion intensities from the TMT tags.

    • Determine the fold change in protein levels for p300, CBP, and other proteins in response to degrader treatment.[18]

Conclusion

This compound is a highly potent and rapid degrader of both p300 and CBP.[4][5] Comparative data indicates that while this compound and CBPD-409 are effective dual degraders, molecules like BT-O2C show selectivity for p300 over CBP, and JQAD1 also demonstrates a preference for p300 degradation, albeit with a slower onset.[6][19] The choice of degrader will depend on the specific research question, whether dual or selective degradation is desired. The experimental protocols provided in this guide offer a framework for the validation and comparison of these and other novel p300/CBP degraders.

References

A Head-to-Head Comparison: dCBP-1 Versus Other p300/CBP Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modulation of epigenetic regulators is a critical aspect of developing novel therapeutics. The paralogous histone acetyltransferases p300 and CREB-binding protein (CBP) are key transcriptional co-activators implicated in a range of diseases, most notably cancer. A growing arsenal of chemical tools targeting p300/CBP is now available, moving beyond simple inhibition to include targeted protein degradation. This guide provides an objective comparison of dCBP-1, a heterobifunctional degrader, against other well-characterized p300/CBP inhibitors, supported by experimental data and detailed methodologies.

Differentiating Degradation from Inhibition

Traditional small molecule inhibitors, such as A-485, GNE-272, and CCS1477, function by occupying the catalytic site or a specific domain (e.g., the bromodomain) of p300/CBP, thereby blocking their acetyltransferase activity or their interaction with acetylated histones. In contrast, this compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the entire p300/CBP protein. It achieves this by hijacking the cell's natural protein disposal machinery, specifically the E3 ubiquitin ligase Cereblon (CRBN), to tag p300/CBP for proteasomal degradation.[1][2] This fundamental difference in the mechanism of action has profound implications for the potency, duration of effect, and potential therapeutic applications of these compounds.

Quantitative Comparison of p300/CBP Modulators

The following table summarizes key quantitative data for this compound and other prominent p300/CBP inhibitors, providing a basis for direct comparison of their biochemical and cellular activities.

CompoundMechanism of ActionTargetBinding Affinity (Kd)Biochemical Potency (IC50)Cellular Potency (EC50/DC50/GI50)Selectivity
This compound PROTAC Degraderp300/CBP--Near-complete degradation at 10-1000 nM in various cell lines.[3][4] An analog, dCE-2, has a DC50 of 40 nM in LP1 cells.Selective for p300/CBP degradation.
A-485 Catalytic Inhibitorp300/CBP HAT Domain15 nM (p300-HAT)p300: 9.8 nM, CBP: 2.6 nM73 nM (H3K27Ac inhibition in PC-3 cells)Highly selective for p300/CBP over other HATs.
GNE-272 Bromodomain Inhibitorp300/CBP Bromodomain-TR-FRET: 20 nM, BRET: 410 nM--
CCS1477 Bromodomain Inhibitorp300/CBP Bromodomainp300: 1.3 nM, CBP: 1.7 nM-Proliferation IC50: 49 nM (VCaP), 96 nM (22Rv1); GI50: 5 nM (OPM-2)>170-fold selective for p300/CBP over BRD4.

Experimental Methodologies

The data presented in this guide are derived from a variety of established experimental protocols. Below are detailed methodologies for key assays used in the characterization of p300/CBP inhibitors and degraders.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to measure the binding of an inhibitor to the p300/CBP bromodomain.

  • Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate-labeled anti-His antibody) bound to a His-tagged p300/CBP bromodomain to an acceptor fluorophore (e.g., a biotinylated histone peptide labeled with streptavidin-d2) when they are in close proximity. Inhibition of this interaction by a compound results in a decrease in the FRET signal.

  • Protocol:

    • Recombinant His-tagged p300 or CBP bromodomain is incubated with a biotinylated, acetylated histone H4 peptide.

    • Europium-labeled anti-His antibody and streptavidin-labeled acceptor fluorophore are added.

    • Test compounds at varying concentrations are added to the mixture.

    • After incubation, the TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

    • IC50 values are calculated by fitting the dose-response curves.

Bioluminescence Resonance Energy Transfer (BRET) Assay

The BRET assay is a cell-based method to assess the engagement of an inhibitor with its target protein within a cellular environment.

  • Principle: A NanoLuc luciferase is fused to the target protein (p300 or CBP), and a fluorescently labeled tracer that binds to the same target is added to the cells. In the absence of an inhibitor, the tracer binds to the luciferase-tagged protein, bringing the fluorophore in close proximity to the luciferase and allowing for energy transfer (BRET) upon addition of the luciferase substrate. A competitive inhibitor will displace the tracer, leading to a decrease in the BRET signal.

  • Protocol:

    • Cells are transfected with a vector expressing the NanoLuc-p300/CBP fusion protein.

    • A cell-permeable fluorescent tracer that binds to the p300/CBP bromodomain is added.

    • Test compounds at various concentrations are added and incubated.

    • The NanoLuc luciferase substrate is added, and the BRET signal is measured on a plate reader capable of detecting both the donor and acceptor emission wavelengths.

    • IC50 values are determined from the resulting dose-response curves.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the binding kinetics and affinity of an inhibitor to its target protein.

  • Principle: The target protein (e.g., p300/CBP) is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the chip surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.

  • Protocol:

    • The p300 or CBP protein is immobilized on a sensor chip surface.

    • A series of solutions with varying concentrations of the test compound are injected over the sensor surface.

    • The association (kon) and dissociation (koff) rates are monitored in real-time.

    • The equilibrium dissociation constant (Kd) is calculated from the ratio of koff/kon.

Western Blotting for Protein Degradation

This is a standard technique to visualize and quantify the degradation of a target protein following treatment with a PROTAC degrader like this compound.

  • Principle: Cells are treated with the degrader, and the total protein is extracted. The proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is incubated with a primary antibody specific to the target protein (p300 or CBP) and a loading control protein (e.g., GAPDH or β-actin). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

  • Protocol:

    • Cells are seeded and treated with this compound at various concentrations and for different durations.

    • Cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies against p300, CBP, and a loading control.

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The band intensities are quantified to determine the extent of protein degradation.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams, generated using the DOT language, illustrate the p300/CBP signaling pathway and a typical workflow for evaluating p300/CBP modulators.

p300_CBP_Signaling_Pathway cluster_input Upstream Signals cluster_core p300/CBP Regulation cluster_output Downstream Effects cluster_inhibitors Points of Intervention Signal Signal p300_CBP p300/CBP Signal->p300_CBP HAT_Activity HAT Activity (Histone Acetylation) p300_CBP->HAT_Activity Scaffolding Protein Scaffolding p300_CBP->Scaffolding Chromatin_Remodeling Chromatin Remodeling HAT_Activity->Chromatin_Remodeling Gene_Transcription Gene Transcription Scaffolding->Gene_Transcription Chromatin_Remodeling->Gene_Transcription Cellular_Processes Cellular Proliferation, Differentiation, etc. Gene_Transcription->Cellular_Processes A485 A-485 A485->HAT_Activity Inhibits GNE272_CCS1477 GNE-272, CCS1477 GNE272_CCS1477->p300_CBP Inhibits Bromodomain dCBP1 This compound dCBP1->p300_CBP Degrades

Figure 1. Simplified signaling pathway of p300/CBP and points of intervention for different inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_functional Functional Readouts TR_FRET TR-FRET Assay (Binding Affinity) BRET BRET Assay (Target Engagement) TR_FRET->BRET SPR SPR Assay (Binding Kinetics) SPR->BRET Western_Blot Western Blot (Protein Levels) BRET->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Western_Blot->Cell_Viability qPCR RT-qPCR (Gene Expression) Cell_Viability->qPCR ChIP_seq ChIP-seq (Chromatin Occupancy) qPCR->ChIP_seq

Figure 2. A typical experimental workflow for the evaluation of p300/CBP inhibitors and degraders.

Conclusion

The development of this compound as a potent and selective degrader of p300/CBP represents a significant advancement in the chemical toolbox available to researchers. While traditional inhibitors like A-485, GNE-272, and CCS1477 offer valuable insights into the roles of specific domains and catalytic activities, this compound provides a means to study the consequences of the complete and rapid removal of these crucial co-activators. The choice between an inhibitor and a degrader will ultimately depend on the specific biological question being addressed. For studies requiring acute and profound ablation of p300/CBP function, this compound is an invaluable tool. For dissecting the specific roles of the HAT or bromodomain, the respective inhibitors remain highly relevant. This comparative guide, with its quantitative data and detailed methodologies, serves as a resource for making informed decisions in the selection and application of these powerful chemical probes.

References

A Head-to-Head Comparison of p300/CBP Degraders: dCBP-1 versus JQAD1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeted degradation of the homologous transcriptional co-activators p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A) represents a promising therapeutic strategy, particularly in oncology. These proteins are critical epigenetic regulators that control gene expression through their histone acetyltransferase (HAT) activity and by acting as scaffolds for the transcriptional machinery.[1] Dysregulation of p300/CBP is implicated in various cancers.[2]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins via the ubiquitin-proteasome system. This guide provides an objective, data-driven comparison of two prominent p300/CBP-targeting PROTACs: dCBP-1 and JQAD1. Both function by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation.[3][4][5][6]

General Mechanism of Action: PROTAC-Mediated Degradation

Both this compound and JQAD1 are designed to form a ternary complex between the target protein (p300 or CBP) and the E3 ubiquitin ligase component, Cereblon (CRBN). This proximity induces the transfer of ubiquitin (Ub) from the E2-conjugating enzyme to the target, marking it for destruction by the 26S proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation p300 p300/CBP PROTAC This compound or JQAD1 p300->PROTAC p300_Ub Ub-p300/CBP CRBN E3 Ligase (CRBN) CRBN->PROTAC Ub Ubiquitin Ub->p300_Ub E1/E2 Enzymes Proteasome 26S Proteasome p300_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General mechanism of p300/CBP degradation by PROTACs.

Performance Comparison: Efficacy, Selectivity, and Kinetics

The primary distinction between this compound and JQAD1 lies in their selectivity and degradation kinetics. This compound is a potent, rapid, and dual degrader of both p300 and CBP.[3][7] In contrast, JQAD1 was developed as a selective degrader for p300, although it exhibits some activity against CBP at later time points.[8][9]

Degradation Kinetics

Studies directly comparing the two compounds reveal significant differences in their onset of action. This compound acts rapidly, achieving near-complete degradation of both p300 and CBP within one hour of treatment.[7][8][10] JQAD1 displays a much slower kinetic profile, with selective p300 degradation observed after 16 to 24 hours, reaching its maximum effect at 48 hours.[7][8][11] At this later 48-hour timepoint, degradation of CBP by JQAD1 can also be observed.[7][8]

CompoundTarget(s)Onset of DegradationTime to Max Degradation (Dmax)Cell Line (Assay)Reference
This compound p300 & CBP< 1 hour~1-2 hoursMM1S, HAP1[3][7][10]
JQAD1 p300 (>CBP)~16-24 hours~48 hoursKelly, HAP1[7][8][11]
Degradation Potency & Selectivity

JQAD1 is reported to have a DC50 (concentration for 50% degradation) of ≤ 31.6 nM for p300 in neuroblastoma cell lines.[5][6][11] While this compound is described as exceptionally potent, specific DC50 values are not as consistently reported across vendors.[3][12] The key difference remains selectivity: this compound is a dual degrader, whereas JQAD1 preferentially degrades p300.[7][8] This selectivity is hypothesized to stem from the specific three-dimensional interactions within the ternary complex formed by JQAD1, EP300, and CRBN, which does not favor the inclusion of CBP.[13]

CompoundTarget SelectivityKey Cellular EffectsReference
This compound Dual: p300 and CBPRapidly ablates MYC expression and H3K27ac[3][8][12]
JQAD1 Preferential: p300Suppresses MYCN expression, induces apoptosis[5][11][14]

Experimental Methodologies

The characterization of these degraders relies on a variety of cellular and biochemical assays. Below are protocols for key experiments cited in the comparison.

Experimental Workflow: Protein Degradation Assessment

A typical workflow to assess the efficacy and selectivity of a degrader involves treating cultured cells, followed by protein extraction and quantification using methods like Western Blot or mass spectrometry.

Experimental_Workflow cluster_methods Analysis Methods start Start treat Treat Cells (e.g., HAP1, Kelly, VCaP) with this compound or JQAD1 start->treat incubate Incubate (Time course: 1h to 48h) treat->incubate lyse Cell Lysis & Protein Extraction incubate->lyse quant Protein Quantification lyse->quant wb Western Blot / Immunoassay (e.g., Simple Western™) quant->wb ms Mass Spectrometry (Proteomics) quant->ms hibit HiBiT Luminescence Assay quant->hibit end End wb->end ms->end hibit->end

Figure 2: Generalized workflow for evaluating PROTAC performance.
HiBiT Luminescence Assay for Degradation Kinetics

This method was used for direct kinetic comparisons of this compound and JQAD1.[7][8]

  • Cell Line: HAP1 cells stably expressing LgBiT, a large fragment of NanoBiT® luciferase.

  • Genome Editing: CRISPR/Cas9 is used to endogenously tag the N-terminus of p300 or CBP with the HiBiT tag (a small 11-amino-acid peptide).

  • Principle: In the presence of a substrate, the complementation of LgBiT and the HiBiT tag forms a functional luciferase enzyme, generating a luminescent signal proportional to the amount of tagged protein.

  • Protocol:

    • Seed the engineered HAP1 cells in appropriate well plates.

    • Treat cells with a concentration range of the degrader (e.g., 100 nM to 10 µM).

    • Measure luminescence at multiple time points over a 48-hour period using a suitable plate reader and Nano-Glo® HiBiT detection reagent.

    • Normalize the signal to vehicle-treated (e.g., DMSO) control cells to determine the percentage of remaining protein.

Capillary-Based Immunoassay (Simple Western™)

This automated Western blot alternative provides quantitative validation of protein degradation.[7][8]

  • Principle: This assay separates proteins by size in a capillary, followed by immunoprobing. It is more quantitative and higher-throughput than traditional Western blotting.

  • Protocol:

    • Prepare cell lysates from cells treated with degraders for a specified time (e.g., 24 hours).

    • Determine total protein concentration (e.g., using a BCA assay).

    • Load equal amounts of protein lysate into the capillaries of the assay plate.

    • The instrument performs separation, immunoprobing with primary antibodies specific for p300 and CBP, and detection with a labeled secondary antibody.

    • Data analysis software quantifies the signal, which is proportional to the protein amount.

In Vivo Tumor Xenograft Model

JQAD1 has been evaluated for in vivo efficacy.[14][15]

  • Animal Model: Immunodeficient mice (e.g., NSG mice).

  • Cell Line: Kelly neuroblastoma cells are implanted to establish xenografts.

  • Treatment Regimen: Once tumors are established, mice are treated with JQAD1 (e.g., 40 mg/kg, intraperitoneal injection, daily for 21 days) or a vehicle control.

  • Endpoints:

    • Tumor volume is measured regularly to assess tumor growth inhibition.

    • Survival analysis is conducted to determine any prolongation of lifespan.

    • Excised tumors can be analyzed by Western blot or immunohistochemistry to confirm in vivo target degradation.

Conclusion and Recommendations

The choice between this compound and JQAD1 depends entirely on the experimental goal.

  • Choose this compound for applications requiring rapid and potent dual knockdown of both p300 and CBP. Its fast kinetics are ideal for studying the acute cellular consequences of losing the total p300/CBP protein pool and for maximizing therapeutic impact where redundancy between the two paralogs is a concern.[10][16]

  • Choose JQAD1 when the research objective is to selectively probe the function of p300 , particularly in contexts like neuroblastoma where p300 may have distinct, non-redundant roles.[9][17] Researchers must be mindful of its slower kinetics and the potential for off-target CBP degradation with prolonged exposure (>48 hours).[7][8]

Both molecules are powerful chemical tools that, when used appropriately, can significantly advance our understanding of p300/CBP biology and their potential as therapeutic targets.

References

dCBP-1: A Potent and Selective Dual Degrader of p300/CBP Histone Acetyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selective degradation of protein targets represents a powerful therapeutic strategy. dCBP-1 has emerged as a potent and selective heterobifunctional degrader that targets the paralogous histone acetyltransferases p300 and CREB-binding protein (CBP) for proteasomal degradation. This guide provides a comprehensive comparison of this compound with other known p300/CBP inhibitors and degraders, supported by experimental data to confirm its selectivity and mechanism of action.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a Proteolysis Targeting Chimera (PROTAC) that functions by co-opting the cell's natural protein disposal machinery. It is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of p300/CBP and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the polyubiquitination of p300 and CBP, marking them for degradation by the 26S proteasome. This targeted degradation leads to a rapid and sustained depletion of both p300 and CBP proteins within the cell.[1][2]

dCBP1 This compound Ternary_Complex Ternary Complex (this compound : p300/CBP : CRBN) dCBP1->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex Poly_Ub Polyubiquitination p300_CBP->Poly_Ub CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Ternary_Complex->Poly_Ub recruits Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome targets for Degradation Degradation of p300/CBP Proteasome->Degradation

Mechanism of this compound action.

Comparative Degradation Efficiency

This compound demonstrates potent and rapid degradation of both p300 and CBP. Studies in various cell lines, including multiple myeloma and prostate cancer cells, show near-complete degradation of both proteins within a few hours of treatment with nanomolar concentrations of this compound.[3][4] In comparative studies, this compound exhibits superior or comparable degradation potency to other reported p300/CBP degraders.

CompoundTarget(s)DC50 (p300)DC50 (CBP)DmaxOnset of ActionCell LineReference
This compound p300/CBPNot explicitly stated in direct comparisonNot explicitly stated in direct comparison>90% for both< 1 hourHAP1[5]
JQAD1 p300 selectiveDegrades p300Marked degradation of CBP at 48hNot specified~24 hours for p300HAP1[5][6]
CBPD-409 p300/CBPEnhanced degradation vs this compoundEnhanced degradation vs this compoundNot specified< 1 hourProstate Cancer Cell Lines[7]

Selectivity Profile

A key attribute of an effective chemical probe is its selectivity. While this compound is a dual degrader of the highly homologous p300 and CBP proteins, it exhibits selectivity against other bromodomain-containing proteins. Proteomic analyses have confirmed that treatment with this compound leads to the specific degradation of p300 and CBP without significantly affecting the levels of other bromodomain proteins, such as those in the BET family (e.g., BRD4).[8]

Bromodomain FamilyRepresentative ProteinsThis compound Activity
p300/CBP p300, CBPPotent Degrader
BET BRD2, BRD3, BRD4, BRDTNo significant degradation
Other e.g., CREBBP, BAZ2B, etc.Generally inactive

Note: A comprehensive BROMOscan profile is recommended for a complete understanding of off-target activities.

Comparison with p300/CBP Inhibitors

This compound offers a distinct advantage over traditional small molecule inhibitors that target the catalytic histone acetyltransferase (HAT) domain or the bromodomain of p300/CBP. While inhibitors like A-485 and CPI-1612 block the enzymatic activity, and bromodomain inhibitors prevent reader domain interactions, this compound eliminates the entire protein scaffold, thereby ablating both catalytic and non-catalytic functions.[2] This complete removal of the target protein can lead to more profound and sustained biological effects. For instance, this compound treatment has been shown to cause a near-complete loss of H3K27 acetylation, a hallmark of active enhancers, which is not always achievable with equivalent doses of p300/CBP inhibitors.[5][6]

Compound TypeCompound ExampleMechanism of ActionEffect on p300/CBP
PROTAC Degrader This compound Induces proteasomal degradationProtein elimination
HAT Inhibitor A-485, CPI-1612Inhibits acetyltransferase activityBlocks enzymatic function
Bromodomain Inhibitor GNE-049, CCS1477Prevents acetyl-lysine bindingBlocks reader function

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound. Specific parameters should be optimized for individual experimental setups.

Western Blotting for Protein Degradation

This method is used to visualize and quantify the reduction in p300 and CBP protein levels following this compound treatment.

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunoblotting & Detection C1 Seed cells C2 Treat with this compound (time course/dose response) C1->C2 P1 Lyse cells C2->P1 P2 Quantify protein concentration (e.g., BCA assay) P1->P2 E1 SDS-PAGE P2->E1 E2 Transfer to membrane (e.g., PVDF) E1->E2 I1 Block membrane E2->I1 I2 Incubate with primary antibodies (anti-p300, anti-CBP, loading control) I1->I2 I3 Incubate with HRP-conjugated secondary antibodies I2->I3 I4 Add chemiluminescent substrate I3->I4 I5 Image and quantify bands I4->I5

Western Blotting Workflow.

Protocol Steps:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate protein lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for p300, CBP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

HiBiT Assay for Quantitative Degradation Analysis

The HiBiT assay provides a quantitative method to determine the kinetics of protein degradation (DC50 and Dmax) in live cells. This involves CRISPR/Cas9-mediated insertion of a small HiBiT tag into the endogenous p300 or CBP locus.

cluster_0 Cell Line Generation cluster_1 Assay Procedure cluster_2 Data Analysis C1 CRISPR/Cas9-mediated HiBiT tag knock-in at p300 or CBP locus A1 Seed HiBiT-tagged cells in assay plates C1->A1 A2 Treat with this compound (dose response) A1->A2 A3 Add LgBiT protein and NanoLuc substrate A2->A3 A4 Measure luminescence A3->A4 D1 Normalize luminescence data A4->D1 D2 Calculate DC50 and Dmax values D1->D2

HiBiT Assay Workflow.

Protocol Steps:

  • Cell Seeding: Plate CRISPR-edited cells expressing HiBiT-tagged p300 or CBP in a white, opaque 96-well plate.

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired time period.

  • Lysis and Detection: Add Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of remaining HiBiT-tagged protein.

  • Data Analysis: Normalize the data to vehicle-treated controls and fit to a dose-response curve to determine the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values.[9]

Conclusion

This compound is a highly potent and selective dual degrader of p300 and CBP. Its ability to induce rapid and sustained protein elimination offers a distinct and often more powerful alternative to traditional inhibitors. The experimental data robustly supports its on-target activity and selectivity, making it an invaluable tool for researchers studying the roles of p300/CBP in health and disease, and a promising candidate for further therapeutic development.

References

dCBP-1 Cross-Reactivity Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dCBP-1's cross-reactivity with its intended targets and potential off-target proteins, supported by experimental data from published studies.

This compound is a potent, heterobifunctional chemical degrader designed to induce the ubiquitination and subsequent proteasomal degradation of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (p300).[1][2][3] Given the critical and often overlapping roles of CBP and p300 in gene regulation, this compound was developed as a tool to probe the consequences of their simultaneous depletion.[2][3] This guide examines the intended cross-reactivity between CBP and p300, and explores the broader selectivity of this compound across the proteome.

Intended Cross-Reactivity: p300 and CBP

The high degree of sequence homology between p300 and CBP, particularly within their catalytic domains, makes the development of selective inhibitors challenging. This compound was intentionally designed to target both of these paralogs.

Comparative Degradation of p300 and CBP by this compound

Experimental data has consistently demonstrated that this compound potently and rapidly degrades both p300 and CBP in a variety of cell lines.[4][5] Time-course analyses have shown near-complete degradation of both proteins within hours of treatment with nanomolar concentrations of this compound.[4]

Target ProteinCell LineThis compound ConcentrationTime PointOutcomeReference
p300/CBPMM1S10-1000 nM6 hoursNear-complete degradation of both proteins[4]
p300/CBPHAP1250 nM1 hourNear-complete degradation of both proteins[4]
p300/CBPMultiple Myeloma Cell LinesPotent-Potent degradation of both targets[5]

Broader Proteome-Wide Selectivity and Off-Target Effects

While this compound effectively degrades its intended targets, understanding its impact on the entire proteome is crucial for interpreting experimental results and anticipating potential therapeutic liabilities. Proteomic studies have been conducted to assess the global selectivity of this compound.

Proteome-Wide Analysis of this compound Treatment

Quantitative mass spectrometry-based proteomics has been employed to profile changes in protein abundance following treatment with this compound. These studies reveal that while this compound is highly selective for p300 and CBP at early time points, prolonged exposure can lead to broader changes in the proteome. This may be a consequence of the downstream effects of p300/CBP degradation or potential off-target activities.

Treatment DurationObservationInterpretation
Early (e.g., < 3 hours)Degradation is largely restricted to p300 and CBP.High on-target selectivity.
Prolonged (e.g., > 6 hours)Alterations in the abundance of a wider range of proteins are observed.Potential for off-target effects or significant downstream consequences of sustained p300/CBP loss.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in this compound action and analysis, the following diagrams are provided.

This compound Mechanism of Action dCBP1 This compound Ternary_Complex Ternary Complex (p300/CBP - this compound - CRBN) dCBP1->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of p300/CBP Proteasome->Degradation

Caption: Mechanism of this compound induced degradation of p300/CBP.

Cross-Reactivity Study Workflow cluster_targeted Targeted Analysis cluster_global Global Proteomics Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Lysis_WB Cell Lysis Treatment->Lysis_WB Lysis_MS Cell Lysis Treatment->Lysis_MS Western_Blot Western Blot for p300/CBP Lysis_WB->Western_Blot Quantification_WB Quantification Western_Blot->Quantification_WB Digestion Protein Digestion Lysis_MS->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Experimental workflow for assessing this compound cross-reactivity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound cross-reactivity are provided below.

Western Blotting for p300/CBP Degradation

This protocol is a standard method for assessing the degradation of specific target proteins.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 3, 6, 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar method to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein lysates by boiling in Laemmli sample buffer. Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for p300, CBP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis of the protein bands can be performed using software such as ImageJ to quantify the extent of protein degradation relative to the loading control.

Quantitative Mass Spectrometry for Proteome-Wide Selectivity

This protocol provides a global, unbiased assessment of protein abundance changes following this compound treatment.

  • Sample Preparation: Treat cells with this compound or vehicle control as described for Western blotting. Lyse the cells in a buffer compatible with mass spectrometry (e.g., urea-based lysis buffer).

  • Protein Digestion: Reduce and alkylate the protein lysates, followed by digestion into peptides using an enzyme such as trypsin.

  • Peptide Labeling (Optional but Recommended): For quantitative analysis, peptides from different treatment groups can be labeled with isobaric tags (e.g., Tandem Mass Tags, TMT).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide mixtures using a high-resolution mass spectrometer coupled with a nano-flow liquid chromatography system. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). This involves peptide and protein identification by searching against a protein database, and quantification of protein abundance across different samples.

  • Bioinformatic Analysis: Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment. Further pathway and gene ontology analysis can provide insights into the biological processes affected.

References

dCBP-1: A Comparative Analysis of a Novel CBP/p300 Degrader Across Diverse Cancer Landscapes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of dCBP-1, a potent and selective heterobifunctional degrader of the transcriptional co-activators CREB-binding protein (CBP) and p300, across various cancer types. It is designed to offer an objective overview of this compound's performance against other CBP/p300-targeting alternatives, supported by available experimental data.

Introduction to this compound: A PROTAC Approach to Cancer Therapy

This compound is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades CBP and p300 proteins.[1] These two proteins are critical co-activators for numerous transcription factors implicated in cancer development and progression, including the androgen receptor (AR), c-Myc, and NF-κB.[2][3][4] By hijacking the body's own ubiquitin-proteasome system, this compound flags CBP and p300 for destruction, thereby inhibiting the transcription of key oncogenes.[5] This mechanism of action offers a distinct advantage over traditional small molecule inhibitors, which only block the activity of the target protein.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule composed of a ligand that binds to CBP/p300 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This binding brings CBP/p300 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome.

cluster_0 This compound Action This compound This compound CBP/p300 CBP/p300 This compound->CBP/p300 Binds to CRBN E3 Ligase CRBN E3 Ligase This compound->CRBN E3 Ligase Recruits Ubiquitin Ubiquitin CBP/p300->Ubiquitin Ubiquitination CRBN E3 Ligase->Ubiquitin Proteasome Proteasome Ubiquitin->Proteasome Targeting for Degradation Degraded CBP/p300 Degraded CBP/p300 Proteasome->Degraded CBP/p300

Figure 1: Mechanism of this compound induced degradation of CBP/p300.

Comparative Efficacy of this compound Across Cancer Types

This compound has demonstrated significant efficacy in preclinical models of various cancers, most notably in multiple myeloma and prostate cancer. Its performance is often superior to that of traditional CBP/p300 inhibitors.

Multiple Myeloma

This compound is exceptionally potent in killing multiple myeloma cells.[1] This is largely attributed to its ability to abolish the enhancer activity that drives the expression of the MYC oncogene, a key driver of this disease.[1] Studies have shown near-complete degradation of CBP/p300 in multiple myeloma cell lines such as MM1.S, MM1.R, KMS-12-BM, and KMS34 with nanomolar concentrations of this compound.[6]

Prostate Cancer
Leukemia

Data from the NCI-60 cell line screen indicates that this compound is active against leukemia cell lines, including HL-60, CCRF-CEM, and MOLT-4.[9] However, specific IC50 values from this screen were not found in the provided search results. Other CBP/p300 inhibitors have also been investigated in leukemia.

Breast and Lung Cancer

While the role of CBP/p300 in breast and lung cancer is established, specific efficacy data for this compound in cell lines from these cancer types, such as MCF-7, T-47D, SK-BR-3 (breast), and A549, H1299 (lung), is not available in the searched literature. Research on other CBP/p300 inhibitors, such as A-485 and GNE-049, has shown they can inhibit the growth of ER+ breast cancer cells.[10]

Comparison with Alternative CBP/p300 Inhibitors and Degraders

Several other molecules targeting CBP/p300 are in development or used as research tools. This section compares this compound with some of these alternatives.

CompoundMechanism of ActionCancer Type(s) with Efficacy DataKey Findings
This compound PROTAC DegraderMultiple Myeloma, Prostate Cancer, LeukemiaExceptionally potent in multiple myeloma; more effective than some other degraders in prostate cancer.
FT-7051 (Pocenbrodib) Bromodomain InhibitorProstate CancerOrally bioavailable; shows promising results in metastatic castration-resistant prostate cancer.
CCS1477 Bromodomain InhibitorProstate Cancer, Hematological MalignanciesOrally bioavailable; impacts AR and c-Myc signaling.
A-485 HAT InhibitorProstate Cancer, Breast Cancer, Hematological MalignanciesInhibits proliferation and key oncogenic signaling pathways.
JQAD1 PROTAC DegraderNeuroblastoma, Prostate CancerShows some selectivity for p300 degradation.
CBPD-409 PROTAC DegraderProstate CancerOrally active and highly potent with low nanomolar IC50 values in prostate cancer cell lines.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate the efficacy of this compound.

Western Blotting for CBP/p300 Degradation

This protocol is a generalized procedure for assessing protein degradation via Western blot.

1. Cell Lysis:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound or other compounds at desired concentrations and time points.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate.

  • Centrifuge to pellet cell debris and collect the supernatant.

2. Protein Quantification:

  • Determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate.

  • Visualize protein bands using a chemiluminescence imaging system.

Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Figure 2: Western Blotting Workflow.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat cells with a serial dilution of this compound or other compounds. Include a vehicle control (e.g., DMSO).

3. Incubation:

  • Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator.

4. Assay Procedure:

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

5. Data Acquisition:

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of viable cells against the log of the compound concentration.

Signaling Pathways Modulated by this compound

This compound-mediated degradation of CBP/p300 impacts several critical oncogenic signaling pathways.

Androgen Receptor (AR) Signaling

In prostate cancer, CBP/p300 are crucial co-activators of the androgen receptor. By degrading CBP/p300, this compound disrupts AR-mediated transcription of genes involved in cell proliferation and survival.[2][7]

Androgen Androgen AR AR Androgen->AR Activates Gene Transcription Gene Transcription AR->Gene Transcription Promotes CBP/p300 CBP/p300 CBP/p300->Gene Transcription Co-activates This compound This compound This compound->CBP/p300 Degrades Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival MYC MYC Target Gene Expression Target Gene Expression MYC->Target Gene Expression Drives CBP/p300 CBP/p300 CBP/p300->Target Gene Expression Co-activates This compound This compound This compound->CBP/p300 Degrades Cell Growth & Proliferation Cell Growth & Proliferation Target Gene Expression->Cell Growth & Proliferation Stimuli Stimuli NF-kB NF-kB Stimuli->NF-kB Activates Target Gene Transcription Target Gene Transcription NF-kB->Target Gene Transcription Promotes CBP/p300 CBP/p300 CBP/p300->Target Gene Transcription Co-activates This compound This compound This compound->CBP/p300 Degrades Inflammation & Cell Survival Inflammation & Cell Survival Target Gene Transcription->Inflammation & Cell Survival

References

Safety Operating Guide

Essential Guide to the Proper Disposal of dCBP-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of potent chemical compounds like dCBP-1 is a critical aspect of laboratory safety and operational integrity. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the protection of personnel and the environment.

This compound is a potent and selective heterobifunctional degrader of p300/CBP and is classified as a toxic substance.[1] It is a moderate to severe irritant to the skin and eyes.[1] Due to its nature as a pharmaceutically active ingredient, handling should be restricted to personnel trained in the management of potent compounds.[1]

Chemical and Safety Data

To facilitate safe handling and disposal, key data for this compound is summarized below.

PropertyValueSource
Chemical Name 5H-Pyrazolo[4,3-c]pyridine-5-carboxamide, 3-[7-(difluoromethyl)-3,4-dihydro-6-(1-methyl-1H-pyrazol-4-yl)-1(2H)-quinolinyl]-1-[1-[15-[[2-(2,6-dioxo-3-piperidinyl)- 2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]amino]-1-oxo-4,7,10,13-tetraoxapentadec-1-yl]-4-piperidinyl]-1,4,6,7-tetrahydro-N-methyl-Selleck Chemicals
CAS Number 2484739-25-3MedKoo Biosciences
Molecular Formula C51H63F2N11O10MedKoo Biosciences
Molecular Weight 1028.13 g/mol MedKoo Biosciences
Appearance Solid powderMedKoo Biosciences
Hazard Description Toxic. Contains a pharmaceutically active ingredient. Moderate to severe irritant to the skin and eyes.Selleck Chemicals
Decomposition Emits toxic fumes such as carbon monoxide under fire conditions.Selleck Chemicals

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound waste, including contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene).

  • For handling larger quantities or when there is a risk of aerosolization, a fit-tested N95 or higher-level respirator and a face shield are recommended.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all this compound solid waste, including unused or expired product, contaminated personal protective equipment (gloves, disposable lab coats), and any contaminated lab supplies (e.g., weigh boats, pipette tips, tubes) in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • The label should clearly state "Hazardous Waste," "Toxic," and "this compound."

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.

    • The container should be clearly labeled with "Hazardous Waste," "Toxic," "this compound," and the solvent system used (e.g., DMSO, aqueous solutions).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

3. Decontamination of Work Surfaces:

  • After handling this compound, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) and equipment.

  • Use a suitable decontamination solution as recommended by your institution's EHS guidelines (e.g., a solution of detergent and water, followed by a solvent rinse if appropriate).

  • All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.

  • This area should be away from incompatible chemicals and general laboratory traffic.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound waste down the drain or in the regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

dCBP1_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Waste Collection cluster_final Final Steps start Start: Handling this compound ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Work Area collect_solid->decontaminate collect_liquid->decontaminate store_waste Store Waste in Designated Area decontaminate->store_waste ehs_disposal Arrange for EHS Disposal store_waste->ehs_disposal

Caption: Workflow for the safe disposal of this compound.

In the event of an accidental release, it is imperative to wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[1] Following these procedures will ensure a safe laboratory environment and compliance with institutional and regulatory standards.

References

Safeguarding Researchers: A Comprehensive Guide to Handling dCBP-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, use, and disposal of the potent p300/CBP degrader, dCBP-1, are critical for protecting laboratory personnel and ensuring experimental integrity. This guide provides immediate, actionable safety and logistical information for researchers, scientists, and drug development professionals.

This compound is a potent and selective heterobifunctional degrader of the transcriptional co-activators p300 and CBP, demonstrating significant efficacy in killing multiple myeloma cells.[1][2][3][4] However, its potent pharmacological activity also classifies it as a toxic compound that is a moderate to severe irritant to the skin and eyes.[5] Due to its hazardous nature, stringent safety protocols must be followed during handling, storage, and disposal.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is mandatory when working with this compound in its solid powder form or in solution. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Handling Solid this compound (Weighing, Aliquoting) - Respirator: A properly fitted N95 or higher-level respirator is essential to prevent inhalation of the powdered compound.[7][8] - Gloves: Double-gloving with nitrile gloves is required.[9] - Eye Protection: Chemical splash goggles and a face shield must be worn.[7][8][9] - Lab Coat: A dedicated, disposable lab coat should be used. - Shoe Covers: Disposable shoe covers are necessary.
Preparing Solutions - Gloves: Double-gloving with nitrile gloves.[9] - Eye Protection: Chemical splash goggles are mandatory.[7][8][9] - Lab Coat: A clean, buttoned lab coat.
Administering to Cell Cultures or Animals - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: A standard lab coat.
Handling Contaminated Waste - Gloves: Heavy-duty, chemical-resistant gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: A disposable or dedicated lab coat.

Operational Plan: A Step-by-Step Workflow for Safe Handling

To minimize exposure risk, a standardized workflow should be implemented for all experiments involving this compound. The following diagram illustrates the recommended operational procedure, from receiving the compound to its final use in experiments.

cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation Receiving Receive this compound (Verify container integrity) Storage Store at -20°C or -80°C (Away from moisture and light) Receiving->Storage Weighing Weigh Solid this compound (In a chemical fume hood or glove box) Storage->Weighing Transport in a sealed secondary container Dissolving Prepare Stock Solution (Use fresh DMSO) Weighing->Dissolving Cell_Culture Cell Culture Treatment Dissolving->Cell_Culture Animal_Studies In Vivo Administration Dissolving->Animal_Studies

Caption: Operational workflow for handling this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. As a cytotoxic compound, all waste generated must be treated as hazardous.

Waste Type Disposal Procedure
Solid this compound - Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated, sealed, and clearly labeled cytotoxic waste container.[1][3]
Contaminated PPE (e.g., gloves, lab coats) - Segregate from regular lab waste and dispose of in a designated cytotoxic waste container.[3]
Liquid Waste (e.g., unused solutions, cell culture media) - Collect in a sealed, labeled hazardous waste container for chemical waste disposal. Do not pour down the drain.

The following flowchart outlines the decision-making process for the proper segregation and disposal of waste contaminated with this compound.

Start Waste Generated Is_Contaminated Contaminated with this compound? Start->Is_Contaminated Non_Hazardous Dispose as Regular Lab Waste Is_Contaminated->Non_Hazardous No Hazardous_Waste Segregate as Cytotoxic Waste Is_Contaminated->Hazardous_Waste Yes Sharps_Container Contaminated Sharps (Needles, Syringes) Hazardous_Waste->Sharps_Container Solid_Waste_Container Contaminated Solids (PPE, Labware) Hazardous_Waste->Solid_Waste_Container Liquid_Waste_Container Contaminated Liquids (Solutions, Media) Hazardous_Waste->Liquid_Waste_Container Incineration High-Temperature Incineration Sharps_Container->Incineration Solid_Waste_Container->Incineration Liquid_Waste_Container->Incineration

Caption: this compound waste disposal decision tree.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent cytotoxic compound this compound, ensuring a safe laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.